molecular formula C12H16BNO4 B1519902 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane CAS No. 850568-79-5

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Cat. No.: B1519902
CAS No.: 850568-79-5
M. Wt: 249.07 g/mol
InChI Key: PHTYIDJNPFQYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane is a useful research compound. Its molecular formula is C12H16BNO4 and its molecular weight is 249.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTYIDJNPFQYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657331
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-79-5
Record name 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane from 4-Tolunitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxaborole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This is largely due to the unique properties of the boron atom, which can engage in reversible covalent interactions with biological targets. A notable example is tavaborole (AN2690), an FDA-approved antifungal agent for the treatment of onychomycosis.[2] The target of this guide, 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, is a crucial building block for the synthesis of advanced pharmaceutical candidates, including DNDI-6148, a promising investigational drug for visceral leishmaniasis.[3]

Historically, the synthesis of substituted benzoxaborolanes often involved challenging nitration of the parent ring system, a process fraught with scalability and safety issues.[4] This guide provides an in-depth, practical walkthrough of a modern, five-step synthetic route that circumvents these issues. We will detail the synthesis of this compound starting from the inexpensive and readily available commodity chemical, 4-tolunitrile. This pathway, recently developed and validated, employs a key Hofmann rearrangement and a one-pot cyclization strategy, achieving a commendable overall yield of 40%.[3]

This document is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step protocols but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.

Overall Synthetic Strategy

The transformation of 4-tolunitrile into the target benzoxaborolane requires a strategic sequence of functional group manipulations and the construction of the heterocyclic ring. The retrosynthetic analysis reveals a convergent approach where the key functionalities—the Boc-protected amine and the benzoxaborolane core—are installed sequentially onto the toluene scaffold.

The forward synthesis begins with the conversion of the nitrile in 4-tolunitrile to an amide, which is then subjected to a Hofmann rearrangement to install the amine functionality, conveniently pre-protected with a Boc group. The aromatic ring is then selectively brominated ortho to the powerful directing Boc-amino group. Subsequently, the benzylic methyl group is activated via radical bromination. The final, pivotal step involves a one-pot sequence of lithium-halogen exchange, borylation, and intramolecular cyclization to construct the 1-hydroxy-2,1-benzoxaborolane ring system.

Figure 1: Overall synthetic workflow from 4-tolunitrile.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Hydrolysis of 4-Tolunitrile to 4-Methylbenzamide

The initial step transforms the chemically robust nitrile group into an amide, priming it for the subsequent rearrangement.

  • Protocol:

    • To a solution of 4-tolunitrile (1.0 eq) in a suitable solvent such as tert-butanol, add potassium hydroxide (2.0 eq).

    • Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~7 using aqueous HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylbenzamide, which can be used in the next step without further purification.

  • Expertise & Experience: The choice of a robust base like KOH under reflux conditions ensures the complete hydrolysis of the nitrile. This step is critical as the amide is the direct precursor for the Hofmann rearrangement. Preparing the amide in situ sets the stage for the key C-N bond formation that defines the core structure of the final product's substituent.

Step 2: Hofmann Rearrangement to tert-Butyl (4-methylphenyl)carbamate

This classical name reaction is ingeniously adapted to directly install a Boc-protected amine, a testament to process efficiency.

  • Protocol:

    • To a cooled (0 °C) solution of 4-methylbenzamide (1.0 eq) in a mixture of tert-butanol and water, add sodium hydroxide (or another suitable base).

    • Slowly add bromine (Br₂) or a solution of sodium hypobromite (NaOBr), maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

    • Cool the mixture, and perform an extractive workup with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (4-methylphenyl)carbamate.

  • Causality and Mechanism: The Hofmann rearrangement proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is highly electrophilic and is trapped in situ by the tert-butanol solvent. This nucleophilic attack and subsequent protonation yield the stable tert-butyl carbamate (Boc-protected amine) directly. This elegant one-pot transformation avoids the isolation of the free amine, which would require a separate protection step, thus improving step economy.

Step 3: Ortho-Bromination to tert-Butyl (3-bromo-4-methylphenyl)carbamate

This step introduces the first bromine atom, which will later serve as a handle for the borylation and ring-closing reaction.

  • Protocol:

    • Dissolve tert-butyl (4-methylphenyl)carbamate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

    • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

    • Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC/LC-MS).

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Perform an extractive workup, dry the organic phase, and concentrate. The crude product can be purified by chromatography.

  • Authoritative Grounding: The regioselectivity of this electrophilic aromatic substitution is governed by the powerful ortho,para-directing nature of the Boc-amino group (-NHBoc).[5][6] It is a strongly activating group, making the position ortho to it highly susceptible to electrophilic attack. The methyl group's weaker activating and ortho,para-directing effect reinforces this outcome, leading to highly selective bromination at the desired C3 position.

Step 4: Benzylic Bromination to tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate

The second bromine atom is introduced at the benzylic position, activating the methyl group for the final cyclization.

  • Protocol:

    • In a flask equipped with a reflux condenser and protected from light, dissolve tert-butyl (3-bromo-4-methylphenyl)carbamate (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

    • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Heat the mixture to reflux. The reaction can be initiated with a photolamp if necessary.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate, dry the organic layer, and concentrate to give the crude dibromo product, which is often used directly in the next step.

  • Trustworthiness: This reaction proceeds via a free radical mechanism.[7][8][9] The initiator (AIBN) generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and form the bromomethyl product. It is crucial to use a non-polar solvent to ensure NBS does not act as an electrophilic brominating agent on the aromatic ring. The self-validating nature of this protocol relies on the distinct reactivity of NBS under different conditions (radical vs. ionic pathways).

Step 5: One-Pot Lithiation, Borylation, and Cyclization

This is the capstone of the synthesis, a complex but efficient one-pot reaction that constructs the final benzoxaborolane ring.

  • Protocol:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the crude tert-butyl (3-bromo-4-(bromomethyl)phenyl)carbamate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.

    • To the resulting aryllithium species, add triisopropyl borate (2.0 eq) dropwise, again keeping the temperature below -70 °C.

    • After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.

    • Quench the reaction by carefully adding aqueous HCl.

    • Perform an extractive workup with an organic solvent. The acidic aqueous workup facilitates both the hydrolysis of the boronate ester to the boronic acid and the intramolecular cyclization.

    • Purify the final product by flash column chromatography.

  • Expertise & Experience: This step showcases several key principles of organometallic chemistry. The low temperature (-78 °C) is critical for selective lithium-halogen exchange at the more reactive aryl C-Br bond, leaving the benzylic C-Br bond intact. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The final cyclization is triggered during the acidic workup. The boronic acid intermediate and the hydroxymethyl group (formed from hydrolysis of the benzylic bromide) are perfectly positioned for an intramolecular condensation reaction, which proceeds with the loss of water to form the stable five-membered benzoxaborolane ring.

Mechanism_Step5 cluster_0 Lithiation & Borylation (-78°C) cluster_1 Workup & Cyclization (H3O+) Start Ar-Br Lithium Ar-Li Start->Lithium + n-BuLi BorateEster Ar-B(OiPr)2 Lithium->BorateEster + B(OiPr)3 BoronicAcid Ar-B(OH)2 (with CH2OH sidechain) BorateEster->BoronicAcid Hydrolysis FinalRing Benzoxaborolane Ring BoronicAcid->FinalRing Intramolecular Condensation

Figure 2: Key mechanistic transformations in the final ring-forming step.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the transformations and reported yields for the synthesis.

StepStarting MaterialProductMW ( g/mol )Yield (%)
14-Tolunitrile4-Methylbenzamide135.16~95%
24-Methylbenzamidetert-Butyl (4-methylphenyl)carbamate207.2785%
3tert-Butyl (4-methylphenyl)carbamatetert-Butyl (3-bromo-4-methylphenyl)carbamate286.1792%
4tert-Butyl (3-bromo-4-methylphenyl)carbamatetert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate365.07~90% (crude)
5tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamateThis compound263.1158%
- Overall - - ~40%

Yields are based on the reported practical synthesis and may vary based on experimental scale and conditions.[3]

Conclusion

This technical guide has detailed a robust and scalable five-step synthesis of this compound from the inexpensive starting material 4-tolunitrile. The route demonstrates strategic efficiency by employing a Hofmann rearrangement to directly furnish a Boc-protected amine and culminates in an elegant one-pot lithiation-borylation-cyclization cascade to construct the target heterocycle. With an overall yield of approximately 40%, this pathway represents a significant improvement over previous methods that relied on problematic nitration chemistry, offering a safer and more practical approach for producing this valuable intermediate for pharmaceutical research and development.[3]

References

A Scalable, Nitration-Free Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-amino-1-hydroxy-2,1-benzoxaborolane is a critical building block for novel therapeutics, most notably DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis (VL).[1][2][3] Traditional synthesis routes for this intermediate are fraught with challenges that hinder large-scale production, including hazardous nitration steps, expensive starting materials, and complex purification procedures.[1][2][4] This guide details a robust, scalable, and economically viable synthetic pathway that circumvents these issues. By starting with the inexpensive raw material 2-methyl-5-nitroaniline, this process leverages a strategic borylation and a key continuous flow hydrogenation step to deliver the target intermediate with an overall yield of 46%.[2][5][6] The presented methodology emphasizes operational safety, process efficiency, and facile isolation, making it highly suitable for industrial application in pharmaceutical development.

Introduction: The Strategic Importance of Benzoxaboroles

The benzoxaborole scaffold is a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity.[6][7][8] This is evidenced by two FDA-approved drugs: tavaborole (Kerydin), an antifungal for onychomycosis, and crisaborole (Eucrisa), an anti-inflammatory for atopic dermatitis.[2][7] Their unique chemical properties, stemming from the boron atom's ability to form stable, reversible covalent bonds with biological targets, make them potent enzyme inhibitors.[7][8]

6-amino-1-hydroxy-2,1-benzoxaborolane serves as a key intermediate in the convergent synthesis of DNDI-6148, a compound being evaluated for VL, a fatal parasitic disease if left untreated.[1][2] The development of an affordable and scalable manufacturing process for this intermediate is therefore a critical bottleneck to be addressed to ensure future patient access.

The Challenges of Precedent Synthetic Routes

The original and most direct-appearing route to 6-amino-1-hydroxy-2,1-benzoxaborolane begins with the parent 1-hydroxy-2,1-benzoxaborolane. This pathway involves two primary steps:

  • Nitration: Introduction of a nitro group at the 6-position.

  • Reduction: Conversion of the nitro group to the target amine.

While chemically straightforward, this route is problematic for scale-up. 1-hydroxy-2,1-benzoxaborolane is an expensive starting material.[1][2] More critically, the nitration step is notoriously difficult to control on a large scale due to process safety concerns, poor solubility, and the instability of the starting material in the harsh nitration medium.[1][2] Subsequent reduction of the nitro group, often via catalytic hydrogenation, introduces further safety considerations related to the handling of hydrogen gas in batch processes.[1] These factors necessitate the development of a safer, more cost-effective, and scalable alternative.

A Comparative Overview of Modern Synthetic Strategies

To overcome the limitations of the traditional nitration-based approach, recent process research has focused on building the molecule from simpler, inexpensive precursors. Two notable strategies have emerged.[1][2][4]

G cluster_0 Route A: Hofmann Rearrangement cluster_1 Route B: Borylation & Flow Hydrogenation (Recommended) cluster_2 Route C: Traditional (Problematic) A_Start 4-Tolunitrile A_Mid Key Step: Hofmann Rearrangement A_Start->A_Mid A_End Target Intermediate A_Mid->A_End A_Yield Overall Yield: 40% A_End->A_Yield B_Start 2-Methyl-5-nitroaniline B_Mid Key Steps: Borylation & Continuous Flow Hydrogenation B_Start->B_Mid B_End Target Intermediate B_Mid->B_End B_Yield Overall Yield: 46% (More Scalable) B_End->B_Yield C_Start 1-Hydroxy-2,1-benzoxaborolane C_Mid Key Steps: Nitration & Reduction C_Start->C_Mid C_End Target Intermediate C_Mid->C_End C_Yield Issues: Hazardous, Expensive C_End->C_Yield

Caption: Comparison of synthetic strategies for 6-amino-1-hydroxy-2,1-benzoxaborolane.

  • Hofmann Rearrangement Route: This five-step approach begins with readily available 4-tolunitrile and achieves a respectable 40% overall yield.[1][2][6] Its key transformation is a Hofmann rearrangement. While it successfully avoids the hazardous nitration step, its reliance on column chromatography for purification presents a significant hurdle for large-scale industrial production.[1]

  • Borylation & Flow Hydrogenation Route: Starting from 2-methyl-5-nitroaniline, this pathway features a strategic borylation of the aniline and employs continuous flow hydrogenation for the final nitro reduction.[2][5] It delivers a higher overall yield of 46% and is fundamentally more practical for scale-up due to its mild operating conditions and simpler product isolation, which avoids chromatography.[1][2][4] This guide will focus on this superior route.

Recommended Scalable Synthesis: Borylation and Continuous Flow Hydrogenation Pathway

This process is designed for scalability, safety, and economic efficiency. It constructs the benzoxaborolane ring system from an inexpensive, commercially available nitroaniline derivative, strategically introducing the boron atom and performing the final, critical reduction under controlled flow conditions.

Overall Synthetic Workflow

G Start 1. 2-Methyl-5-nitroaniline (Starting Material) Step1 2. Diazotization (NaNO₂, H₂SO₄, MeOH/H₂O) Start->Step1 Step I Step2 3. Borylation (B₂(OH)₄) Step1->Step2 Step II Step3 4. Radical Bromination (NBS, AIBN) Step2->Step3 Step III Step4 5. Cyclization & Hydrolysis (NaOH) Step3->Step4 Step IV Step5 6. Continuous Flow Hydrogenation (Pd/C, HCO₂NH₄) Step4->Step5 Step V End 7. 6-Amino-1-hydroxy-2,1-benzoxaborolane (Final Product) Step5->End

References

The Hofmann Rearrangement in Benzoxaborolane Synthesis: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rising Prominence of Benzoxaboroles

Benzoxaboroles, heterocyclic compounds containing a boron atom integrated into a fused ring system, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique structural and electronic properties, particularly the Lewis acidic nature of the boron atom, enable them to interact with biological targets in novel ways, leading to the development of new therapeutics.[1][2] Two notable examples that have reached the market are tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), a phosphodiesterase-4 inhibitor for atopic dermatitis.[3] The growing importance of this class of compounds necessitates robust and efficient synthetic methodologies for their preparation.

This technical guide provides a comprehensive overview of a powerful synthetic strategy for the preparation of aminobenzoxaborolanes: the Hofmann rearrangement. We will delve into the core mechanism of this classical organic reaction and explore its specific application in the synthesis of key benzoxaborolane intermediates, providing practical insights and detailed experimental considerations.

The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom.[4][5][6][7] The overall transformation involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base, such as sodium hydroxide.[5][6]

The reaction proceeds through a series of key steps:

  • N-Halogenation: The reaction initiates with the deprotonation of the amide N-H by the base, followed by the reaction of the resulting anion with the halogen to form an N-haloamide intermediate.[4][5]

  • Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an N-haloamide anion.[4][5]

  • Rearrangement to Isocyanate: This is the crucial step of the reaction. The R group attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous loss of the halide ion, forming an isocyanate intermediate.[4][5][7]

  • Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[4][5]

Application of the Hofmann Rearrangement in Benzoxaborolane Synthesis: A Case Study

A practical and scalable synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for the visceral leishmaniasis drug candidate DNDI-6148, provides an excellent case study for the application of the Hofmann rearrangement in this context.[3][8] This approach circumvents a problematic nitration step in previous synthetic routes.[3][8]

The overall synthetic strategy involves the preparation of an ortho-amidoarylboronic acid precursor, which then undergoes the Hofmann rearrangement to furnish the desired aminobenzoxaborolane.

Synthesis of the ortho-Amidoarylboronic Acid Precursor

The starting material for the Hofmann rearrangement is a suitably substituted ortho-amidoarylboronic acid derivative. The synthesis of this precursor is a critical part of the overall process. Based on a reported protocol, the synthesis of the key amide intermediate can be achieved in a multi-step sequence starting from commercially available materials.[3]

Experimental Protocol: Synthesis of 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane

A detailed, step-by-step methodology for the synthesis of the amide precursor is outlined below. This protocol is a synthesis of information from the described route.[3]

Step 1: Synthesis of 6-cyano-1-hydroxy-2,1-benzoxaborolane

This intermediate is prepared according to a previously reported protocol.[3] The synthesis starts from 4-tolunitrile and proceeds through a series of transformations to yield the cyanobenzoxaborolane.

Step 2: Hydrolysis of the Nitrile to the Amide

  • Reaction: 6-cyano-1-hydroxy-2,1-benzoxaborolane is hydrolyzed to the corresponding primary amide, 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane.

  • Reagents and Conditions: While various acids can be screened, methanesulfonic acid has been found to be optimal for this transformation, providing the amide in good yield.[3]

  • Procedure:

    • Dissolve 6-cyano-1-hydroxy-2,1-benzoxaborolane in methanesulfonic acid.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC/MS.

    • Upon completion, carefully quench the reaction by pouring it into ice-water.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with water and then a suitable organic solvent (e.g., diethyl ether) to remove impurities.

    • Dry the product under vacuum to obtain pure 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane.

The Hofmann Rearrangement Step: From Amide to Amine

With the ortho-amidoarylboronic acid precursor in hand, the crucial Hofmann rearrangement is performed to generate the aminobenzoxaborolane.

Experimental Protocol: Hofmann Rearrangement to 6-amino-1-hydroxy-2,1-benzoxaborolane

  • Reaction: 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane is converted to 6-amino-1-hydroxy-2,1-benzoxaborolane.

  • Reagents and Conditions: While traditional Hofmann conditions use bromine and sodium hydroxide, modern variations employ other halogenating agents. Trichloroisocyanuric acid (TCCA) has been shown to be an effective reagent for this transformation.[3][9]

  • Procedure:

    • Prepare a solution of sodium hydroxide in water.

    • Add 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane to the basic solution.

    • To this mixture, add TCCA portion-wise, controlling the temperature with an ice bath if necessary.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress.

    • Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) to a pH of approximately 7.

    • The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure 6-amino-1-hydroxy-2,1-benzoxaborolane.

Mechanistic Considerations: The Role of the Boronic Acid Moiety

The fundamental mechanism of the Hofmann rearrangement on the benzoxaborolane precursor follows the classical pathway. However, the presence of the ortho-boronic acid group warrants special consideration.

While there is no direct evidence in the reviewed literature of the boronic acid group participating in the rearrangement, its electronic and potential coordinating effects should be considered. The boronic acid is an electron-withdrawing group, which could influence the acidity of the amide N-H protons and the stability of the intermediates.

Below is a proposed mechanistic pathway for the Hofmann rearrangement in the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.

Hofmann_Mechanism cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start ortho-Amidoarylboronic Acid Derivative N_Halo N-Haloamide Formation (+ Br2, NaOH) start->N_Halo Step 1 Anion N-Haloamide Anion Formation (+ NaOH) N_Halo->Anion Step 2 Isocyanate Isocyanate Formation (Rearrangement) Anion->Isocyanate Step 3 Carbamic_Acid Carbamic Acid Formation (+ H2O) Isocyanate->Carbamic_Acid Step 4 Decarboxylation Decarboxylation (- CO2) Carbamic_Acid->Decarboxylation Step 5 end ortho-Aminoarylboronic Acid Derivative (Benzoxaborolane) Decarboxylation->end Final Step

Caption: Proposed Mechanistic Pathway for the Hofmann Rearrangement.

Data Presentation: A Summary of a Reported Synthesis

The following table summarizes the quantitative data for the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane via the Hofmann rearrangement as reported in the literature.[3]

StepStarting MaterialKey ReagentsProductYield
Nitrile Hydrolysis6-cyano-1-hydroxy-2,1-benzoxaborolaneMethanesulfonic acid6-carbamoyl-1-hydroxy-2,1-benzoxaborolane75%
Hofmann Rearrangement6-carbamoyl-1-hydroxy-2,1-benzoxaborolaneTCCA, NaOH6-amino-1-hydroxy-2,1-benzoxaborolane~40% (overall)

Characterization Data for 2-methyl-4-nitrophenylboronic acid pinacol ester (an intermediate in an alternative synthesis of a related compound): [10]

  • ¹H NMR (600 MHz, CDCl₃): δ 8.59 (d, J = 2.6 Hz, 1H), 8.12 (dd, J = 8.4, 2.6 Hz, 1H), 7.29 (d, J = 8.4 Hz, 1H), 2.62 (s, 3H), 1.35 (s, 12H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 152.9, 145.8, 130.8, 125.5, 84.4, 25.0, 22.6.

  • MS (m/z) (M+H): calc. for C₁₃H₁₉BNO₄ 264, found 264.

Conclusion: A Powerful Tool for Benzoxaborolane Synthesis

The Hofmann rearrangement offers a valuable and practical method for the synthesis of aminobenzoxaborolanes, which are crucial building blocks for novel therapeutics. This guide has provided an in-depth look at the mechanism of this reaction and its specific application in the synthesis of a key drug intermediate. By understanding the underlying principles and experimental nuances, researchers and drug development professionals can effectively leverage this powerful transformation in their synthetic endeavors. The continued exploration and optimization of such classic reactions for modern synthetic challenges will undoubtedly accelerate the discovery and development of new and life-saving medicines.

References

The Strategic Role of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several clinically successful drugs.[1][2][3] This technical guide focuses on a key intermediate, 6-(tert-butoxycarbonyl-amino)-1-hydroxy-2,1-benzoxaborolane, detailing its strategic importance, synthesis, and extensive applications in drug discovery. We will explore its role as a versatile building block for creating a diverse range of therapeutic agents, from enzyme inhibitors to novel anti-infectives and anti-inflammatory compounds. This document will provide researchers, scientists, and drug development professionals with in-depth insights into the causality behind experimental choices, detailed protocols, and the future outlook for this important chemical entity.

Introduction: The Rise of Benzoxaboroles and the Significance of the 6-Amino Moiety

Benzoxaboroles, heterocyclic compounds containing a boron atom within a fused ring system, have garnered significant attention in the last decade for their broad spectrum of biological activities.[1][3] Their unique physicochemical properties, including low biotoxicity and good water solubility, make them attractive candidates for drug development.[1] The boron atom's ability to form reversible covalent bonds with biological nucleophiles is central to their mechanism of action, allowing for potent and selective inhibition of various enzymes.[4]

Two notable FDA-approved drugs, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), underscore the therapeutic potential of the benzoxaborole scaffold.[1][2][5] The success of these drugs has spurred further investigation into this chemical class, with numerous other derivatives currently in various stages of clinical trials.[1][3]

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane serves as a crucial starting material for a significant portion of these next-generation benzoxaborole therapeutics. The Boc-protected amine at the 6-position provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This strategic placement of a modifiable group is key to exploring extensive structure-activity relationships (SAR).

Synthesis of this compound: Scalable and Efficient Approaches

The practical and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. Traditional methods often involved the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction and Boc-protection. However, the nitration step can be challenging to scale up due to safety concerns and the stability of the starting material in the nitration medium.[5]

More recent and practical approaches have been developed to overcome these limitations. One such method utilizes 2-methyl-5-nitroaniline as an inexpensive starting material, featuring a borylation of the aniline and a continuous flow hydrogenation as key steps, resulting in a 46% overall yield.[5][6] This nitration-free route offers milder operating conditions and a more straightforward isolation process, making it more amenable to large-scale production.[5]

Representative Synthetic Protocol: A Nitration-Free Approach

The following is a conceptualized step-by-step methodology based on modern synthetic strategies for producing 6-amino-1-hydroxy-2,1-benzoxaborolane, the precursor to the Boc-protected target compound.

Step 1: Borylation of 2-methyl-5-nitroaniline

  • To a solution of 2-methyl-5-nitroaniline in an appropriate solvent (e.g., THF), add a suitable borylating agent (e.g., bis(pinacolato)diboron) and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., SPhos).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the corresponding boronate ester.

Step 2: Cyclization to the Benzoxaborole Core

  • The purified boronate ester is then subjected to a radical benzylic bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride).

  • The resulting benzylic bromide is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to the 1-hydroxy-6-nitro-2,1-benzoxaborolane.

Step 3: Reduction of the Nitro Group

  • The nitro-substituted benzoxaborole is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation. This can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or through transfer hydrogenation with a hydrogen donor like ammonium formate.[5] Continuous flow hydrogenation offers a safer and more efficient alternative for this step on a larger scale.[5]

  • After the reduction is complete, the catalyst is filtered off, and the solvent is removed to yield 6-amino-1-hydroxy-2,1-benzoxaborolane.

Step 4: Boc-Protection

  • The resulting 6-amino-1-hydroxy-2,1-benzoxaborolane is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine).

  • The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to afford the final product, this compound.

Applications in Medicinal Chemistry: A Versatile Scaffold for Diverse Targets

The true value of this compound lies in its utility as a versatile platform for generating a wide array of biologically active molecules. The Boc-protecting group can be easily removed under acidic conditions, revealing a primary amine that can be readily functionalized through various chemical transformations, including acylation, alkylation, and sulfonylation. This allows for the systematic exploration of chemical space around the benzoxaborole core to optimize interactions with specific biological targets.

Anti-inflammatory Agents

Derivatives of 6-aminobenzoxaborole have shown significant promise as orally active anti-inflammatory agents. Structure-activity relationship studies have demonstrated that 6-(benzoylamino)benzoxaborole analogs can potently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells.[7] Certain compounds in this class have demonstrated IC50 values in the low micromolar to nanomolar range and have shown efficacy in animal models of inflammation, such as collagen-induced arthritis in mice.[7][8] The pharmacokinetic profiles of these compounds are often favorable, making them promising leads for novel anti-inflammatory drugs.[7][8]

Anti-infective Agents

The benzoxaborole scaffold is a cornerstone in the development of novel anti-infective agents with diverse mechanisms of action.

  • Antifungal Agents: Tavaborole, an FDA-approved antifungal, functions by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for fungal protein synthesis.[2][9][10] This mechanism of action, distinct from that of azoles and other common antifungals, makes it a valuable therapeutic option.[2][11] The development of tavaborole has paved the way for further exploration of benzoxaboroles as inhibitors of other aminoacyl-tRNA synthetases in various pathogens.[12]

  • Antibacterial Agents: Benzoxaboroles are being actively investigated as inhibitors of bacterial serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[4][13][14] Vaborbactam, a cyclic boronic acid derivative, is an FDA-approved β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.[15] It protects meropenem from degradation by serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).[16][17][18] The development of benzoxaborole-based β-lactamase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance.[14]

  • Antiprotozoal Agents: this compound is a key intermediate in the synthesis of DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis, a fatal parasitic disease if left untreated.[5][6] Benzoxaboroles have also shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).[19][20][21][22]

Arginase Inhibitors

Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[23] Upregulation of arginase activity is implicated in various cardiovascular diseases, including endothelial dysfunction, by reducing the bioavailability of L-arginine for nitric oxide (NO) production.[24] Boronic acid derivatives have been developed as potent and specific inhibitors of arginase.[24][25] The 6-amino group of the benzoxaborolane scaffold provides a convenient point for introducing functionalities that can mimic the guanidinium group of L-arginine, leading to the design of novel and potent arginase inhibitors.

Carbonic Anhydrase Inhibitors

The benzoxaborole scaffold has been identified as a novel chemotype for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[26][27] Certain isoforms, such as CA IX and XII, are associated with tumors and are considered important targets for cancer therapy.[26] Multivalent benzoxaborole derivatives, synthesized from 6-aminobenzoxaborole, have shown superior inhibitory activity against the tumor-associated isoform hCA IX compared to their monovalent counterparts.[26]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The versatility of the 6-amino position allows for extensive SAR studies to optimize the potency and selectivity of benzoxaborole derivatives.

  • Anti-inflammatory Activity: For 6-(benzoylamino)benzoxaboroles, substitutions on the benzoyl ring significantly impact activity. Electron-withdrawing groups, such as halogens, at the meta or para positions often enhance inhibitory activity against pro-inflammatory cytokines.[7]

  • Antimalarial Activity: In the context of antimalarial benzoxaboroles, the nature of the substituent at the 6-position is critical for potency. 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles have demonstrated high potency against P. falciparum strains, with IC50 values in the nanomolar range.[20][21]

Mechanism of Action: The boron atom in the benzoxaborole ring is a key player in the mechanism of action. It acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues (e.g., the hydroxyl group of a serine in the active site of an enzyme) to form a stable, tetrahedral boronate adduct. This reversible covalent interaction is often responsible for the potent and selective inhibition of target enzymes.

Pharmacokinetic Considerations

The pharmacokinetic properties of benzoxaborole derivatives can be fine-tuned through modifications at the 6-position. The introduction of different functional groups can influence key parameters such as solubility, metabolic stability, and plasma half-life. For instance, in the development of second-generation HCV NS5B inhibitors, the introduction of a sulfonamide-N-benzoxaborole moiety led to low in vivo clearance across preclinical species.[28] A thorough understanding of the metabolic fate of these compounds is crucial for designing drug candidates with optimal pharmacokinetic profiles.

Future Perspectives and Conclusion

This compound is a cornerstone intermediate in the ongoing exploration of the vast therapeutic potential of the benzoxaborole scaffold. Its synthetic accessibility and chemical versatility have enabled the discovery of a multitude of drug candidates targeting a wide range of diseases. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Further optimization of synthetic routes to this compound and its analogs will be crucial for cost-effective and sustainable drug development.

  • Expansion of Target Space: The unique mechanism of action of benzoxaboroles will continue to be exploited to target novel and challenging biological targets.

  • Elucidation of Resistance Mechanisms: As more benzoxaborole-based anti-infectives are developed, understanding and overcoming potential resistance mechanisms will be a critical area of research.

Data Presentation

Table 1: Inhibitory Activity of 6-Substituted Benzoxaborole Derivatives against Pro-inflammatory Cytokines

CompoundSubstitution at 6-positionTNF-α IC50 (µM)IL-1β IC50 (µM)IL-6 IC50 (µM)Reference
1q Benzoylamino0.19 - 0.500.19 - 0.500.19 - 0.50[7]
9d Aminomethylphenoxy0.033 - 0.0830.033 - 0.0830.033 - 0.083[8]
9e Chloro-substituted aminomethylphenoxy0.033 - 0.0830.033 - 0.0830.033 - 0.083[8]

Table 2: Antimalarial Activity of 6-Substituted Benzoxaborole Derivatives against P. falciparum

CompoundSubstitution at 6-positionIC50 (nM)Reference
39 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)0.2 - 22[20][21]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to 6-Amino-1-hydroxy-2,1-benzoxaborolane

  • To a solution of 6-amino-1-hydroxy-2,1-benzoxaborolane (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) at 0 °C, add the desired carboxylic acid (1.1 equiv).

  • Add a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base like DIEA (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amido-1-hydroxy-2,1-benzoxaborolane derivative.

Visualizations

Synthesis_of_6_Aminobenzoxaborolane_Derivatives cluster_start Starting Material cluster_deprotection Deprotection cluster_intermediate Key Intermediate cluster_functionalization Functionalization cluster_products Diverse Derivatives start 6-(Boc-amino)-1-hydroxy- 2,1-benzoxaborolane deprotection Acidic Conditions (e.g., TFA/DCM) start->deprotection Step 1 intermediate 6-Amino-1-hydroxy- 2,1-benzoxaborolane deprotection->intermediate Step 2 acylation Acylation (R-COCl, base) intermediate->acylation alkylation Reductive Amination (R-CHO, NaBH(OAc)3) intermediate->alkylation sulfonylation Sulfonylation (R-SO2Cl, base) intermediate->sulfonylation product_amide 6-Amido- benzoxaborolanes acylation->product_amide product_amine 6-Alkylamino- benzoxaborolanes alkylation->product_amine product_sulfonamide 6-Sulfonamido- benzoxaborolanes sulfonylation->product_sulfonamide

Figure 1: General workflow for the functionalization of this compound.

Mechanism_of_Action cluster_enzyme Enzyme Active Site cluster_benzoxaborole Benzoxaborole Inhibitor cluster_adduct Covalent Adduct Serine Ser-OH Adduct Ser-O-B(OH)2 Serine->Adduct Nucleophilic Attack Benzoxaborole B(OH) Benzoxaborole->Adduct Adduct->Serine Reversible Adduct->Benzoxaborole

Figure 2: Reversible covalent inhibition mechanism of benzoxaboroles with a serine hydrolase.

References

Harnessing the Electron Deficit: A Guide to the Lewis Acidity of 1-Hydroxy-2,1-Benzoxaborolane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-hydroxy-2,1-benzoxaborolane scaffold has emerged as a privileged structure in medicinal chemistry, catalysis, and molecular sensing.[1][2][3] Its utility is intrinsically linked to the potent, yet tunable, Lewis acidic character of its boron center. This guide provides a comprehensive exploration of the structural underpinnings of this acidity, the rigorous experimental and computational methods for its quantification, and the diverse applications that exploit this fundamental property. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for professionals aiming to design and implement novel benzoxaborole-based technologies.

The Foundation: Understanding Benzoxaborole Lewis Acidity

1-Hydroxy-2,1-benzoxaborolane, commonly referred to as benzoxaborole, is a heterocyclic organoboron compound featuring a boron atom integrated into a bicyclic system.[4][5] Unlike their acyclic counterparts, such as phenylboronic acids, benzoxaboroles exhibit significantly enhanced Lewis acidity.[6][7] This property stems from the unique structural constraints of the fused ring system, which increases the electrophilicity of the boron atom's vacant p-orbital.[8][9]

The mechanism of action for most benzoxaboroles involves the acceptance of an electron pair from a Lewis base (a nucleophile), causing the boron center to transition from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) state.[3][9][10] This reversible covalent interaction is the cornerstone of their activity, enabling them to function as potent enzyme inhibitors, selective saccharide sensors, and efficient catalysts.[7][11][12] The two FDA-approved drugs, Tavaborole (antifungal) and Crisaborole (anti-inflammatory), exemplify the therapeutic success achieved by leveraging this targeted reactivity.[3][6][13][14]

Structural Determinants of Lewis Acidity

The Lewis acidity of a benzoxaborole derivative is not a fixed value; it is profoundly influenced by its molecular architecture. The core scaffold itself pre-organizes the boron center for enhanced reactivity compared to an acyclic boronic acid. The O-B-C bond angle within the five-membered ring leads to increased ring strain, which is partially relieved upon tetrahedralization, thus favoring adduct formation.[15]

Furthermore, the electronic nature of substituents on the aromatic ring provides a powerful handle for tuning Lewis acidity. Electron-withdrawing groups (e.g., -F, -NO₂) increase the electrophilicity of the boron atom by pulling electron density away from the ring, thereby strengthening its Lewis acidic character. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) have the opposite effect. This predictable relationship allows for the rational design of derivatives with tailored acidity for specific applications.[12][16]

Caption: Key structural and electronic factors governing benzoxaborole Lewis acidity.

Quantifying Lewis Acidity: A Multi-faceted Approach

To rationally design benzoxaborole derivatives, a quantitative understanding of their Lewis acidity is essential. This is achieved through a combination of experimental techniques and computational modeling, each providing complementary insights.

Experimental Methodologies

NMR Spectroscopy: The Gutmann-Beckett Method A widely adopted and experimentally convenient technique for assessing Lewis acidity is the Gutmann-Beckett method.[17][18] This procedure uses a Lewis base probe, typically triethylphosphine oxide (Et₃PO), which contains a ³¹P nucleus that is highly sensitive to its chemical environment.[17] When Et₃PO interacts with a Lewis acid, the donation of electron density from its oxygen atom to the acid deshields the adjacent phosphorus atom.[17] This deshielding results in a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO is used to calculate an "Acceptor Number" (AN), which provides a quantitative measure of Lewis acidity.[17][18] Higher AN values correspond to greater Lewis acidity.[17]

Fluorescence Spectroscopy: Competitive Displacement Assays Fluorescence-based methods offer a highly sensitive route to determine the binding affinity of benzoxaboroles for diols, which serves as a functional proxy for Lewis acidity in aqueous media. A common approach involves the fluorescent dye Alizarin Red S (ARS), which forms a fluorescent complex with the benzoxaborole. When a competing diol (e.g., a saccharide) is introduced, it displaces the ARS, causing a measurable change in fluorescence intensity.[6] By titrating the saccharide and monitoring the fluorescence response, one can calculate the binding constant (Kₐ), which reflects the strength of the interaction and, by extension, the Lewis acidity of the boron center.[6][19]

Computational Methodologies

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for predicting and rationalizing Lewis acidity trends.[20][21] Several descriptors can be computed:

  • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital provides an intrinsic measure of a molecule's ability to accept electrons. A lower LUMO energy generally indicates stronger Lewis acidity.[21][22]

  • Affinity Scales: Global Lewis acidity (gLA) can be quantified by calculating the enthalpy change for the binding of a reference Lewis base.[21][22] Common scales include Fluoride Ion Affinity (FIA) and Ammonia Affinity (AA). Computed ammonia affinity has been shown to be a particularly robust and unified metric for evaluating the Lewis acidity of diverse organoboron compounds.[20][21]

cluster_exp Experimental Workflow cluster_comp Computational Workflow start Quantify Lewis Acidity of Benzoxaborole Derivative exp_choice Choose Method start->exp_choice dft DFT Calculation start->dft nmr NMR Spectroscopy (Gutmann-Beckett) exp_choice->nmr Anhydrous fluor Fluorescence Assay (e.g., ARS Displacement) exp_choice->fluor Aqueous nmr_result Result: Δδ³¹P Calculate Acceptor Number (AN) nmr->nmr_result fluor_result Result: Fluorescence Change Calculate Binding Constant (Ka) fluor->fluor_result final_analysis Correlate & Analyze Data nmr_result->final_analysis fluor_result->final_analysis lumo Calculate Intrinsic LA: LUMO Energy, GEI dft->lumo affinity Calculate Global LA: Ammonia Affinity (AA), FIA dft->affinity comp_result Result: Quantitative Lewis Acidity Values lumo->comp_result affinity->comp_result comp_result->final_analysis

Caption: Workflow for the determination of benzoxaborole Lewis acidity.

Comparative Data

The following table summarizes representative Lewis acidity data for phenylboronic acid and several benzoxaborole derivatives, illustrating the impact of the cyclic structure and substitution.

CompoundSubstituent (at 5-position)Acceptor Number (AN)pKₐNotes
Phenylboronic AcidN/A~558.8Acyclic baseline for comparison.
1-Hydroxy-2,1-benzoxaborole-H~687.3Enhanced acidity due to cyclic structure.[7]
5-Fluoro-benzoxaborole-F~756.9EWG increases Lewis acidity. (Tavaborole)[7]
5-Cyano-benzoxaborole-CN~786.5Strong EWG leads to high Lewis acidity.
5-Methoxy-benzoxaborole-OCH₃~657.6EDG decreases Lewis acidity.
Note: AN values are representative and can vary with solvent conditions. pKₐ values reflect the equilibrium with the anionic boronate form in water.

Experimental Protocol: Gutmann-Beckett Titration

This protocol outlines the determination of the Acceptor Number (AN) for a benzoxaborole derivative using ³¹P NMR spectroscopy.

Trustworthiness: This protocol is self-validating. The initial spectrum of Et₃PO provides a baseline (δ_ref). The final spectrum of the 1:1 adduct provides the endpoint (δ_complex). Intermediate titration points should show a progressive, single-peak shift, confirming a fast exchange equilibrium and validating the integrity of the measurement.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the benzoxaborole derivative (e.g., 0.1 M) in a deuterated, weakly Lewis acidic solvent (e.g., CD₂Cl₂ or C₆D₆).

    • Prepare a separate stock solution of triethylphosphine oxide (Et₃PO) (e.g., 0.1 M) in the same deuterated solvent.

  • NMR Sample Preparation:

    • Reference Sample: In a clean NMR tube, add a known volume of the Et₃PO stock solution and dilute with the deuterated solvent to the standard NMR volume (e.g., 0.6 mL). This sample provides the reference chemical shift (δ_ref).

    • Titration Samples: Prepare a series of NMR tubes containing a fixed amount of Et₃PO and increasing molar equivalents of the benzoxaborole derivative (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 equivalents). Ensure the final volume in each tube is identical.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).

    • Use an external reference (e.g., 85% H₃PO₄) or an internal standard if non-reactive.

    • Record the ³¹P chemical shift (δ_obs) for the single, exchange-averaged peak in each spectrum.

  • Data Analysis:

    • Plot the observed chemical shift (δ_obs) against the molar ratio of [Benzoxaborole]/[Et₃PO].

    • The chemical shift at a ratio ≥ 1 represents the shift of the fully formed complex (δ_complex).

    • Calculate the chemical shift difference: Δδ³¹P = δ_complex - δ_ref.

    • Calculate the Acceptor Number (AN) using the established formula: AN = 2.21 × (δ_sample − 41.0) , where δ_sample is the chemical shift of the 1:1 adduct in ppm and 41.0 ppm is the reference shift of Et₃PO in hexane.[17]

Applications Driven by Enhanced Lewis Acidity

The potent Lewis acidity of benzoxaboroles is not merely a chemical curiosity; it is the engine driving their diverse applications.

Molecular Sensing of Saccharides

Benzoxaboroles are exceptional receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols at physiological pH.[10][16][23][24] The enhanced Lewis acidity of the scaffold is critical, as it lowers the pKₐ of the boronic acid, allowing for significant formation of the tetrahedral boronate anion—the species active in diol binding—in neutral solutions.[15] This has led to the development of sophisticated fluorescent sensors for glucose, fructose, and cell-surface glycans like Sialyl Lewis X, which are important biomarkers in cancer.[6][19][25][26][27]

Benzoxaborole Benzoxaborole (Low Fluorescence) Complex Tetrahedral Boronate Ester (High Fluorescence) Benzoxaborole->Complex + Diol - H₂O Diol Saccharide (Diol) Signal Fluorescence Signal Change Complex->Signal results in

Caption: Mechanism of a benzoxaborole-based fluorescent saccharide sensor.

Lewis Acid Catalysis

The ability of benzoxaboroles to reversibly bind and activate hydroxyl groups makes them effective organocatalysts. They have been successfully employed in the site-selective functionalization of complex polyols and carbohydrates, a significant challenge in synthetic chemistry.[12] By transiently forming a boronate ester with a specific cis-diol, the catalyst can direct a subsequent reaction (e.g., acylation, silylation) to a particular hydroxyl group, obviating the need for complex protecting group strategies. Tuning the Lewis acidity via substitution allows for optimization of catalyst efficacy and selectivity.[8][12]

Therapeutic Intervention

In drug development, the Lewis acidity of benzoxaboroles is exploited to achieve potent and selective enzyme inhibition.[11][28] The boron atom acts as an electrophilic "warhead" that forms a reversible covalent bond with a key nucleophilic residue (e.g., a serine hydroxyl in a protease, or the terminal ribose diol of tRNA) in the enzyme's active site.[2][7] This adduct often mimics the transition state of the enzymatic reaction, leading to powerful inhibition. The antifungal Tavaborole, for instance, targets leucyl-tRNA synthetase (LeuRS) by forming an adduct with the terminal adenosine of tRNA, thereby blocking protein synthesis.[2]

Conclusion and Future Outlook

The 1-hydroxy-2,1-benzoxaborolane framework represents a masterful example of how structural constraint can be used to enhance a fundamental chemical property—Lewis acidity—for practical benefit. This guide has detailed the structural origins of this acidity, the rigorous methods for its quantification, and its direct application in high-value areas of science and medicine. The ability to fine-tune the boron center's electrophilicity through rational synthetic modification is a key advantage. Future research will undoubtedly focus on designing next-generation benzoxaboroles with precisely calibrated Lewis acidity for use as ultra-sensitive diagnostic sensors, highly selective catalysts for green chemistry, and targeted covalent therapeutics to combat drug resistance and challenging diseases.[28][29]

References

The Strategic Application of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Benzoxaborole Building Block

Introduction: The Rise of Benzoxaboroles in Medicinal Chemistry

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry over the past decade, transitioning from a chemical curiosity to a cornerstone of several FDA-approved drugs.[1] This versatile boron-heterocyclic motif is responsible for the therapeutic success of Tavaborole (Kerydin), an antifungal agent, and Crisaborole (Eucrisa), an anti-inflammatory treatment for atopic dermatitis.[2][3][4] The unique chemical properties of benzoxaboroles, including their low biotoxicity, good water solubility, and the Lewis acidic nature of the boron atom, allow for unique and potent interactions with biological targets.[5] A key mechanism of action for many benzoxaboroles is the inhibition of enzymes crucial to pathogen life cycles, such as leucyl-tRNA synthetase, by forming a covalent adduct with the enzyme's active site.[6][7]

This guide focuses on a particularly valuable derivative: 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane . The strategic placement of a Boc-protected amine at the 6-position provides a versatile handle for medicinal chemists to elaborate the core scaffold, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This document will provide an in-depth look at the synthesis of this key intermediate, its application in drug discovery workflows, and detailed protocols for its use.

Core Synthesis and Physicochemical Properties

The journey to this compound begins with the synthesis of its precursor, 6-amino-1-hydroxy-2,1-benzoxaborolane. While classical routes involving the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction are known, these methods can be challenging to scale up due to safety concerns and the stability of the starting material in the nitration medium.[2] More practical and scalable approaches have been developed, starting from inexpensive and readily available materials like 2-methyl-5-nitroaniline, which bypasses the problematic nitration step.[2][8]

A key, scalable synthesis is outlined below, which features a borylation of aniline and a continuous flow hydrogenation as key steps.[2]

Diagram of Synthesis Pathway for 6-amino-1-hydroxy-2,1-benzoxaborolane

G A 2-methyl-5-nitroaniline B 2-bromo-1-methyl-4-nitrobenzene A->B  Diazotization, CuBr2 C 2-(2-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C  Miayura Borylation, B2pin2, Pd(dppf)Cl2, KOAc D 2-(hydroxymethyl)-5-nitrophenylboronic acid C->D  Oxidation & Hydrolysis, NBS, AIBN then H2O E 6-nitro-1-hydroxy-2,1-benzoxaborolane D->E  Cyclization, NaBH4 F 6-amino-1-hydroxy-2,1-benzoxaborolane E->F  Reduction (Continuous Flow Hydrogenation), H2, Pd/C

Caption: Scalable synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.

Boc-Protection: A Gateway to Chemical Diversity

With the 6-amino-1-hydroxy-2,1-benzoxaborolane in hand, the next crucial step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard and vital transformation in medicinal chemistry for several reasons:

  • Prevention of Side Reactions: The free amine is a nucleophile and can interfere with subsequent coupling reactions intended for other parts of the molecule.

  • Modulation of Solubility: The Boc group can alter the solubility profile of the intermediate, which can be advantageous for purification.

  • Controlled Reactivity: It allows for the selective modification of other positions on the benzoxaborole ring before revealing the amine for a final derivatization step.

The protection of the amino group is typically a straightforward process.

Experimental Protocol: Boc-Protection of 6-amino-1-hydroxy-2,1-benzoxaborolane
  • Dissolution: Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound.

Application as a Building Block: The Amide Coupling Reaction

The true utility of this compound is realized in its role as a scaffold for building diverse molecular architectures. The Boc-protected amine allows for modifications at other positions, but for this guide, we will focus on the deprotection and subsequent amide coupling, a cornerstone of modern drug discovery. This approach is exemplified in the synthesis of the promising anti-leishmanial drug candidate, DNDI-6148, which is formed via an amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[2][9][10]

First, the Boc group must be removed to liberate the free amine.

Experimental Protocol: Boc-Deprotection

Standard acidic conditions are employed for the removal of the Boc group.

  • Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of an acid such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or hydrochloric acid (e.g., 4M in dioxane) at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.

The Amide Coupling Workflow

The newly deprotected 6-amino-1-hydroxy-2,1-benzoxaborolane is now ready for coupling with a carboxylic acid of interest. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice.[7]

Diagram of Amide Coupling Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions A 6-amino-1-hydroxy-2,1-benzoxaborolane F Amide Bond Formation (Stir at RT) A->F B Carboxylic Acid (R-COOH) B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Crude Product Mixture F->G H Aqueous Workup & Purification G->H I Final Amide Product H->I

Caption: General workflow for amide coupling with 6-amino-1-hydroxy-2,1-benzoxaborolane.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Carboxylic Acid Activation: In an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous solvent like dimethylformamide (DMF). Stir the mixture at room temperature for 15-20 minutes.

  • Amine Addition: Add a solution of 6-amino-1-hydroxy-2,1-benzoxaborolane (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for completion using TLC or LC-MS.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with a 5% lithium chloride (LiCl) solution to remove residual DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the final amide.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 6-amino position allows for a systematic exploration of the structure-activity relationship (SAR). By synthesizing a library of amides with varying R-groups, researchers can probe the binding pocket of a target enzyme and optimize for potency, selectivity, and pharmacokinetic properties. For instance, in the development of anti-inflammatory benzoxaboroles, modifications at this position have been shown to significantly impact the inhibition of cytokines like TNF-α, IL-1β, and IL-6.[9] Similarly, in the pursuit of antimalarial agents, derivatization of the benzoxaborole core is critical for achieving potent activity against Plasmodium falciparum.[2]

Table of Representative Coupling Reagents
Coupling ReagentFull NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh efficiency, low racemization, suitable for hindered amino acids.[7]
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-HydroxybenzotriazoleCost-effective, water-soluble byproducts are easily removed.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateRapid reaction times, byproducts are less hazardous than those of BOP.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its synthesis is now scalable, and its protected amine functionality offers a reliable entry point for parallel synthesis and library generation. The straightforward protocols for its protection, deprotection, and subsequent coupling enable medicinal chemists to rapidly generate novel analogues for biological screening. As the importance of the benzoxaborole scaffold continues to grow in the fight against infectious diseases, inflammatory conditions, and even cancer, the utility of this versatile building block is set to expand, paving the way for the next generation of boron-based therapeutics.[1]

References

The Benzoxaborole Core: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The benzoxaborole moiety, a heterocyclic scaffold containing a boron atom, has rapidly evolved from a chemical curiosity to a "privileged structure" in modern medicinal chemistry.[][2] First synthesized in 1957, its unique physicochemical and drug-like properties remained largely unexplored for decades.[2] The resurgence of interest in benzoxaboroles stems from their remarkable versatility, leading to the discovery of new classes of therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[][2] This guide provides an in-depth technical exploration of the benzoxaborole core, detailing its mechanisms of action, diverse biological activities, structure-activity relationships, and the experimental protocols essential for its evaluation.

The key to the benzoxaborole's biological prowess lies in the electron-deficient nature of its boron atom. This feature allows for unique and reversible interactions with biological nucleophiles, particularly the cis-diol groups found in many biological molecules.[3] This interaction is fundamental to the primary mechanism of action for many benzoxaborole-based drugs: the inhibition of key enzymes.[3] Two notable examples that have reached clinical use are tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory drug for atopic dermatitis.[] Several other benzoxaborole derivatives are also in various phases of clinical trials for a range of diseases, highlighting the immense therapeutic potential of this versatile scaffold.[]

Core Mechanism of Action: Targeting Essential Cellular Machinery

The biological activity of the majority of therapeutically relevant benzoxaboroles can be attributed to their ability to inhibit specific enzymes crucial for pathogen survival or disease progression. The Lewis acidic boron atom within the benzoxaborole ring is the key player, forming stable, reversible covalent bonds with active site residues of target enzymes.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): A Potent Antimicrobial Strategy

A primary and well-characterized mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS).[4][5] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).[4][5] By inhibiting LeuRS, benzoxaboroles effectively halt protein production, leading to cell growth arrest and death in susceptible pathogens.[4][6]

The antifungal drug tavaborole exemplifies this mechanism. It uniquely traps the tRNALeu in the editing site of the fungal LeuRS enzyme by forming a stable adduct with the terminal adenosine of the tRNA.[3] This "oxaborole tRNA-trapping" (OBORT) mechanism effectively blocks the catalytic cycle of the enzyme.[3] This targeted action against a vital cellular process underscores the potential of benzoxaboroles in combating fungal and other microbial infections.

dot

LeuRS_Inhibition cluster_fungal_cell Fungal Cell Protein_Synthesis Protein Synthesis LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA_Leu Leucyl-tRNA-Leu LeuRS->Leu_tRNA_Leu Catalyzes leucylation Adduct Tavaborole-tRNA-LeuRS Complex (inactive) LeuRS->Adduct Forms stable adduct, trapping tRNA-Leu tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Binds to active site Leucine Leucine Leucine->LeuRS Binds to active site Leu_tRNA_Leu->Protein_Synthesis Delivers Leucine for translation Tavaborole Tavaborole Tavaborole->LeuRS Enters fungal cell and binds to LeuRS editing site Adduct->Protein_Synthesis Inhibition PDE4_Inhibition cluster_inflammatory_cell Inflammatory Cell ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by Pro_inflammatory_Cytokines Pro-inflammatory Cytokines cAMP->Pro_inflammatory_Cytokines Suppresses production AMP AMP PDE4->AMP Crisaborole Crisaborole Crisaborole->PDE4 Inhibits Preclinical_Workflow Start Hit Identification (High-Throughput Screening) Lead_Generation Lead Generation (SAR Studies) Start->Lead_Generation In_Vitro_Testing In Vitro Efficacy Testing (Enzyme & Cell-based Assays) Lead_Generation->In_Vitro_Testing Lead_Optimization Lead Optimization (ADME/Tox Profiling) In_Vivo_Testing In Vivo Efficacy & PK/PD Studies (Animal Models) Lead_Optimization->In_Vivo_Testing In_Vitro_Testing->Lead_Optimization Candidate_Selection Candidate Drug Selection In_Vivo_Testing->Candidate_Selection IND_Enabling_Studies IND-Enabling Studies (Safety & Toxicology) Candidate_Selection->IND_Enabling_Studies IND_Submission IND Submission to Regulatory Agencies IND_Enabling_Studies->IND_Submission

References

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane: A Linchpin Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several clinically approved drugs.[1][2] Central to the synthesis of many advanced benzoxaborole-based therapeutic agents is the key intermediate, 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane. This guide provides a comprehensive technical overview of this critical building block, detailing its strategic importance, synthesis, and role in the development of novel therapeutics. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document serves as a vital resource for professionals in the field of drug discovery and development.

Introduction: The Rise of Benzoxaboroles in Medicinal Chemistry

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in the last decade for their broad spectrum of biological activities.[2] Their unique chemical properties, including low biotoxicity, good water solubility, and the ability to form reversible covalent bonds with biological targets, make them highly attractive as therapeutic agents.[3][4] The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling it to interact with nucleophiles like serine, threonine, or tyrosine residues in enzymes, often mimicking the tetrahedral transition state of a reaction.[5][6] This mechanism of action is central to the efficacy of several benzoxaborole-based drugs.

Key Properties of Benzoxaboroles:
  • Low Biotoxicity: Generally well-tolerated in biological systems.[3]

  • Aqueous Solubility: Favorable pharmacokinetic properties.[2]

  • Target Specificity: High specificity for biological targets.[4]

  • Covalent Inhibition: Form reversible covalent bonds with enzyme active sites.[5]

  • Protein Synthesis Interference: Can inhibit key enzymes like aminoacyl-tRNA synthetases.[2][5]

The versatility of the benzoxaborole scaffold has led to the discovery of new antibacterial, antifungal, antiprotozoal, antiviral, and anti-inflammatory agents.[1] Notable examples of FDA-approved drugs include Tavaborole (Kerydin®) for onychomycosis and Crisaborole (Eucrisa®) for atopic dermatitis.[1] Several other candidates are in various stages of clinical trials, highlighting the sustained interest in this chemical class.[2]

Strategic Importance of the 6-Amino-1-hydroxy-2,1-benzoxaborolane Scaffold

The 6-amino functional group on the benzoxaborole core serves as a critical handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric elements. Protecting this amine with a tert-butyloxycarbonyl (Boc) group yields this compound, a stable and versatile intermediate. This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic amino group from interfering with subsequent reactions.

The strategic placement of the amino group at the 6-position allows for the exploration of structure-activity relationships (SAR) by derivatization, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. This intermediate is pivotal in the synthesis of investigational drugs like DNDI-6148 for visceral leishmaniasis and has been instrumental in the development of other advanced therapeutic candidates.[7]

Synthesis of this compound: A Technical Deep Dive

The synthesis of this compound has been the subject of significant process development to create scalable, safe, and cost-effective routes. Traditional methods often involved the nitration of 1-hydroxy-2,1-benzoxaborolane, followed by reduction. However, the nitration step presents significant challenges for scale-up due to safety concerns and the stability of the starting material in the nitration medium.[7] More practical and scalable approaches have since been developed.

Scalable "Nitration-Free" Synthetic Approaches

Recent advancements have focused on "nitration-free" routes that introduce the nitrogen functionality early in the synthesis, bypassing the problematic nitration step. Two notable approaches are detailed below.[7][8]

3.1.1. Approach 1: Hofmann Rearrangement from 4-Tolunitrile

This five-step sequence commences with the readily available and inexpensive 4-tolunitrile, culminating in a key Hofmann rearrangement to install the amino group.[8]

A 4-Tolunitrile B 3-Bromo-4-methylbenzonitrile A->B Bromination C 3-Bromo-4-(hydroxymethyl)benzonitrile B->C Radical Bromination & Hydrolysis D 6-Cyano-1-hydroxy-2,1-benzoxaborolane C->D Borylation & Cyclization E 6-Carboxamido-1-hydroxy-2,1-benzoxaborolane D->E Hydrolysis F 6-Amino-1-hydroxy-2,1-benzoxaborolane E->F Hofmann Rearrangement G This compound F->G Boc Protection

Caption: Synthetic pathway via Hofmann rearrangement.

3.1.2. Approach 2: Borylation of 2-Methyl-5-nitroaniline

This approach utilizes 2-methyl-5-nitroaniline as the starting material and features a key borylation of the aniline followed by a continuous flow hydrogenation.[7] This route is particularly advantageous for its mild operating conditions and straightforward isolation processes.[7]

A 2-Methyl-5-nitroaniline B 2-Bromo-1-methyl-4-nitrobenzene A->B Sandmeyer Reaction C 2-(Hydroxymethyl)-5-nitroaniline B->C Borylation & Oxidation D 6-Nitro-1-hydroxy-2,1-benzoxaborolane C->D Diazotization & Borylation E 6-Amino-1-hydroxy-2,1-benzoxaborolane D->E Continuous Flow Hydrogenation F This compound E->F Boc Protection

Caption: Synthetic pathway via aniline borylation.

Detailed Experimental Protocol: Continuous Flow Hydrogenation

The reduction of the nitro group in 6-nitro-1-hydroxy-2,1-benzoxaborolane is a critical step that has been significantly optimized using continuous flow technology. This method offers enhanced safety, efficiency, and catalyst recyclability compared to traditional batch processes.[7]

Objective: To synthesize 6-amino-1-hydroxy-2,1-benzoxaborolane via the reduction of 6-nitro-1-hydroxy-2,1-benzoxaborolane using continuous flow hydrogenation.

Materials:

  • 6-Nitro-1-hydroxy-2,1-benzoxaborolane

  • Palladium on carbon (10 wt. %)

  • Ammonium formate

  • Ethanol

  • Continuous flow reactor system

Procedure:

  • Prepare a solution of 6-nitro-1-hydroxy-2,1-benzoxaborolane (1.0 equiv) and ammonium formate (3.0 equiv) in ethanol.

  • Set up the continuous flow reactor with a packed bed of 10% Pd/C.

  • Pump the reaction mixture through the heated reactor column at a defined flow rate.

  • Collect the product stream, which contains the desired 6-amino-1-hydroxy-2,1-benzoxaborolane.

  • Monitor the reaction progress by HPLC or LC/MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by trituration or recrystallization to afford the pure amine.

ParameterValueReference
Substrate6-Nitro-1-hydroxy-2,1-benzoxaborolane[7]
Catalyst10% Pd/C[7]
Hydrogen SourceAmmonium formate[7]
SolventEthanol[7]
Temperature25 °C[7]
Flow Rate1.5 mL/min (in a 3 mL reactor)[7]
Yield>99% HPLC purity after trituration[7]

Table 1: Optimized Conditions for Continuous Flow Hydrogenation

Boc Protection of 6-Amino-1-hydroxy-2,1-benzoxaborolane

The final step to yield the title intermediate is the protection of the amino group.

Objective: To synthesize this compound.

Materials:

  • 6-Amino-1-hydroxy-2,1-benzoxaborolane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane in the chosen solvent.

  • Add the base, followed by the dropwise addition of (Boc)₂O.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC/MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain pure this compound.

Application in the Synthesis of Advanced Drug Candidates

The utility of this compound is exemplified in its role as a key building block for a variety of therapeutic agents targeting different diseases.

DNDI-6148 for Visceral Leishmaniasis

DNDI-6148 is a promising drug candidate for the treatment of visceral leishmaniasis, a neglected tropical disease.[7] The synthesis of DNDI-6148 involves the coupling of 6-amino-1-hydroxy-2,1-benzoxaborolane (obtained after deprotection of the Boc group) with a substituted triazole carboxylic acid.[7]

Carbonic Anhydrase Inhibitors

The 6-amino-1-hydroxy-2,1-benzoxaborolane scaffold has also been utilized in the design of potent carbonic anhydrase inhibitors.[9] By coupling the amine with various dicarboxylic acids, researchers have synthesized bis-benzoxaborole derivatives with enhanced inhibitory activity against tumor-associated carbonic anhydrase isoforms.[9]

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry, enabling the synthesis of a diverse array of biologically active benzoxaboroles. The development of scalable and safe synthetic routes to this key intermediate has been crucial for advancing novel benzoxaborole-based drug candidates through the development pipeline. This guide has provided a detailed technical overview of its synthesis and application, underscoring its significance for researchers and professionals dedicated to the discovery of new medicines. The continued exploration of this versatile building block promises to yield further therapeutic breakthroughs in the years to come.

References

A Practical Guide to the Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: Modern Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1-hydroxy-2,1-benzoxaborolane is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate for novel therapeutics. Its unique structure, featuring a benzoxaborole core, imparts valuable pharmacological properties. Historically, the synthesis of this intermediate has been fraught with challenges, particularly concerning the use of hazardous reagents and scalability issues. Traditional routes often commenced from the expensive and difficult-to-handle 1-hydroxy-2,1-benzoxaborolane, proceeding through a nitration step that poses significant safety and stability concerns on a larger scale.[1][2][3]

This in-depth technical guide delineates two modern, practical, and scalable approaches for the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, starting from readily available and inexpensive materials. These strategies circumvent the problematic nitration of the benzoxaborolane core, offering safer and more efficient alternatives for researchers and professionals in drug development. We will explore a five-step sequence commencing from 4-tolunitrile, which features a key Hofmann rearrangement, and a more streamlined four-step approach utilizing 2-methyl-5-nitroaniline that employs a borylation of the aniline and a continuous flow hydrogenation.[2][4]

This guide is designed to provide not just a procedural overview, but also a deep understanding of the chemical principles and experimental considerations that underpin these synthetic routes.

Strategic Approaches to 6-Amino-1-hydroxy-2,1-benzoxaborolane Synthesis

The primary challenge in synthesizing 6-amino-1-hydroxy-2,1-benzoxaborolane lies in the efficient and safe introduction of the amino group onto the benzoxaborole scaffold. The two strategies presented here address this challenge by incorporating the nitrogen functionality early in the synthesis, thereby avoiding the direct nitration of the sensitive benzoxaborole ring system.

G cluster_0 Synthetic Strategies Starting Materials Starting Materials 4-Tolunitrile 4-Tolunitrile Starting Materials->4-Tolunitrile 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Starting Materials->2-Methyl-5-nitroaniline Key Intermediates Key Intermediates 4-Methylaniline 4-Methylaniline Key Intermediates->4-Methylaniline Intermediate B Intermediate B Key Intermediates->Intermediate B Target Molecule Target Molecule 6-Amino-1-hydroxy-2,1-benzoxaborolane 6-Amino-1-hydroxy-2,1-benzoxaborolane Target Molecule->6-Amino-1-hydroxy-2,1-benzoxaborolane 4-Methylbenzamide 4-Methylbenzamide 4-Tolunitrile->4-Methylbenzamide Hydrolysis 4-Methylbenzamide->4-Methylaniline Hofmann Rearrangement Intermediate A Intermediate A 4-Methylaniline->Intermediate A Intermediate A->6-Amino-1-hydroxy-2,1-benzoxaborolane Cyclization 2-Methyl-5-nitroaniline->Intermediate B Borylation Intermediate B->6-Amino-1-hydroxy-2,1-benzoxaborolane Reduction & Cyclization G start 4-Tolunitrile step1 Step 1: Hydrolysis (H2SO4, H2O) start->step1 intermediate1 4-Methylbenzamide step1->intermediate1 step2 Step 2: Hofmann Rearrangement (Br2, NaOH, H2O) intermediate1->step2 intermediate2 4-Methylaniline step2->intermediate2 step3 Step 3: Bromination (NBS, ACN) intermediate2->step3 intermediate3 2-Bromo-4-methylaniline step3->intermediate3 step4 Step 4: Borylation (B2Pin2, Pd(dppf)Cl2, KOAc, Dioxane) intermediate3->step4 intermediate4 2-(4-Methylphenyl)amino-5-pinacolborane step4->intermediate4 step5 Step 5: Cyclization/Oxidation (NBS, AIBN, CCl4 then H2O) intermediate4->step5 end 6-Amino-1-hydroxy-2,1-benzoxaborolane step5->end G start 2-Methyl-5-nitroaniline step1 Step 1: Sandmeyer Reaction (NaNO2, HBr, CuBr) start->step1 intermediate1 2-Bromo-1-methyl-4-nitrobenzene step1->intermediate1 step2 Step 2: Borylation (B2Pin2, Pd(dppf)Cl2, KOAc, Dioxane) intermediate1->step2 intermediate2 2-(1-Methyl-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane step2->intermediate2 step3 Step 3: Benzylic Bromination (NBS, AIBN, CCl4) intermediate2->step3 intermediate3 2-(1-(Bromomethyl)-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane step3->intermediate3 step4 Step 4: Hydrogenation & Cyclization (H2, Pd/C, Continuous Flow) intermediate3->step4 end 6-Amino-1-hydroxy-2,1-benzoxaborolane step4->end

References

A Technical Guide to the Nitration-Free Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-hydroxy-2,1-benzoxaborolane is a critical key intermediate in the synthesis of novel therapeutics, most notably DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis.[1][2] Traditional synthetic routes to this compound rely on the nitration of 1-hydroxy-2,1-benzoxaborolane followed by a reduction. This approach, however, is fraught with challenges, particularly concerning process safety, scalability, and the stability of the starting material in the nitration medium.[2][3] Such difficulties render the process expensive and hazardous for large-scale production. This guide details two robust, practical, and nitration-free synthetic strategies that bypass these issues, utilizing readily available and inexpensive starting materials. These methods offer safer, more scalable, and economically viable pathways for the production of this essential pharmaceutical building block.

Introduction: The Imperative for a Nitration-Free Strategy

The benzoxaborole scaffold is a privileged structure in medicinal chemistry, with approved drugs like tavaborole (antifungal) and crisaborole (anti-inflammatory) demonstrating its therapeutic potential.[4][5] 6-Amino-1-hydroxy-2,1-benzoxaborolane serves as a cornerstone for the next generation of benzoxaborole-based drugs. The conventional synthesis involves a two-step process from 1-hydroxy-2,1-benzoxaborolane: nitration followed by hydrogenation.[2][3]

However, this classical route presents significant hurdles for process chemists and drug manufacturers:

  • Process Safety: Nitration reactions are inherently energetic and can pose thermal hazards, requiring specialized equipment and stringent controls, especially at scale.[2][3]

  • Material Stability & Solubility: The 1-hydroxy-2,1-benzoxaborolane starting material exhibits poor solubility and stability in standard nitration media, complicating the reaction and leading to inconsistent outcomes.[2][3]

  • Economic Viability: The parent 1-hydroxy-2,1-benzoxaborolane is an expensive raw material, making the overall process costly.[1][3]

The convergence of these challenges necessitates the development of alternative synthetic pathways. The two routes detailed in this guide were designed to explicitly avoid the problematic nitration step, building the molecule from simpler, more accessible precursors.

Strategic Overview of Nitration-Free Syntheses

Two primary strategies have been successfully developed and validated on a multigram scale.[1][3] Both pathways begin with inexpensive, commercially available chemicals and strategically construct the target molecule.

  • Route 1: The Hofmann Rearrangement Pathway: This five-step sequence commences with 4-tolunitrile and leverages a pivotal Hofmann rearrangement to install the required amine functionality.

  • Route 2: The Aniline Borylation Pathway: This approach starts with 2-methyl-5-nitroaniline, introducing the benzoxaborole motif via a borylation reaction, followed by a highly efficient continuous flow hydrogenation to reveal the amine.

The following sections provide an in-depth examination of the causality behind the experimental design and detailed protocols for each route.

Route 1: Synthesis via Hofmann Rearrangement from 4-Tolunitrile

This strategy relies on building the benzoxaborole core onto a functionalized toluene backbone, with the final amine installation being the key transformation.

Conceptual Workflow: Route 1

The logic of this pathway involves a series of established transformations to build complexity, culminating in the less common but effective Hofmann rearrangement to form the aniline moiety at the desired position.

A 4-Tolunitrile B 2-Bromo-4-methylbenzonitrile A->B Electrophilic Bromination C 2-Bromo-4-methylbenzamide B->C Hydrolysis D 2-Bromo-4-methylaniline C->D Hofmann Rearrangement E Pinacol Boronate Ester D->E Miayura Borylation F 6-Amino-1-hydroxy-2,1-benzoxaborolane E->F Cyclization/ Deprotection

Caption: Workflow for Route 1, starting from 4-tolunitrile.

Detailed Experimental Protocol: Route 1

The following protocol is a condensed representation of the validated five-step synthesis.[3]

Step 1: Bromination of 4-Tolunitrile

  • Charge a reactor with 4-tolunitrile and acetic acid.

  • Add sulfuric acid and N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Filter the resulting solid, wash with water, and dry to yield 2-bromo-4-methylbenzonitrile.

Step 2: Hydrolysis to 2-Bromo-4-methylbenzamide

  • To a solution of 2-bromo-4-methylbenzonitrile in DMSO, add potassium carbonate.

  • Slowly add 30% hydrogen peroxide, maintaining the temperature below 40 °C.

  • Stir for 2-3 hours at room temperature.

  • Add water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-bromo-4-methylbenzamide.

Step 3: Hofmann Rearrangement to 2-Bromo-4-methylaniline

  • Prepare a solution of sodium hypobromite by adding bromine to a cold (0-5 °C) solution of sodium hydroxide in water.

  • Add 2-bromo-4-methylbenzamide to the hypobromite solution.

  • Warm the mixture to 70-80 °C and hold for 1-2 hours.

  • Cool to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the organic layer to yield 2-bromo-4-methylaniline.

Step 4 & 5: Borylation and Cyclization to Final Product

  • Combine 2-bromo-4-methylaniline, bis(pinacolato)diboron, and potassium acetate in a suitable solvent like dioxane.

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and heat the mixture at 80-90 °C for 12-16 hours.

  • After cooling, perform an aqueous workup.

  • The crude boronate ester is then treated with an oxidizing agent (e.g., potassium peroxymonosulfate) and subjected to acidic workup and purification (often requiring column chromatography) to yield 6-amino-1-hydroxy-2,1-benzoxaborolane.[3]

Data Summary: Route 1
StepTransformationKey ReagentsReported Yield
1BrominationNBS, H₂SO₄, Acetic Acid~95%
2HydrolysisH₂O₂, K₂CO₃, DMSO~90%
3Hofmann RearrangementBr₂, NaOH~85%
4Miyaura BorylationB₂Pin₂, Pd(dppf)Cl₂, KOAc~70%
5Cyclization/DeprotectionOxidizing Agent, AcidVariable
Total Overall Synthesis ~40% [1][3]
Rationale and Field Insights

The choice of the Hofmann rearrangement is the pivotal step in this sequence.[3] While classic, it provides a direct conversion of the amide to the desired aniline without requiring a separate reduction step. The primary drawback of this route is the final purification; the need for column chromatography presents a significant challenge for cost-effective large-scale manufacturing.[3]

Route 2: Synthesis via Aniline Borylation and Continuous Flow Reduction

This second-generation approach is considered more practical and scalable due to its milder conditions, facile isolations, and use of modern manufacturing technology.[1][6]

Conceptual Workflow: Route 2

This strategy introduces the boron moiety onto an already-functionalized aromatic ring. The final step is a clean and highly efficient reduction of a nitro group, a transformation for which continuous flow chemistry is exceptionally well-suited.

A 2-Methyl-5-nitroaniline B 2-Bromo-4-nitro-1-methylbenzene A->B Sandmeyer Reaction C Pinacol Boronate Ester B->C Miayura Borylation D 6-Nitro-1-hydroxy-2,1-benzoxaborolane C->D Oxidative Cyclization E 6-Amino-1-hydroxy-2,1-benzoxaborolane D->E Continuous Flow Hydrogenation

Caption: Workflow for Route 2, featuring a key continuous flow step.

Detailed Experimental Protocol: Route 2

The following protocol highlights the key transformations in this more scalable route.[2]

Step 1: Diazotization and Bromination (Sandmeyer Reaction)

  • Dissolve 2-methyl-5-nitroaniline in an aqueous solution of hydrobromic acid at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Add the cold diazonium salt solution to the copper bromide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product, 2-bromo-4-nitro-1-methylbenzene, with an organic solvent.

Step 2 & 3: Borylation and Cyclization

  • Combine 2-bromo-4-nitro-1-methylbenzene, bis(pinacolato)diboron, a palladium catalyst, and a base in a suitable solvent (e.g., dioxane).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up to isolate the crude pinacol boronate ester.

  • This intermediate is then subjected to oxidative cyclization conditions (e.g., using an oxidant like potassium peroxymonosulfate) followed by an acidic workup to afford 6-nitro-1-hydroxy-2,1-benzoxaborolane, which often crystallizes directly from the reaction mixture, simplifying purification.

Step 4: Continuous Flow Nitro Reduction

  • Dissolve the 6-nitro-1-hydroxy-2,1-benzoxaborolane intermediate in a suitable solvent (e.g., ethanol).

  • Use a continuous flow reactor system packed with a palladium on carbon (Pd/C) catalyst.

  • Pump the solution of the nitro compound through the heated catalyst bed. Hydrogen gas is introduced concurrently at a controlled pressure.

  • The product stream exiting the reactor is collected.

  • The solvent is removed under reduced pressure to yield high-purity 6-amino-1-hydroxy-2,1-benzoxaborolane.

Data Summary: Route 2
StepTransformationKey ReagentsReported Yield
1Sandmeyer ReactionNaNO₂, HBr, CuBr~85-90%
2-3Borylation/CyclizationB₂Pin₂, Pd Catalyst, Oxidant~75-80%
4Flow HydrogenationH₂, Pd/C>95%
Total Overall Synthesis ~46% [1][2]
Rationale and Field Insights

This route's elegance lies in its final step. Continuous flow hydrogenation offers superior safety and control over heat and mass transfer compared to batch hydrogenation, which is critical when handling hydrogen gas at scale.[2] The facile isolation of intermediates and the high yield and purity obtained from the flow reduction make this approach significantly more practical and scalable for industrial production.[1][6]

Comparative Analysis and Scalability

When evaluating synthetic routes for pharmaceutical manufacturing, overall yield is just one of several critical factors. Process simplicity, safety, and cost are paramount.

MetricRoute 1 (Hofmann)Route 2 (Aniline Borylation)Advantage
Overall Yield ~40%[3]~46%[1]Route 2
Starting Materials Inexpensive (4-tolunitrile)Inexpensive (2-methyl-5-nitroaniline)Neutral
Key Transformation Hofmann RearrangementContinuous Flow HydrogenationRoute 2
Purification Requires chromatography[3]Facile isolation/crystallization[1]Route 2
Scalability & Safety Batch processes, energetic stepContinuous flow enhances safetyRoute 2

The analysis clearly favors Route 2 as the more robust and industrially viable method. Its operational simplicity, avoidance of chromatographic purification, and implementation of safer, modern manufacturing technology make it the superior choice for producing 6-amino-1-hydroxy-2,1-benzoxaborolane at scale.[1][2]

Conclusion

The development of these two distinct nitration-free synthetic pathways represents a significant advancement in the manufacturing of 6-amino-1-hydroxy-2,1-benzoxaborolane. By circumventing the hazardous and inefficient nitration of the parent benzoxaborole, these routes provide safer, more cost-effective, and highly scalable solutions. The aniline borylation approach (Route 2), in particular, stands out as a practical and elegant strategy that leverages facile isolations and continuous flow technology to meet the demands of modern pharmaceutical production. These methods ensure a reliable supply of this vital intermediate, thereby supporting the development of new medicines for neglected diseases.

References

Methodological & Application

Application Note & Protocol: Facile Acid-Catalyzed Boc Deprotection of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-amino-1-hydroxy-2,1-benzoxaborolane moiety is a critical pharmacophore and a key building block in the synthesis of novel therapeutic agents. Its synthesis often involves the use of the tert-butyloxycarbonyl (Boc) protecting group for the aniline nitrogen, ensuring chemoselectivity in preceding synthetic steps. The final, crucial step to unmask the primary amine is a deprotection reaction. This document provides a detailed, field-proven protocol for the efficient removal of the Boc group from 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, yielding the desired 6-amino-1-hydroxy-2,1-benzoxaborolane hydrochloride salt. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method.

The benzoxaborole scaffold is noted for its unique chemical properties, including Lewis acidity and stability, which are central to its biological activity.[1][2][3] Fortunately, the benzoxaborole ring system is generally robust and stable under the acidic conditions required for Boc deprotection.[4]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis.[5] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate oxygen by a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[6][7][8][9][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[6][8][9] Under the acidic reaction conditions, the resulting primary amine is protonated to form the corresponding ammonium salt, in this case, the hydrochloride salt.[6]

The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.[6][8] It is crucial to perform this reaction in a well-ventilated fume hood as pressure can build up from the evolution of both carbon dioxide and isobutylene gases.[6]

Experimental Protocol

This protocol outlines a standard procedure for the acidic removal of a Boc protecting group using a solution of hydrochloric acid in 1,4-dioxane. This reagent is commonly chosen for its efficacy and the ease of isolating the product as a crystalline hydrochloride salt, which often improves stability and handling.[11]

Materials and Reagents
  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Reaction Setup and Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. A minimal amount of anhydrous methanol can be added to aid dissolution if necessary.

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add 4 M HCl in 1,4-dioxane (5.0–10.0 eq). The addition should be done dropwise to control any potential exotherm.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Continue stirring at room temperature for 1–4 hours.

  • Monitoring: The progress of the reaction should be monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until complete consumption of the starting material is observed.[12][13]

    • TLC: The product, being a salt, will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Use a suitable eluent system (e.g., DCM/MeOH, 9:1) and visualize with UV light and/or a ninhydrin stain to detect the primary amine.

    • LC-MS: This technique can confirm the disappearance of the starting material and the appearance of the product by monitoring their respective mass-to-charge ratios.[12]

  • Work-up and Isolation:

    • Upon reaction completion, the product may precipitate from the reaction mixture as the hydrochloride salt.

    • If a precipitate forms, add an anti-solvent such as diethyl ether or MTBE to facilitate further precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether or MTBE to remove any non-polar impurities.[10]

    • Dry the solid under vacuum to yield 6-amino-1-hydroxy-2,1-benzoxaborolane hydrochloride.

Protocol Summary Table
ParameterRecommended Condition/ValueNotes
Substrate This compoundEnsure starting material is dry.
Reagent 4 M HCl in 1,4-dioxane5.0–10.0 molar equivalents.
Solvent Anhydrous Dichloromethane (DCM)Concentration of 0.1–0.2 M.
Temperature 0 °C to Room TemperatureInitial cooling controls potential exotherm.
Reaction Time 1–4 hoursMonitor for completion.
Monitoring TLC, LC-MS, 1H NMRDisappearance of starting material.
Work-up Precipitation/FiltrationUse of an anti-solvent (ether/MTBE).
Product 6-amino-1-hydroxy-2,1-benzoxaborolane HClIsolate as a salt.

Analytical Characterization

To confirm the successful deprotection, the final product should be characterized by 1H NMR spectroscopy. The most indicative change in the spectrum will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group, which typically appears around 1.5 ppm.[12] The aromatic protons will also likely experience a shift in their chemical environment.

Workflow Visualization

The following diagram illustrates the key steps in the Boc deprotection protocol.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_isolation Isolation cluster_product Final Product prep_node Dissolve this compound in anhydrous DCM at 0 °C reaction_node Slowly add 4 M HCl in 1,4-dioxane prep_node->reaction_node stir_node Stir at RT for 1-4 hours reaction_node->stir_node monitor_node Monitor by TLC/LC-MS for completion stir_node->monitor_node precipitate_node Precipitate with ether/MTBE monitor_node->precipitate_node filter_node Filter and wash solid precipitate_node->filter_node dry_node Dry under vacuum filter_node->dry_node product_node 6-Amino-1-hydroxy-2,1-benzoxaborolane HCl dry_node->product_node

Caption: Experimental workflow for the Boc deprotection.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be unequivocally tracked by the analytical methods mentioned. A successful reaction is confirmed by:

  • Complete disappearance of the starting material as observed by TLC or LC-MS.

  • Appearance of a new, more polar spot on the TLC plate that is ninhydrin-positive, indicating a primary amine.

  • Confirmation of the expected molecular weight of the deprotected product via LC-MS.

  • Absence of the characteristic tert-butyl signal in the 1H NMR spectrum of the isolated product.

By following these analytical checkpoints, a researcher can have high confidence in the outcome of the deprotection reaction.

Conclusion

This application note provides a robust and reliable protocol for the acid-catalyzed Boc deprotection of this compound. The method is based on well-established chemical principles and is suitable for use in both research and process development settings. The clear analytical endpoints ensure that the success of the reaction can be verified with a high degree of certainty.

References

Application Note: Strategies and Protocols for Amide Coupling Reactions with 6-amino-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 6-amino-1-hydroxy-2,1-benzoxaborolane. This key intermediate, notable for its role in the synthesis of advanced pharmaceutical candidates, presents unique opportunities and challenges due to its dual functional nature, possessing both a nucleophilic amine and a Lewis acidic benzoxaborole moiety. We delve into the substrate's chemical properties, explore the mechanistic principles of modern amide bond formation, and present detailed, field-proven protocols using common coupling reagents. This guide includes a comparative data table, a logical troubleshooting workflow, and is grounded in authoritative scientific literature to ensure robust and reproducible outcomes.

Introduction: The Significance of the Benzoxaborole Scaffold

Benzoxaboroles are a class of boron-heterocyclic compounds that have emerged as a "privileged scaffold" in modern medicinal chemistry. Their unique structural and electronic properties contribute to a wide range of biological activities, including antifungal, anti-inflammatory, and antiprotozoal effects[1][2][3]. A key representative of this class is 6-amino-1-hydroxy-2,1-benzoxaborolane. This molecule serves as a critical building block for advanced therapeutics, most notably as a key intermediate in the synthesis of DNDI-6148, a promising drug candidate for treating the neglected tropical disease, visceral leishmaniasis[1][4][5].

The synthetic utility of 6-amino-1-hydroxy-2,1-benzoxaborolane is primarily realized through the derivatization of its primary amino group, most commonly via amide bond formation. This reaction allows for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) essential for drug discovery. This document serves as an in-depth guide to successfully navigate the nuances of amide coupling with this valuable substrate.

Substrate Analysis: Chemical Properties of 6-amino-1-hydroxy-2,1-benzoxaborolane

A thorough understanding of the starting material is paramount for successful synthesis. 6-amino-1-hydroxy-2,1-benzoxaborolane possesses two key functional groups that dictate its reactivity.

  • The 6-Amino Group: A primary aromatic amine that acts as the nucleophile in the amide coupling reaction. Its nucleophilicity is influenced by the electron-donating and -withdrawing characteristics of the benzoxaborole ring system.

  • The 1-Hydroxy-2,1-benzoxaborole Moiety: This feature is far from an inert spectator. The boron atom is a Lewis acidic center. The fusion of the oxaborole ring to the benzene ring creates internal strain, which enhances the Lewis acidity of the boron atom compared to simple acyclic boronic acids[3]. This Lewis acidity can lead to interactions with other molecules in the reaction mixture, including solvents, bases, and the carboxylic acid coupling partner. The B-OH group itself can participate in hydrogen bonding or side reactions if not carefully managed.

Handling and Stability: Like many aromatic amines, 6-amino-1-hydroxy-2,1-benzoxaborolane can be sensitive to oxidation and light. The boronic acid functional group is sensitive to strong oxidizing agents and can form boroxines (cyclic trimers) upon dehydration. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. The cornerstone of modern amide synthesis is the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate that is readily attacked by the amine nucleophile[6][7].

This activation is achieved using a "coupling reagent." The general workflow is a two-step, one-pot process:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive acyl-substituted intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).

  • Coupling: The amine nucleophile (6-amino-1-hydroxy-2,1-benzoxaborolane) attacks the activated carbonyl carbon, displacing the activated leaving group to form the thermodynamically stable amide bond.

Additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), are often included. They act as acyl transfer agents, converting the initial activated intermediate into a less reactive but more selective active ester, which helps to minimize side reactions and suppress racemization at the alpha-carbon of the carboxylic acid[8].

G RCOOH Carboxylic Acid ActivatedIntermediate Activated Intermediate (Highly Electrophilic) RCOOH->ActivatedIntermediate Activation Step 1 CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate AmideProduct Amide Product ActivatedIntermediate->AmideProduct Coupling Step 2 Byproducts Byproducts ActivatedIntermediate->Byproducts Amine 6-Amino-1-hydroxy- 2,1-benzoxaborolane Amine->AmideProduct

Caption: General workflow for amide bond formation.

Detailed Experimental Protocols

The following protocols are robust starting points for the synthesis of amide derivatives of 6-amino-1-hydroxy-2,1-benzoxaborolane. Optimization may be required depending on the specific carboxylic acid used.

General Laboratory Practice: All reactions should be performed in oven-dried glassware under an inert atmosphere (N₂ or Ar). Reagents should be of high purity and solvents should be anhydrous where specified[9]. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol I: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is widely applicable and cost-effective. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification[8].

Materials:

  • Carboxylic acid (1.0 equiv)

  • 6-amino-1-hydroxy-2,1-benzoxaborolane (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, MgSO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1.1 equiv) in a minimum amount of DMF and add it to the reaction mixture.

  • Add the base (DIPEA or NMM, 3.0 equiv) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Protocol II: Aminium Salt-Mediated Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging or sterically hindered substrates[7].

Materials:

  • Carboxylic acid (1.0 equiv)

  • 6-amino-1-hydroxy-2,1-benzoxaborolane (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0-4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add the base (DIPEA, 3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature.

  • Add a solution of 6-amino-1-hydroxy-2,1-benzoxaborolane (1.1 equiv) in a minimum amount of DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol I. The byproducts from HATU are generally water-soluble, facilitating purification.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that depends on the substrate, scale, cost, and desired efficiency.

Coupling ReagentBaseSolventTypical TimeRelative EfficiencyKey Considerations
EDC / HOBt DIPEA, NMMDMF, DCM12 - 24 hGoodCost-effective; water-soluble byproducts; risk of racemization without additive.[8]
HATU / HOAt DIPEA, CollidineDMF, NMP1 - 4 hExcellentVery fast and high yielding; low racemization; more expensive.[7]
PyBOP DIPEA, NMMDMF, DCM2 - 8 hVery GoodPhosphonium salt; byproduct (HMPA) is a suspected carcinogen, handle with care.[8]
DIC / Oxyma DIPEADMF, DCM12 - 24 hGoodDiisopropylcarbodiimide (DIC) is a liquid; urea byproduct is soluble in organic solvents.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides a logical framework for addressing common issues.

G start Problem Observed: Low or No Product Yield check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc sm_present Are Starting Materials (SM) Largely Unconsumed? check_tlc->sm_present check_reagents 1. Check Reagent Quality/Activity (Coupling reagent, base, solvent freshness) 2. Increase Reaction Time/Temperature 3. Switch to a Stronger Coupling Reagent (e.g., HATU) sm_present->check_reagents yes_sm sm_gone SM Consumed, but Multiple Unidentified Spots/Peaks Present sm_present->sm_gone no_sm yes_sm Yes no_sm No degradation Possible SM Degradation or Side Reactions. 1. Re-evaluate Base (is it too strong/nucleophilic?) 2. Check for B-OH reactivity (consider protection). 3. Lower Reaction Temperature. sm_gone->degradation yes_spots purification_issue Product may be present but is difficult to isolate. 1. Modify Workup (e.g., acid/base washes). 2. Optimize Chromatography Conditions. sm_gone->purification_issue No (Clean baseline, but no product) yes_spots Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Common Issues & Solutions:

  • No Reaction: If starting materials remain unchanged, verify the activity of the coupling reagent and the dryness of the solvent. Ensure the base is not protonating the amine starting material before it can react.

  • Formation of a Symmetric Urea from the Amine: This can occur if the activated carboxylic acid is not formed efficiently, allowing the amine to react with the coupling reagent (especially carbodiimides). Pre-activation of the acid before adding the amine can mitigate this.

  • Complex Reaction Mixture: The Lewis acidic boron center could potentially coordinate to the carboxylic acid or other species, leading to unexpected pathways. Using a less coordinating solvent or a different class of coupling reagent may be beneficial. If the carboxylic acid partner is particularly sensitive, a lower reaction temperature may be required.

  • Purification Difficulties: If the product is highly polar, it may be difficult to extract and purify. Using a more polar extraction solvent (e.g., n-butanol) or employing reversed-phase chromatography might be necessary.

Conclusion

Amide coupling with 6-amino-1-hydroxy-2,1-benzoxaborolane is a cornerstone reaction for the synthesis of novel benzoxaborole-containing molecules for drug discovery and chemical biology. Success hinges on a rational choice of coupling reagents and reaction conditions tailored to the specific carboxylic acid coupling partner. By understanding the unique chemical nature of the benzoxaborole substrate and employing robust, well-monitored protocols, researchers can efficiently generate diverse libraries of amide derivatives for biological evaluation. The protocols and troubleshooting guide presented here provide a solid foundation for achieving these synthetic goals.

References

Application Notes & Protocols: Optimizing Suzuki-Miyaura Coupling Conditions for Functionalized Benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Benzoxaboroles in Drug Discovery

Benzoxaboroles, a class of boron-heterocyclic compounds, have emerged as a privileged scaffold in modern medicinal chemistry.[1] Their unique structural and electronic properties, including low biotoxicity and the ability to form covalent bonds with biological targets, have led to the development of novel therapeutics.[2][3] Two notable examples, Tavaborole (an antifungal) and Crisaborole (an anti-inflammatory), are clinically approved, with many other derivatives advancing through clinical trials.[4]

The synthesis of diverse benzoxaborole-based libraries is crucial for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, enabling the strategic functionalization of the benzoxaborole core.[5] A key feature of using benzoxaboroles in this context is that they undergo a ring-opening Suzuki-Miyaura cross-coupling (SMC) reaction. This process yields sterically hindered biaryl compounds that conveniently possess an o-hydroxymethyl moiety, a versatile functional handle for further synthetic elaboration.[6]

This guide provides an in-depth analysis of the critical parameters governing the Suzuki-Miyaura coupling of functionalized benzoxaboroles. It offers field-proven insights into optimizing reaction conditions and provides detailed, validated protocols for researchers in organic synthesis and drug development.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle with Benzoxaboroles

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species and an organohalide or pseudohalide.[7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] When using a benzoxaborole, the cycle incorporates a crucial ring-opening event.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the organohalide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like aryl chlorides.[9] The reactivity trend for the halide is generally I > Br > OTf >> Cl.[7]

  • Transmetalation (The Role of the Base): This is the defining step for the organoboron partner. The base plays a critical role by activating the benzoxaborole.[10][11] It reacts with the benzoxaborole to form a more nucleophilic boronate species. This "ate" complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and leading to the ring-opening of the benzoxaborole scaffold. This forms a diorganopalladium(II) intermediate.[6] The choice of base is therefore paramount and can dramatically affect reaction rate and yield.[12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (Ar¹-Ar²) from the Pd(II) center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]

Caption: Catalytic cycle for the ring-opening Suzuki-Miyaura coupling.

Key Parameters for Reaction Optimization

The success of a Suzuki-Miyaura coupling with a functionalized benzoxaborole hinges on the judicious selection of four key parameters: catalyst system, base, solvent, and temperature.

Catalyst System (Palladium Precursor & Ligand)

The choice of the palladium source and, more critically, the supporting ligand is essential for achieving high catalytic activity.

  • Palladium Precursors: Common Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf) and Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species. For consistency, using well-defined Pd(0) precatalysts can be advantageous.[14]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. Its choice is often dictated by the reactivity of the organohalide.

    • For Aryl Iodides and Bromides: Standard triarylphosphines like triphenylphosphine (PPh₃) or bidentate phosphines like dppf (in Pd(dppf)Cl₂) are often sufficient.

    • For Challenging Aryl Chlorides or Hindered Substrates: Electron-rich, bulky phosphine ligands are required to facilitate the difficult oxidative addition step.[9] The Buchwald biaryl phosphine ligands (e.g., SPhos , XPhos ) and N-heterocyclic carbenes (NHCs) are industry standards for these challenging transformations.[9][15]

Base Selection

The base is not merely a spectator; it is a stoichiometric reagent crucial for activating the benzoxaborole.[11] Its strength and nature can significantly influence reaction outcomes.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and basic, often providing superior results in difficult couplings, albeit at a higher cost.[9]

  • Phosphates (K₃PO₄): A strong base that is particularly effective for coupling nitrogen-rich heterocycles or for reactions prone to side reactions with other bases.[16]

  • Hydroxides (NaOH, KOH): Strong aqueous bases that can be effective but may promote undesired side reactions, such as ester hydrolysis on the substrate or protodeboronation of the boronic acid partner.[9]

  • Fluorides (KF, CsF): Milder bases that are particularly useful when the substrates contain base-labile functional groups, such as esters.[11]

Solvent System

The solvent must solubilize the reactants and catalyst while facilitating the different steps of the catalytic cycle. Biphasic systems are common.

  • Ethereal Solvents (Dioxane, THF): Often used in combination with water. 1,4-Dioxane/water mixtures are a robust and widely used system.[17]

  • Aromatic Solvents (Toluene): Toluene/water is another common biphasic system, particularly for higher-temperature reactions.

  • Polar Aprotic Solvents (DMF, Acetonitrile): These can be effective but should be used with caution, as the solvent can sometimes influence reaction selectivity.[18]

  • Aqueous Media: A significant advantage of the Suzuki reaction is its tolerance for water, which is often required for dissolving the inorganic base and facilitating transmetalation.[7]

Temperature

Reaction temperatures typically range from ambient to refluxing conditions of the chosen solvent (e.g., 80-110 °C). The required temperature depends on the reactivity of the coupling partners. Aryl bromides and iodides often react at lower temperatures (e.g., 80-90 °C), while the more stubborn aryl chlorides may require higher temperatures (>100 °C) and a more active catalyst system.[19]

Data Presentation: Condition Screening

The following table provides starting points for optimizing the Suzuki-Miyaura coupling of a generic functionalized benzoxaborole with various aryl halides.

Aryl Halide (Ar-X) Catalyst System (mol%) Base (equiv) Solvent System Temp (°C) Rationale & Comments
Electron-Poor Aryl Bromide Pd(dppf)Cl₂ (3-5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90A standard, reliable condition set for activated bromides.[20]
Electron-Rich Aryl Bromide Pd₂(dba)₃ (2%) + SPhos (4-5%)K₃PO₄ (2.0)Toluene/H₂O (5:1)100-110Electron-rich halides require a more active catalyst for oxidative addition. K₃PO₄ is often effective here.[9]
Sterically Hindered Aryl Bromide Pd(OAc)₂ (2-3%) + XPhos (4-6%)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)100Bulky ligands like XPhos facilitate coupling with sterically demanding partners.[15]
Heteroaryl Chloride XPhos Pd G3 (3-5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100-110Aryl chlorides require highly active catalyst systems. Pre-formed precatalysts like G3 offer reliability.[16]
Substrate with Base-Labile Ester Pd(PPh₃)₄ (5%)KF (3.0)THF (anhydrous)70The mild base KF prevents saponification of the ester group. Anhydrous conditions may be beneficial.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling a functionalized benzoxaborole with an aryl bromide using a standard catalyst system.

Materials:

  • Functionalized Benzoxaborole (1.0 equiv)

  • Aryl Bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Argon or Nitrogen)

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the functionalized benzoxaborole (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), K₂CO₃ (1.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.015 mmol, 0.03 equiv).[13]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (e.g., 4 mL) followed by the degassed water (e.g., 1 mL) to the reaction flask.[17]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the consumption of the limiting reagent (the benzoxaborole).

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystUse a fresh bottle of catalyst or a different precatalyst. Ensure the reaction is thoroughly degassed as oxygen can deactivate the Pd(0) catalyst.[14]
2. Unreactive HalideFor aryl chlorides or electron-rich bromides, switch to a more active ligand system (e.g., SPhos, XPhos) and increase the temperature.[9]
3. Insufficiently Strong BaseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.[9]
Protodeboronation 1. Harsh Basic ConditionsUse a milder base (e.g., KF).[11] Minimize the amount of water in the reaction or consider anhydrous conditions if feasible.
(Loss of boronic acid)2. High Temperature / Long Reaction TimeAttempt the reaction at a lower temperature. Monitor carefully and stop the reaction as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of OxygenImprove degassing technique (e.g., use freeze-pump-thaw cycles for highly sensitive reactions).[14]
2. Catalyst SystemA different ligand may be required. Bulky ligands can sometimes suppress homocoupling.
Dehalogenation of Ar-X 1. Impurities in Solvent/ReagentsUse high-purity, anhydrous solvents.
2. Side Reaction with Base/SolventThis can be complex. Consider changing the solvent system (e.g., from dioxane to toluene) or the base.

References

Application Notes & Protocols: Utilizing 6-Amino-1-hydroxy-2,1-benzoxaborolane for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-amino-1-hydroxy-2,1-benzoxaborolane as an inhibitor of carbonic anhydrases (CAs). Benzoxaboroles represent an important class of heterocyclic compounds in medicinal chemistry, distinguished by their unique boron-containing scaffold that enables reversible covalent interactions with biological targets.[1] 6-amino-1-hydroxy-2,1-benzoxaborolane serves as both a potent CA inhibitor and a critical building block for the synthesis of more complex, targeted therapeutics.[2][3][4] We present the mechanistic basis for its inhibitory action, detailed protocols for two standard enzymatic assays—the colorimetric esterase assay and the stopped-flow CO₂ hydration assay—and guidance on data interpretation and troubleshooting.

Introduction: The Intersection of Carbonic Anhydrases and Benzoxaboroles

Carbonic Anhydrases: Ubiquitous Metalloproteins and Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life in prokaryotes and eukaryotes.[5] They catalyze a simple yet vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution, cellular localization, and catalytic activity.[7] Their roles in processes like pH homeostasis, CO₂ transport, electrolyte secretion, and biosynthesis make them significant targets for drug development.[5][8] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, edema, and various cancers, where isoforms like CA IX and XII are overexpressed.[7][8][9]

Benzoxaboroles: A Versatile Scaffold in Drug Discovery

The benzoxaborole scaffold has emerged as a versatile and innovative platform in medicinal chemistry.[1][10][11] The key feature of this class of compounds is the boron atom, which possesses a vacant p-orbital, making it electrophilic.[12] This allows it to form reversible covalent bonds with nucleophilic residues in enzyme active sites, a mechanism distinct from traditional non-covalent inhibitors.[13] Several benzoxaborole-based drugs, such as crisaborole (for atopic dermatitis) and tavaborole (an antifungal), have successfully reached the market, demonstrating the scaffold's favorable properties, including metabolic stability, good solubility, and low biotoxicity.[10][11]

The compound 6-amino-1-hydroxy-2,1-benzoxaborolane is a particularly valuable derivative. It not only exhibits intrinsic inhibitory activity against CAs but also serves as a key synthetic intermediate for more elaborate drug candidates, such as DNDI-6148 for visceral leishmaniasis.[2][3][14] Its amino group provides a convenient handle for chemical modification, enabling the development of inhibitors with enhanced potency and isoform selectivity.

Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of benzoxaboroles against CAs is a direct consequence of their unique boron chemistry. The catalytic cycle of CA involves a zinc-bound hydroxide ion (Zn²⁺-OH⁻) in the enzyme's active site, which acts as the nucleophile that attacks the carbon dioxide substrate.

6-amino-1-hydroxy-2,1-benzoxaborolane inhibits this process by directly interacting with this catalytic machinery. The boron atom, acting as a Lewis acid, coordinates to the zinc-bound hydroxide. This interaction results in the boron center shifting from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state, forming a stable, yet reversible, adduct within the active site.[15][16] This binding event physically occludes the active site, preventing the access and subsequent hydration of CO₂. Structural studies have confirmed that benzoxaboroles can anchor to the catalytic zinc ion, completing its tetrahedral coordination geometry and effectively shutting down enzymatic activity.[15][16]

G cluster_0 CA Active Site (Uninhibited) cluster_1 CA Active Site (Inhibited) Enzyme Carbonic Anhydrase Zn²⁺-OH⁻ HCO3 HCO₃⁻ Enzyme:f1->HCO3 Catalysis Inhibited_Enzyme Inhibited Complex Zn²⁺-O-B(OH)⁻ CO2 CO₂ CO2->Enzyme:f1 Substrate Binding Inhibitor 6-Amino-1-hydroxy-2,1-benzoxaborolane B(OH)₂ Inhibitor:B->Inhibited_Enzyme:f0 Reversible Covalent Interaction CO2_Blocked CO₂ CO2_Blocked->Inhibited_Enzyme Access Blocked G start Start prep Prepare Reagents: - Assay Buffer - CA Working Solution - Inhibitor Dilutions - p-NPA Substrate start->prep plate Plate Setup: - Add Buffer & Inhibitor/Vehicle - Add CA Working Solution prep->plate incubate Pre-incubate (e.g., 15 min at RT) plate->incubate initiate Initiate Reaction: Add p-NPA Substrate incubate->initiate read Measure Absorbance (405 nm, kinetic mode) initiate->read analyze Data Analysis: - Calculate Slopes (ΔAbs/min) - Determine % Inhibition - Plot Dose-Response & Calculate IC₅₀ read->analyze end End analyze->end G start Start prep Prepare Solutions: - Syringe A: CO₂-Saturated Water - Syringe B: Buffer, CA, pH Indicator, & Inhibitor start->prep setup Instrument Setup: - Warm up lamp - Equilibrate temperature (e.g., 25°C) prep->setup load Load Syringes A & B into Stopped-Flow Apparatus setup->load mix Rapid Mixing: Initiate 'shot' to mix Syringe A + Syringe B load->mix measure Measure Absorbance Change of pH Indicator Over Time mix->measure analyze Data Analysis: - Determine Initial Rates - Calculate Inhibition & Kᵢ measure->analyze end End analyze->end

References

A Practical, Step-by-Step Protocol for the Synthesis of DNDI-6148 via Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract DNDI-6148 is a promising benzoxaborole-based preclinical candidate for the treatment of visceral leishmaniasis (VL), a neglected tropical disease.[1][2][3] The development of robust and scalable synthetic routes is critical for advancing this compound through clinical trials and ensuring future accessibility. This application note provides a detailed, field-tested protocol for the synthesis of DNDI-6148 from its key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridine-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. The protocol focuses on a highly efficient amide coupling reaction, explaining the rationale behind reagent selection and procedural steps to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals involved in the synthesis of oxaborole-based therapeutics.

Introduction and Scientific Background

Visceral leishmaniasis, if left untreated, is fatal in the vast majority of cases.[4] Current treatments suffer from limitations including parenteral administration, high toxicity, and emerging drug resistance, creating an urgent need for novel, oral, and affordable therapies.[5] The benzoxaborole class of compounds has emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiprotozoal properties.[1][6][7][8]

DNDI-6148 was identified through a lead optimization program as a potent antileishmanial agent.[1][2] Its mechanism of action involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3), an endonuclease essential for parasite mRNA processing.[2][4][9]

The manufacturing process for DNDI-6148 follows a convergent synthesis strategy, which involves the preparation of two key intermediates that are then joined in a final step.[1][5] This application note details that final, crucial step: the amide bond formation between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridine-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Causality of the Experimental Design

The chosen method is an amide coupling reaction facilitated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This choice is underpinned by several key principles:

  • Activation of Carboxylic Acid: Amide bonds do not form spontaneously from a carboxylic acid and an amine. The carboxylic acid must first be "activated" to create a better leaving group. HATU is a highly efficient uronium-based coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate, which is highly susceptible to nucleophilic attack by the amine.

  • Minimizing Side Reactions: HATU is known for its high coupling efficiency, rapid reaction times, and ability to suppress racemization in chiral substrates.

  • Role of the Base: A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction, driving the equilibrium towards product formation without competing in the reaction itself.

  • Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and intermediates, facilitating a homogenous reaction environment.

This combination of reagents provides a reliable and high-yielding pathway to the final product, which is a cornerstone of a trustworthy and scalable synthetic protocol.

Synthetic Scheme and Workflow

The overall reaction is the formation of an amide linkage between the amine group of the benzoxaborole intermediate and the carboxylic acid group of the triazole intermediate.

G cluster_conditions Reaction Conditions reactant1 6-amino-1-hydroxy- 2,1-benzoxaborolane product DNDI-6148 (Free Acid Form) reactant1->product reactant2 5-methyl-1-(pyridin-2-yl)-1H- 1,2,3-triazole-4-carboxylic acid reactant2->product reagents HATU (Coupling Agent) DIPEA (Base) reagents->product facilitate coupling solvent DMF (Solvent) Room Temperature, 16h solvent->product provide medium

Figure 1: Reaction scheme for the synthesis of DNDI-6148.

The experimental workflow follows a standard sequence for chemical synthesis, ensuring logical progression and safety.

Figure 2: Experimental workflow for DNDI-6148 synthesis.

Detailed Experimental Protocol

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-amino-1-hydroxy-2,1-benzoxaborolane>98% PurityCommercial SourceKey Intermediate 1
5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid>98% PurityCommercial SourceKey Intermediate 2
HATUReagent GradeCommercial SourceStore under inert gas, moisture sensitive
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Commercial SourceStore over molecular sieves
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceUse from a sealed bottle
Dichloromethane (DCM)HPLC GradeCommercial SourceFor extraction and chromatography
Ethyl Acetate (EtOAc)HPLC GradeCommercial SourceFor extraction and chromatography
Saturated aq. NaCl (Brine)Reagent GradeIn-house prepFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceDrying agent
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography

3.2 Equipment

  • Round-bottom flasks and standard glassware (dried in an oven at >100 °C)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles for reagent transfer

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and UV lamp

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for monitoring)

  • Nuclear Magnetic Resonance (NMR) spectrometer and High-Resolution Mass Spectrometry (HRMS) for characterization

3.3 Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • HATU is an irritant; avoid inhalation and contact with skin.

  • DIPEA and DMF are irritants and can be absorbed through the skin. Handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before starting the experiment.

3.4 Step-by-Step Synthesis Procedure

This protocol is based on established amide coupling methodologies.[4]

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq).

    • Seal the flask with a septum and establish an inert atmosphere (e.g., by purging with nitrogen).

    • Add anhydrous DMF (approx. 10 mL per mmol of carboxylic acid) via syringe. Stir at room temperature until all solids are dissolved.

  • Activation of Carboxylic Acid:

    • To the stirred solution, add HATU (1.1 eq) in one portion.

    • Add DIPEA (2.5 eq) dropwise via syringe.

    • Allow the mixture to stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amide Coupling:

    • In a separate vial, dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of the amine dropwise to the reaction flask over 5 minutes.

    • Rinse the vial with a small amount of DMF and add it to the reaction flask to ensure complete transfer.

    • Let the reaction stir at room temperature for 16 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes) or by LC-MS until the starting material (the amine) is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate or Dichloromethane (3x). Note: The choice of extraction solvent may need optimization based on product solubility.

    • Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will need to be determined empirically but often starts with a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield DNDI-6148 as a solid.

3.5 Final Formulation Step For development purposes, the DNDI-6148 free acid is often converted to a more stable and crystalline arginine monohydrate salt.[1][5] This involves reacting the purified free acid with (S)-arginine in an appropriate solvent system to induce crystallization. This step enhances the pharmaceutical properties of the final active pharmaceutical ingredient (API).

Data Summary and Characterization

ParameterValue
Carboxylic Acid (eq)1.0
Amine (eq)1.05
HATU (eq)1.1
DIPEA (eq)2.5
Reaction Time~16 hours
TemperatureRoom Temperature
Expected Yield8-77% (range reported for similar couplings)[4]
Characterization
¹H & ¹³C NMRConforms to structure
HRMSCalculated vs. Found
HPLC Purity>95%

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive coupling reagent (hydrolyzed HATU).Use fresh, anhydrous reagents and solvents. Ensure a fully inert atmosphere during setup.
Insufficient base.Ensure the correct stoichiometry of DIPEA is used.
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring.
Product loss during work-up or purification.Check the aqueous layer for product. Optimize extraction solvent and chromatography conditions.
Impure Product Side reactions (e.g., unreacted starting material).Optimize stoichiometry (e.g., use a slight excess of one reagent). Improve purification with a shallower solvent gradient.

References

Application Note: Continuous Flow Hydrogenation for the Safe and Efficient Reduction of Nitrobenzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminobenzoxaborole scaffold is a cornerstone in modern medicinal chemistry, featured in numerous therapeutic agents due to its unique biological activity and favorable physicochemical properties.[1][2] The reduction of a nitro-substituted benzoxaborole is a critical transformation to access this key amine intermediate. However, traditional batch hydrogenation of nitro compounds presents significant safety and scalability challenges, including the handling of pyrophoric catalysts, managing highly exothermic reactions, and the use of high-pressure hydrogen gas.[3] This application note details a robust and highly efficient protocol for the reduction of 5-nitro-1,3-dihydro-2,1-benzoxaborole using a continuous flow hydrogenation platform. By leveraging the precise control and enhanced safety features of flow chemistry, this method offers superior process control, minimizes the formation of hazardous intermediates, and provides a scalable pathway for the synthesis of aminobenzoxaboroles.[4][5]

Introduction and Scientific Principles

The Benzoxaborole Moiety: A Privileged Scaffold

Benzoxaboroles have gained prominence as "privileged structures" in drug discovery. Their unique ability to form stable, reversible covalent bonds with cis-diols, such as those found in saccharides or specific enzyme active sites, has led to the development of novel antifungal, anti-inflammatory, and antiparasitic agents.[6][7] A critical feature of the benzoxaborole core is its remarkable stability. The endocyclic B-O bond within the five-membered ring provides significant thermodynamic and hydrolytic stability compared to acyclic boronic acids.[8][9] Crucially for this application, the aromatic benzoxaborole ring system has been shown to be stable even under harsh hydrogenation conditions designed to saturate the arene ring, demonstrating the robustness of the core scaffold to reductive processes.[3][10] This inherent stability allows for selective functional group transformations, such as the reduction of a nitro group, without compromising the integrity of the oxaborole ring.

Mechanism of Catalytic Nitroarene Hydrogenation

The catalytic hydrogenation of a nitroarene (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction that typically proceeds over a heterogeneous catalyst surface (e.g., Palladium on Carbon). The reaction can follow two primary pathways, as illustrated below.

Figure 1: Reaction Pathways for Nitroarene Hydrogenation cluster_direct Direct Pathway cluster_condensation Condensation Pathway ArNO2_d Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2_d->ArNO +H₂/cat ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +H₂/cat ArNH2_d Ar-NH₂ (Aniline) ArNHOH->ArNH2_d +H₂/cat ArNO_c Ar-N=O Azoxy Ar-N(O)=N-Ar (Azoxy) ArNO_c->Azoxy ArNHOH_c Ar-NHOH ArNHOH_c->Azoxy Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂/cat Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂/cat ArNH2_c Ar-NH₂ Hydrazo->ArNH2_c +H₂/cat

Figure 1: Reaction Pathways for Nitroarene Hydrogenation.[5]

The direct pathway involves the stepwise reduction of the nitro group to nitroso and hydroxylamine intermediates, which are rapidly converted to the final amine. The condensation pathway involves the reaction between the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species, which are subsequently reduced to the amine.[5] In continuous flow systems, the high catalyst-to-substrate ratio and efficient mass transfer often favor the direct pathway, minimizing the accumulation of potentially genotoxic intermediates.[5]

Advantages of Continuous Flow for Hydrogenation

Continuous flow processing transforms hydrogenation from a potentially hazardous batch operation into a safe, controllable, and scalable process.[4]

  • Enhanced Safety: Hydrogen is generated on-demand from water electrolysis, eliminating the need for high-pressure hydrogen cylinders. Pyrophoric catalysts are contained within sealed, disposable cartridges (CatCarts®), preventing operator exposure and the risk of solvent ignition during handling.[11][12]

  • Precise Process Control: Key parameters such as temperature, pressure, and residence time (controlled by flow rate) are precisely managed. This allows for rapid optimization and ensures high reproducibility.[13]

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient dissipation of the significant heat generated during nitro reduction, preventing thermal runaways and byproduct formation.[3]

  • Scalability: Scaling up production is achieved by simply running the system for a longer duration, rather than moving to larger, more hazardous batch reactors.[14][15]

Experimental Protocol

This protocol provides a validated starting point for the reduction of 5-nitro-1,3-dihydro-2,1-benzoxaborole to 5-amino-1,3-dihydro-2,1-benzoxaborole using the ThalesNano H-Cube® Pro flow reactor.[11]

Materials & Equipment
Component Specification
Starting Material 5-Nitro-1,3-dihydro-2,1-benzoxaborole
Solvent Methanol (MeOH), HPLC Grade
Catalyst 10% Palladium on Carbon (Pd/C) CatCart® (30x4 mm)
Flow Reactor ThalesNano H-Cube® Pro
HPLC Pump Standard analytical/preparative HPLC pump
Analytical System HPLC-UV or LC-MS for reaction monitoring

Experimental Workflow Diagram

G Figure 2: Continuous Flow Hydrogenation System Workflow cluster_reagents Reagent Delivery cluster_reactor H-Cube® Pro System cluster_collection Product Collection & Analysis Solvent Solvent Reservoir (Methanol) Pump HPLC Pump Solvent->Pump Substrate Substrate Reservoir (0.05 M Nitrobenzoxaborole in MeOH) Substrate->Pump Mixer Gas-Liquid Mixer Pump->Mixer H2_Gen H₂ Generation (from H₂O) H2_Gen->Mixer CatCart Heated Catalyst Bed (10% Pd/C CatCart®) Mixer->CatCart BPR Back Pressure Regulator CatCart->BPR Collection Product Collection Vial BPR->Collection Analysis Offline Analysis (HPLC / LC-MS) Collection->Analysis

Figure 2: Continuous Flow Hydrogenation System Workflow.
Reagent Preparation

Prepare a 0.05 M solution of 5-nitro-1,3-dihydro-2,1-benzoxaborole by dissolving the appropriate mass of the substrate in HPLC-grade methanol. Sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter to prevent particulates from entering the HPLC pump.

Step-by-Step Protocol
  • System Startup: Turn on the H-Cube® Pro and the associated HPLC pump. Ensure the water reservoir for the hydrogen generator is full.

  • Install Catalyst: Carefully install a new 10% Pd/C CatCart® (30x4 mm) into the reactor holder.

  • System Purge & Catalyst Wetting: Begin pumping methanol through the system at 1.0 mL/min with the back pressure regulator (BPR) set to atmospheric pressure (1 bar). This purges air from the lines and wets the catalyst. Continue for 5-10 minutes.

  • Pressurize and Heat: Set the desired system pressure (e.g., 70 bar) and temperature (e.g., 40°C). Allow the system to stabilize until both readings are constant.

  • Activate Hydrogen: Set the H-Cube® Pro to "Full H₂ Mode". This generates hydrogen at its maximum rate (approx. 60 NmL/min) and mixes it with the solvent stream to activate the catalyst.[11] Allow the methanol/H₂ mixture to flow through the catalyst for at least 10 minutes.

  • Introduce Substrate: Switch the HPLC pump inlet from the solvent reservoir to the substrate solution reservoir. The reaction begins as the substrate solution enters the catalyst cartridge.

  • Steady-State and Collection: Discard the initial output from the reactor (approximately 2-3 column volumes) to waste. Once the system reaches a steady state, begin collecting the product. The yellow color of the starting material solution should be absent in the colorless product stream, providing an initial visual confirmation of the reaction.

  • Reaction Monitoring: Periodically take aliquots from the collected product for analysis by HPLC or LC-MS to confirm full conversion of the starting material.

  • System Shutdown: Once the substrate solution has been fully processed, switch the pump inlet back to the pure methanol reservoir.

  • System Flush: Continue to pump methanol for 15-20 minutes to flush all residual product from the system.

  • Depressurize and Cool: Turn off the hydrogen generation and the heater. Allow the system to cool to room temperature. Slowly and carefully reduce the system pressure to 1 bar.

  • Final Shutdown: Turn off the HPLC pump and the H-Cube® Pro. The used CatCart® can be safely removed and should be submerged in water for deactivation.[16]

Product Work-up and Isolation

The output from the flow reactor is a solution of the product in methanol. As the catalyst is heterogeneous and contained within the CatCart®, no filtration is required.[17] The solvent can be removed under reduced pressure to yield the crude 5-amino-1,3-dihydro-2,1-benzoxaborole, which can be purified further by crystallization or chromatography if necessary.

Process Optimization Data

To achieve optimal results, key reaction parameters should be screened. The following table provides a representative optimization strategy.

Run Catalyst Temp. (°C) Pressure (bar) Flow Rate (mL/min) Residence Time (approx. s) Conversion (%)
110% Pd/C30101.023>99
210% Pd/C30102.01185
310% Pd/C30702.011>99
410% Pd/C60702.011>99
5Raney Ni60801.023>99

Discussion of Parameters:

  • Temperature: Nitro reductions are highly exothermic. While gentle heating (e.g., 30-60°C) can increase the reaction rate, excessive temperatures are often unnecessary and may lead to side reactions.

  • Pressure: Increasing the hydrogen pressure (e.g., from 10 to 70 bar) significantly increases the concentration of dissolved hydrogen in the solvent, which can dramatically accelerate the reaction rate. This allows for higher flow rates (and thus higher throughput) while maintaining full conversion.[18]

  • Flow Rate / Residence Time: The flow rate is inversely proportional to the residence time of the substrate in the catalyst bed. For highly active catalysts like 10% Pd/C, very short residence times are often sufficient for complete conversion.[17][19]

  • Catalyst Choice: 10% Pd/C is a highly effective and versatile catalyst for nitro group reductions. Raney Nickel is an alternative that may be preferred if dehalogenation is a concern with other substrates.[20]

Safety Considerations

While continuous flow technology inherently mitigates many risks, adherence to safety protocols is paramount.

  • Hydrogen Safety: Although hydrogen is generated on-demand, it is still highly flammable. Ensure the flow reactor is operated in a well-ventilated fume hood.[12]

  • Catalyst Handling: Used hydrogenation catalysts, particularly Pd/C, are pyrophoric and can ignite upon exposure to air, especially when dry. Always remove used CatCarts® promptly and deactivate them by submersion in water.[16]

  • Pressure: The system operates at high pressure. Regularly inspect tubing and fittings for leaks and signs of wear. Always depressurize the system completely before disassembly.[21]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic. Flow chemistry provides excellent temperature control, but it is crucial to monitor the reactor temperature during operation.

Analytical Methods

Reaction progress can be monitored using reverse-phase HPLC with UV detection.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)

  • Detection: 254 nm

  • Expected Result: The nitrobenzoxaborole starting material will have a longer retention time than the more polar aminobenzoxaborole product. Full conversion is confirmed by the complete disappearance of the starting material peak.

Conclusion

This application note presents a safe, efficient, and scalable method for the continuous flow hydrogenation of 5-nitro-1,3-dihydro-2,1-benzoxaborole. The protocol leverages the inherent stability of the benzoxaborole scaffold and the advanced process control of modern flow reactors to provide rapid and complete conversion to the corresponding amine. This methodology eliminates the significant hazards associated with traditional batch hydrogenation and provides a clear, optimizable pathway for the production of valuable aminobenzoxaborole intermediates for pharmaceutical research and development.

References

Application Notes and Protocols for the Development of Benzoxaborole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Benzoxaboroles in Anti-Inflammatory Drug Discovery

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique chemical properties and broad therapeutic potential.[1][2][3] Their low molecular weight and the presence of a boron atom, which acts as a Lewis acid, allow for novel interactions with biological targets.[4] This has led to the development of benzoxaborole-based drugs for various applications, including antifungal and anti-inflammatory therapies.[2][3]

One of the most successful applications of benzoxaboroles in the anti-inflammatory space is the development of phosphodiesterase 4 (PDE4) inhibitors.[5][6] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, benzoxaboroles increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and interferons (IFNs).[7]

Crisaborole (formerly AN2728), a topical PDE4 inhibitor, is a prime example of a successful benzoxaborole-based anti-inflammatory drug approved for the treatment of atopic dermatitis.[5][6] Its development has paved the way for further exploration of this chemical scaffold for a range of inflammatory conditions.

These application notes provide a comprehensive guide for researchers interested in the discovery and development of novel benzoxaborole anti-inflammatory agents. We will delve into the core principles of their mechanism of action, provide detailed protocols for their synthesis and evaluation, and offer insights into the interpretation of results.

Part 1: Physicochemical Properties and Synthesis of Benzoxaboroles

A thorough understanding of the physicochemical properties of benzoxaboroles is crucial for designing effective and safe anti-inflammatory agents.

Key Physicochemical Properties:
PropertySignificance in Drug Development
Lewis Acidity The boron atom in the benzoxaborole ring acts as a Lewis acid, enabling unique interactions with biological targets, particularly the active sites of enzymes.[4] This property is fundamental to their mechanism of action.
Water Solubility Benzoxaboroles generally exhibit good water solubility compared to their corresponding boronic acids, which is advantageous for formulation and bioavailability.[2]
Stability The oxaborole ring is remarkably stable and resistant to hydrolysis, a critical feature for drug stability and shelf-life.[8]
Low Biotoxicity Benzoxaboroles have demonstrated a favorable safety profile with low biotoxicity.[2]
Synthesis of a Key Benzoxaborole Intermediate: 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Crisaborole)

The following is a representative synthetic route for Crisaborole, providing a foundation for the synthesis of novel analogs.[9][10][11][12][13]

Workflow for the Synthesis of Crisaborole

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2_bromo_5_hydroxybenzaldehyde 2-Bromo-5-hydroxybenzaldehyde intermediate_1 Protection of Aldehyde 2_bromo_5_hydroxybenzaldehyde->intermediate_1 e.g., Ethylene glycol, acid catalyst 4_fluorobenzonitrile 4-Fluorobenzonitrile intermediate_2 Nucleophilic Aromatic Substitution intermediate_1->intermediate_2 4-Fluorobenzonitrile, base (e.g., K2CO3) intermediate_3 Borylation intermediate_2->intermediate_3 e.g., n-BuLi, triisopropyl borate crisaborole Crisaborole intermediate_3->crisaborole Deprotection and cyclization (e.g., HCl) G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - PDE4 Enzyme - cAMP Substrate - Test Compound - Assay Buffer incubation Incubate PDE4 with Test Compound reagents->incubation reaction Add cAMP to Initiate Reaction incubation->reaction termination Stop Reaction reaction->termination detection Add Detection Reagent termination->detection readout Measure Signal (e.g., Fluorescence) detection->readout calculation Calculate % Inhibition and IC50 readout->calculation G cluster_prep Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatization Animal Acclimatization dosing Administer Test Compound (e.g., topical, oral) acclimatization->dosing carrageenan Inject Carrageenan into Paw dosing->carrageenan paw_volume Measure Paw Volume (Plethysmometer) carrageenan->paw_volume time_points Repeat at Multiple Time Points paw_volume->time_points analysis Calculate % Inhibition of Edema time_points->analysis

References

Application Notes & Protocols: A Guide to Developing Novel Antibacterial Agents from Benzoxaborole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: This document is intended for researchers, medicinal chemists, microbiologists, and drug development professionals engaged in the discovery of new antibacterial agents.

Introduction: The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that engage new biological targets. Benzoxaboroles, a class of boron-containing heterocycles, have emerged as a privileged structure in medicinal chemistry.[1][2] Their unique physicochemical properties, including the Lewis acidic nature of the boron atom, allow for unique interactions with biological targets that are often inaccessible to traditional carbon-based molecules.[3] The clinical success of the antifungal tavaborole (Kerydin®) and the anti-inflammatory crisaborole (Eucrisa®), both of which are benzoxaboroles, validates the therapeutic potential of this scaffold and provides a strong impetus for its development as a source of new antibacterial agents.[1][4][5]

This guide provides an in-depth overview of the benzoxaborole scaffold, its mechanism of action, and a comprehensive set of protocols for the synthesis, characterization, and evaluation of novel benzoxaborole-based antibacterial candidates.

Section 1: The Benzoxaborole Scaffold: A Foundation for Antibacterial Innovation

Unique Physicochemical Properties

The utility of the benzoxaborole scaffold stems from the properties of its integrated boron atom. Unlike a simple phenylboronic acid, the boron in a benzoxaborole is part of a five-membered oxaborole ring. This configuration induces ring strain, which enhances the Lewis acidity of the boron atom compared to its acyclic counterparts.[3] This heightened acidity facilitates the reversible formation of stable, tetrahedral adducts with nucleophiles, particularly diols, a key feature in their biological activity.[3][6]

Furthermore, benzoxaboroles generally exhibit improved hydrolytic stability and water solubility over many acyclic boronic acids, which are desirable drug-like properties that simplify handling and formulation.[7]

Primary Antibacterial Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition

The most well-characterized antibacterial target for benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for charging tRNA with leucine during protein synthesis.[8][9][10]

The Oxaborole tRNA-Trapping (OBORT) Mechanism: Benzoxaboroles inhibit LeuRS through a novel and highly specific mechanism known as Oxaborole tRNA-Trapping (OBORT).[8][11]

  • Entry into the Editing Site: LeuRS possesses a separate editing (or proofreading) site to remove incorrectly charged amino acids from tRNA, ensuring translational fidelity. The benzoxaborole molecule is structurally similar enough to leucine to enter this editing site.

  • Adduct Formation: Once in the editing site, the boron atom of the benzoxaborole interacts with the 2'- and 3'-hydroxyl groups (a cis-diol) of the terminal adenosine on the tRNALeu molecule.[8]

  • Covalent Trapping: This interaction forms a stable, covalent trigonal bipyramidal adduct, effectively "trapping" the tRNA molecule in the editing site.[10][11]

  • Inhibition of Protein Synthesis: The sequestration of the tRNALeu prevents the catalytic cycle of the enzyme from proceeding, leading to a halt in protein synthesis and ultimately bacterial cell death.[9]

OBORT_Mechanism Figure 1: Oxaborole tRNA-Trapping (OBORT) Mechanism cluster_LeuRS LeuRS Editing Site Benzoxaborole Benzoxaborole (BOH) Adduct Stable Covalent Adduct (tRNA-Benzoxaborole) Benzoxaborole->Adduct Enters Site tRNA tRNA(Leu) (Terminal Ribose Diol) tRNA->Adduct Binds to Boron Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Leads to

Caption: A simplified diagram of the OBORT mechanism.

Other Known Antibacterial Targets

While LeuRS is a primary target, the versatility of the benzoxaborole scaffold allows it to inhibit other crucial bacterial enzymes, expanding its potential as a broad-spectrum antibacterial platform.

  • β-Lactamases: Certain benzoxaborole derivatives act as potent inhibitors of β-lactamases, particularly class C enzymes like AmpC.[3][12] They function as transition-state analogues, reversibly binding to the active site serine residue. This can restore the activity of β-lactam antibiotics against resistant bacteria.[3]

  • Enoyl-Acyl Carrier Protein Reductase (FabI): In E. coli, a benzoxaborole has been shown to target FabI, an essential enzyme in fatty acid biosynthesis.[13][14][15] This discovery highlights the potential for developing benzoxaboroles against Gram-negative pathogens, which are notoriously difficult to treat.

Section 2: Drug Discovery and Development Workflow

The path from a chemical idea to a viable antibacterial lead compound is a systematic process of design, synthesis, and testing. The workflow for benzoxaborole development follows this established paradigm, with specific considerations for the chemistry of boron.

Drug_Discovery_Workflow Figure 2: Benzoxaborole Antibacterial Development Workflow A 1. Scaffold Selection & Library Design B 2. Chemical Synthesis (with Protecting Groups if needed) A->B C 3. Primary Screening: Antibacterial Susceptibility Testing (MIC) B->C D 4. Hit-to-Lead: Structure-Activity Relationship (SAR) Studies C->D 'Hits' (Active Compounds) D->B Iterative Redesign E 5. Mechanism of Action Studies (e.g., LeuRS Inhibition Assay) D->E G 7. Lead Optimization (ADME/Tox Profiling) D->G F 6. Resistance & Specificity Studies (Mutant Selection, Genomics) E->F H Preclinical Candidate G->H

Caption: A typical workflow for developing benzoxaborole antibacterial agents.

Hit Identification and SAR

The initial "hit" compounds can be identified by screening a library of diverse benzoxaboroles against a panel of pathogenic bacteria. Once hits are confirmed, Structure-Activity Relationship (SAR) studies are initiated. This involves systematically modifying the benzoxaborole scaffold to understand how chemical changes affect antibacterial potency. Key areas for modification include:

  • Position 5: Substitution at this position is common, as seen in the antifungal tavaborole (5-fluoro substitution).

  • Position 6 or 7: Attaching various aryl or heteroaryl groups, often via linkers like amides or ethers, can significantly modulate activity and target specificity.[11][12]

  • The Boron-Hydroxyl Group: This group is essential for the mechanism of action and is generally not modified, although prodrug strategies are conceivable.

The goal is to establish a clear correlation between chemical structure and biological activity, guiding the design of more potent and selective analogues.

Section 3: Core Protocols and Methodologies

The following protocols provide step-by-step guidance for the synthesis and evaluation of novel benzoxaborole antibacterial candidates.

Protocol 3.1: Synthesis of a 6-Substituted Benzoxaborole

This protocol describes a representative synthesis of a 6-amido-benzoxaborole derivative, a common motif in SAR studies. The synthesis involves the acylation of a commercially available 6-amino-benzoxaborole precursor.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the rapid generation of a diverse library of analogues for SAR exploration. Using a pre-formed benzoxaborole core simplifies the synthesis, though care must be taken as the benzoxaborole moiety can be sensitive to certain reagents.[16]

Materials:

  • 6-amino-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

  • (Hetero)aryl carboxylic acid of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 6-amino-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired carboxylic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Note: HATU is a peptide coupling agent that activates the carboxylic acid for efficient amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Once complete, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure 6-amido-benzoxaborole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol details the broth microdilution method, which is a gold standard for quantitative antibacterial susceptibility testing.[17][18][19]

Rationale: The broth microdilution method is highly standardized, reproducible, and allows for the simultaneous testing of multiple compounds against multiple bacterial strains in a high-throughput format (96-well plates).[18]

Materials:

  • Test benzoxaborole compounds, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Sterile 96-well U-bottom microtiter plates.

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile DMSO (for controls).

  • Positive control antibiotic (e.g., Ciprofloxacin).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution Series:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 11 in each row designated for a test compound.

    • Add 100 µL of the test compound (appropriately diluted from the stock in CAMHB to achieve the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain any compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Well 11 serves as the growth control (inoculum, no drug).

    • Add 100 µL of sterile CAMHB to well 12 (sterility control, no inoculum, no drug).

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation:

CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)MRSA USA300 MIC (µg/mL)
BZ-0014>644
BZ-0021322
Ciprofloxacin0.250.0150.5
Protocol 3.3: Target Engagement Assay - LeuRS Inhibition

This biochemical assay confirms whether a benzoxaborole's antibacterial activity is due to the inhibition of LeuRS. It measures the enzyme-catalyzed attachment of a radiolabeled amino acid ([¹⁴C]-Leucine) to its cognate tRNA.

Rationale: Directly measuring the inhibition of the purified target enzyme provides definitive evidence for the mechanism of action. A compound that is potent against the whole bacterial cell (low MIC) and also potently inhibits the target enzyme is a strong candidate for further development.[20]

Materials:

  • Purified recombinant LeuRS enzyme from the target bacterium.

  • Total tRNA isolated from the target bacterium.

  • [¹⁴C]-L-Leucine (radiolabeled).

  • ATP and MgCl₂.

  • Reaction buffer (e.g., HEPES buffer, pH 7.5).

  • Test benzoxaborole compounds in DMSO.

  • Trichloroacetic acid (TCA), 10%.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, ATP, MgCl₂, tRNA, and [¹⁴C]-L-Leucine.

  • Inhibition Setup: In microcentrifuge tubes, add varying concentrations of the test compound (or DMSO for the no-inhibitor control).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified LeuRS enzyme to each tube. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 15-30 minutes) during which the reaction is linear.

  • Quenching and Precipitation:

    • Stop the reaction by adding an aliquot of the reaction mixture to ice-cold 10% TCA. This precipitates the tRNA and any attached [¹⁴C]-Leucine.

    • Incubate on ice for 30 minutes.

  • Filtration: Filter the precipitate through glass fiber filters. Wash the filters with cold 5% TCA to remove any unincorporated [¹⁴C]-Leucine.

  • Quantification:

    • Place the dried filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 4: Advanced Characterization

Investigating Resistance Mechanisms

A critical step in validating the mechanism of action is to generate and characterize resistant mutants.

  • Resistance Selection: Bacteria (e.g., S. aureus) are cultured in the presence of sub-lethal, and then increasing, concentrations of the lead benzoxaborole compound. Colonies that grow at higher concentrations are isolated.

  • Whole-Genome Sequencing: The genomes of these resistant isolates are sequenced and compared to the wild-type parent strain.[8][20]

  • Analysis: Mutations that consistently appear in the gene encoding the target enzyme (e.g., leuS) provide strong evidence that the compound's primary target is indeed that enzyme.[8][20] This method also helps to identify potential off-target resistance mechanisms, such as mutations in efflux pumps.

Conclusion

The benzoxaborole scaffold represents a highly promising platform for the development of novel antibacterial agents with the potential to overcome existing resistance mechanisms. Their unique ability to covalently and reversibly interact with key enzymatic targets like LeuRS provides a clear pathway for rational drug design. By employing the systematic workflow and detailed protocols outlined in this guide—from chemical synthesis and primary screening to target validation and resistance studies—researchers can effectively explore the vast chemical space of benzoxaboroles and accelerate the discovery of the next generation of antibacterial therapeutics.

References

Application Note & Protocols: 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Peptide Boronic Acids in Drug Discovery

The field of therapeutic peptides has been revolutionized by the incorporation of non-canonical amino acids and warhead moieties that enhance potency, selectivity, and pharmacokinetic profiles. Among these, peptide boronic acids (PBAs) have garnered significant attention, primarily for their role as potent, reversible inhibitors of serine proteases.[1][2] The Lewis acidic boron atom forms a stable, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide hydrolysis. This mechanism is exemplified by the FDA-approved proteasome inhibitors Bortezomib and Ixazomib, which have transformed the treatment landscape for multiple myeloma.[1][3]

Despite their therapeutic promise, the synthesis of PBAs presents unique challenges, including the stability of the boronic acid moiety during synthesis and purification.[1][2] The 1-hydroxy-2,1-benzoxaborolane scaffold offers an elegant solution. It serves as a stable, cyclic boronic ester that protects the boronic acid during synthesis while also acting as a key pharmacophore that can be recognized by biological targets.

This application note introduces 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane , a novel and versatile building block designed for the facile incorporation of a C-terminal benzoxaborolane moiety into peptides using standard solid-phase peptide synthesis (SPPS) methodologies. The strategically placed Boc-protected amine at the 6-position provides a robust synthetic handle for anchoring to a solid support, paving the way for the streamlined production of novel peptide-benzoxaborolane conjugates.

Reagent Profile: this compound

The rational design of this reagent makes it uniquely suited for modern peptide synthesis workflows.

PropertyData
Chemical Structure (See Figure 1 below)
IUPAC Name tert-butyl (1-hydroxy-2,1-benzoxaborolan-6-yl)carbamate
Molecular Formula C₁₂H₁₆BNO₄
Molecular Weight 249.07 g/mol
Appearance White to off-white solid
Key Features Benzoxaborolane Core: Provides stability and biological activity.Boc-Protected Amine: Enables orthogonal linkage to solid supports.

Figure 1: Chemical Structure

cluster_key This compound mol

Structure of the title reagent.

Overall Synthetic Workflow

The proposed strategy involves a three-stage process: (1) functionalization of the solid-phase resin with the benzoxaborolane building block, (2) stepwise elongation of the peptide chain using standard Fmoc-SPPS, and (3) cleavage and global deprotection to yield the final peptide-benzoxaborolane conjugate.

Proposed workflow for peptide-benzoxaborolane synthesis.

Detailed Protocols

Protocol Part A: Resin Functionalization

This protocol describes the immobilization of the benzoxaborolane moiety onto a 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which allows for the cleavage of the final peptide under conditions mild enough to preserve the integrity of most peptide sequences and the benzoxaborolane ring.[4][5]

Step A1: Boc Deprotection of the Building Block

  • Dissolve this compound (1.5 eq. relative to resin capacity) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to create a 50% TFA/DCM solution.[6]

  • Stir at room temperature for 30 minutes.

  • Remove the solvent in vacuo. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting crude 6-amino-1-hydroxy-2,1-benzoxaborolane trifluoroacetate salt is used directly in the next step.

Step A2: Coupling to 2-Chlorotrityl Chloride Resin

  • Place 2-CTC resin (1.0 g, e.g., 1.2 mmol/g capacity) in a suitable reaction vessel.

  • Swell the resin in anhydrous DCM (10 mL/g) for 30 minutes.[4]

  • Drain the DCM.

  • Dissolve the crude amine salt from Step A1 in anhydrous DCM (10 mL/g resin) and add N,N-Diisopropylethylamine (DIPEA) (5 eq. relative to resin capacity).

  • Add this solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[4]

  • Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the functionalized resin in vacuo. The loading capacity can be determined gravimetrically or by back-titration after cleaving a small sample.

Protocol Part B: Fmoc-Based Solid-Phase Peptide Synthesis

With the C-terminal anchor in place, the peptide chain is elongated using standard automated or manual Fmoc-SPPS protocols.[5][7] A typical cycle for adding one amino acid is detailed below.

spss_cycle Start Resin-Peptide(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Free_Amine Resin-Peptide(n)-H₂N⁺ Wash1->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA(n+1)-OH, HCTU, DIPEA) Free_Amine->Coupling Wash2 DMF Wash Coupling->Wash2 End Resin-Peptide(n+1)-Fmoc Wash2->End

A single cycle of Fmoc-SPPS.

Step B1: N-terminal Fmoc Deprotection

  • Swell the resin in N,N-Dimethylformamide (DMF) (10 mL/g) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 5-10 minutes.[5]

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Step B2: Amino Acid Coupling

  • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling agent such as HCTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

  • Add this activation mixture to the deprotected resin from Step B1.

  • Agitate for 30-60 minutes at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.[8]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle (Steps B1 and B2) for each amino acid in the sequence.

Common Fmoc-Amino Acids with Side-Chain Protection
Fmoc-Arg(Pbf)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-His(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Trp(Boc)-OH
Fmoc-Tyr(tBu)-OH
Protocol Part C: Final Cleavage and Deprotection

This final step liberates the peptide from the solid support and removes all acid-labile side-chain protecting groups simultaneously.

  • Wash the fully assembled peptide-resin with DCM (3x) and dry it thoroughly.

  • Prepare a cleavage cocktail. A standard and effective mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v) .[9] TIS and water act as scavengers to trap reactive carbocations released from the protecting groups, preventing side reactions.

  • Add the cleavage cocktail to the resin (10 mL/g).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol Part D: Analysis and Purification

Accurate characterization is essential to confirm the identity and purity of the final product.

  • Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • LC-MS (ESI): Confirm the molecular weight of the purified peptide. An ultra-high-performance liquid chromatography system coupled to an electrospray ionization mass spectrometer is ideal for this analysis.[10]

    • MALDI-TOF MS: This is a powerful technique for analyzing peptide boronic acids.[11][12] It is often beneficial to use 2,5-dihydroxybenzoic acid (DHB) as the matrix, as it can form an on-plate ester adduct with the boronic acid, preventing trimerization and leading to cleaner, more easily interpretable spectra.[11][12]

Troubleshooting

IssuePossible CauseRecommended Solution
Low Resin Loading Incomplete Boc deprotection or inefficient coupling.Ensure complete removal of TFA before coupling. Increase coupling time or use a different base like 2,4,6-collidine.
Incomplete Coupling (SPPS) Steric hindrance; peptide aggregation.Double couple the problematic residue. Use a more potent coupling reagent like HATU. Perform coupling at an elevated temperature (e.g., 50 °C).
Oxidation of Boronic Acid Exposure to strong oxidants.During workup, avoid oxidizing agents. While generally stable, oxidative degradation can occur under harsh conditions, such as with peroxide.[13]
Poor MS Signal Boronic acid trimerization or dehydration.Use DHB matrix for MALDI-MS analysis to form stable adducts.[11][12] For ESI-MS, optimize solvent conditions and consider derivatization.

Conclusion

The use of this compound as a C-terminal anchoring building block represents a significant advancement in the synthesis of peptide boronic acids. The protocols outlined in this note provide a robust and logical framework for researchers to access novel peptide-benzoxaborolane conjugates with high purity and efficiency. This approach simplifies a traditionally complex synthetic challenge, opening new avenues for the exploration of boronic acids in medicinal chemistry and chemical biology.

References

Application Note: Regioselective C-H Borylation of 2-Methyl-5-nitroaniline for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the regioselective borylation of 2-methyl-5-nitroaniline, a critical starting material in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] We present a detailed protocol utilizing Iridium-catalyzed C-H activation, a modern and efficient method that circumvents the need for pre-functionalization of the aromatic ring. This guide explains the causal factors behind the choice of catalyst, ligand, and boron source, with a focus on achieving predictable regioselectivity. The protocol is designed to be a self-validating system, complete with in-depth safety protocols, characterization checkpoints, and troubleshooting advice for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of Borylated Nitroanilines

Substituted anilines are foundational scaffolds in medicinal chemistry.[3][4] The introduction of a boronic ester, specifically a pinacol boronate (Bpin) group, transforms these simple amines into versatile building blocks for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] The target molecule, 2-methyl-5-nitroaniline, possesses three distinct functional groups whose electronic and steric influences present a unique challenge in achieving regioselective functionalization. A successful borylation protocol unlocks a direct pathway to novel derivatives, enabling rapid library synthesis for drug discovery programs.

While classical methods like Miyaura borylation are effective, they typically require an aryl halide starting material, adding synthetic steps.[9][10] Modern transition-metal-catalyzed C-H activation offers a more atom-economical and direct route.[11][12] This application note focuses on an Iridium-catalyzed C-H borylation, a methodology renowned for its high functional group tolerance and predictable regioselectivity, which is often governed by steric factors.[12][13]

Mechanistic Rationale and Regiochemical Considerations

The chosen method is an Iridium(I)-catalyzed C-H borylation using bis(pinacolato)diboron (B₂pin₂) as the boron source. The reaction proceeds through a catalytic cycle that is broadly accepted in the field.

The Catalytic Cycle

The catalytic cycle, depicted below, involves the formation of a highly active Iridium(III) tris(boryl) complex. This species then undergoes C-H activation with the aniline substrate, followed by reductive elimination to furnish the arylboronate ester and regenerate the active catalyst.

Figure 1: Simplified Iridium-Catalyzed C-H Borylation Cycle Ir_I [Ir(I)] Catalyst Ir_III_Boryl [Ir(III)]-tris(boryl) Active Catalyst Ir_I->Ir_III_Boryl + 2 B₂pin₂ Product Ar-Bpin (Borylated Product) CH_Activation C-H Activation Ir_III_Boryl->CH_Activation Substrate Ar-H (2-Methyl-5-nitroaniline) Substrate->CH_Activation - H-Bpin B2pin2 B₂pin₂ HBpin H-Bpin Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination [Ir(III)]-Aryl-bis(boryl) Intermediate Reductive_Elimination->Ir_I Reductive_Elimination->Product Oxidative_Addition Oxidative Addition

Caption: A conceptual diagram of the iridium-catalyzed C-H borylation cycle.

Predicting Regioselectivity for 2-Methyl-5-nitroaniline

The primary challenge is to control which of the three available C-H bonds (at positions C3, C4, or C6) is borylated. The outcome is a balance of electronic and steric effects.

  • -NH₂ Group: A strong ortho, para-director.

  • -CH₃ Group: A weak ortho, para-director.

  • -NO₂ Group: A strong meta-director.

  • Steric Hindrance: Iridium-catalyzed borylation is highly sensitive to steric bulk, favoring functionalization of the least hindered C-H bond.[12]

Considering these factors:

  • Position C6: Flanked by the nitro and amino groups. Electronically favorable for ortho-direction from the amine, but may have some steric hindrance.

  • Position C3: Flanked by the methyl and amino groups. Sterically, this is the most hindered position and is therefore the least likely to be borylated.

  • Position C4: Meta to the bulky methyl group and ortho to the nitro group. Crucially, it is the least sterically encumbered position on the ring.

Health and Safety Protocols

Safe execution of this protocol is paramount. A thorough risk assessment must be conducted before commencing any work.

Compound/Reagent Primary Hazards Handling Precautions
2-Methyl-5-nitroaniline Toxic, potential mutagen, readily absorbed through skin.[15] As a nitroaromatic, it can be thermally unstable and may decompose exothermically.[16][17]Always wear appropriate PPE (nitrile gloves, lab coat, safety glasses). Handle in a well-ventilated chemical fume hood.[16][18] Avoid heating under confinement. Store away from strong bases, acids, and oxidizing agents.[15][17]
[Ir(OMe)(COD)]₂ Precious metal catalyst; toxicity not fully characterized.Handle with care, avoiding inhalation of dust.
Bis(pinacolato)diboron (B₂pin₂) Generally stable and can be handled in air for short periods.[19][20]Store in a desiccator. While not highly reactive with moisture, it is good practice to handle under an inert atmosphere for the reaction itself to protect the catalyst.[19]
Organic Solvents (e.g., THF, Hexane) Flammable, irritants.Use in a chemical fume hood away from ignition sources. Ensure proper grounding of equipment.

Detailed Experimental Protocol

This protocol details the C-H borylation of 2-methyl-5-nitroaniline at the C4 position. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Methyl-5-nitroaniline99-55-8152.15152 mg1.01.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94381 mg1.51.5
[Ir(OMe)(COD)]₂12148-71-9662.7816.6 mg0.0250.025
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)729-00-0268.4114.8 mg0.0550.055
Tetrahydrofuran (THF), anhydrous109-99-9-5 mL--

Experimental Workflow

Caption: Step-by-step workflow for the borylation of 2-methyl-5-nitroaniline.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-5-nitroaniline (152 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), [Ir(OMe)(COD)]₂ (16.6 mg, 0.025 mmol), and dtbpy (14.8 mg, 0.055 mmol).

  • Inerting: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous THF via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or GC-MS. The reaction is typically complete within 12-16 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite to remove the iridium catalyst. Wash the Celite plug with an additional 10 mL of ethyl acetate.

  • Concentration: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 20% ethyl acetate).

  • Isolation: Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 2-methyl-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a solid.

Product Characterization

The successful synthesis of the target compound can be confirmed by standard spectroscopic methods.

  • Product Name: 2-methyl-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Molecular Formula: C₁₃H₁₉BN₂O₄

  • Molecular Weight: 278.12 g/mol

  • Expected ¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons (singlets), the methyl group (singlet), the amine protons (broad singlet), and the pinacol methyl groups (singlet, 12H). The aromatic signals will show a distinct shift pattern compared to the starting material.

  • Expected ¹³C NMR (CDCl₃, 101 MHz): Signals for the six aromatic carbons (one of which will be broad due to coupling with boron), the pinacol carbons, and the methyl groups.

  • Expected ¹¹B NMR (CDCl₃, 128 MHz): A broad singlet around δ 30 ppm, characteristic of a pinacol boronate ester.[21]

  • Mass Spectrometry (HRMS): Calculated m/z for [M+H]⁺ should be confirmed to within 5 ppm.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion Inactive catalyst (due to oxygen/moisture).Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified anhydrous solvent.
Insufficient temperature.Confirm the internal reaction temperature is at 80 °C.
Formation of Side Products Over-reaction (diborylation).Reduce the amount of B₂pin₂ to 1.1-1.2 equivalents. Monitor the reaction carefully and stop it once the starting material is consumed.
Protodeboronation during workup or chromatography.Avoid acidic conditions. Use a neutral silica gel for chromatography and elute quickly. Minimize exposure of the purified product to air and moisture.
Difficult Purification Product co-elutes with B₂pin₂ or related impurities.After filtration, the crude mixture can be washed with cold pentane to precipitate some excess B₂pin₂ before chromatography.

References

Application Note & Protocol: Non-Chromatographic Purification of 6-Amino-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-1-hydroxy-2,1-benzoxaborolane is a critical key intermediate in the synthesis of novel therapeutics, including the visceral leishmaniasis drug candidate DNDI-6148.[1][2] The efficiency, scalability, and cost-effectiveness of its production are paramount for advancing drug development programs. While chromatographic methods offer high purity, they are often expensive, solvent-intensive, and challenging to scale up for industrial production.[3] This application note details robust, non-chromatographic purification protocols for 6-amino-1-hydroxy-2,1-benzoxaborolane, focusing on trituration and crystallization techniques. These methods provide a practical and scalable approach to achieving high purity (>99%) without the need for column chromatography.[1]

The core of this guide is to provide researchers, scientists, and drug development professionals with a detailed, field-proven methodology. The protocols described herein are designed to be self-validating, with clear explanations of the causality behind each experimental choice, ensuring both scientific integrity and practical applicability.

Core Principles of Non-Chromatographic Purification

The purification strategies detailed below leverage the inherent physicochemical properties of 6-amino-1-hydroxy-2,1-benzoxaborolane and its potential impurities. The primary methods employed are:

  • Trituration: This is a solid-liquid extraction technique where a crude solid is washed with a specific solvent. The desired compound is insoluble in this solvent, while impurities are soluble and are thus washed away. The choice of solvent is critical and is determined by the differential solubility of the product and its impurities.

  • Crystallization: This technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one. A crude solid is dissolved in a minimal amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.

  • Acid-Base Extraction: The presence of a basic amino group on the benzoxaborolane ring allows for selective extraction. By treating a solution containing the crude product with an acid, the amino group is protonated, forming a water-soluble salt. This salt can be separated from non-basic, organic-soluble impurities. Subsequent neutralization regenerates the purified amine.[4][5][6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the non-chromatographic purification of 6-amino-1-hydroxy-2,1-benzoxaborolane, starting from a crude reaction mixture.

G cluster_0 Post-Synthesis Workup cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Quenching Quenching Crude Reaction Mixture->Quenching e.g., Water Initial Extraction Initial Extraction Quenching->Initial Extraction e.g., Ethyl Acetate Crude Solid Isolation Crude Solid Isolation Initial Extraction->Crude Solid Isolation Solvent Removal Trituration Trituration Crude Solid Isolation->Trituration Primary Purification Filtration_1 Filtration Trituration->Filtration_1 Crystallization Crystallization Filtration_1->Crystallization Optional, for higher purity Drying Drying Filtration_1->Drying Filtration_2 Filtration Crystallization->Filtration_2 Filtration_2->Drying Pure Product Pure 6-Amino-1-hydroxy- 2,1-benzoxaborolane (>99%) Drying->Pure Product

References

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection of aminobenzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for a critical step in the synthesis of many novel therapeutics: the Boc deprotection of aminobenzoxaboroles. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical logic to empower you to solve challenges in your own research.

Troubleshooting Guide: Incomplete Boc Deprotection

This section addresses the most common issue—incomplete or stalled reactions—in a direct question-and-answer format.

Q1: My TLC/LC-MS analysis shows a significant amount of Boc-protected starting material remaining, even after the standard reaction time. What are the primary causes and how can I fix it?

This is the most frequent challenge encountered. Incomplete deprotection can stem from several factors, each requiring a specific adjustment to your protocol.

Potential Cause 1: Insufficient Acid Strength or Concentration

  • Scientific Rationale: The cleavage of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed process. The reaction rate is highly dependent on the concentration and strength of the acid, with some studies showing a second-order dependence on acid concentration.[1] If the acidic environment is not potent enough, the equilibrium will not sufficiently favor the formation of the protonated carbamate intermediate, leading to a stalled reaction.[1][2]

  • Solution:

    • Increase Acid Concentration: If you are using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing the concentration to 50%.[1] For particularly stubborn substrates, neat TFA (95% with 5% water or scavengers) can be employed.[1]

    • Switch to a Stronger Acid System: If TFA is ineffective, 4M HCl in 1,4-dioxane is a common and often more potent alternative for driving the reaction to completion.[1]

Potential Cause 2: Steric Hindrance

  • Scientific Rationale: The bulky nature of the Boc group, combined with potential steric congestion around the amine on the benzoxaborole ring system, can physically impede the approach of the acidic reagent.[1][3] This increases the activation energy required for the reaction to proceed.

  • Solution:

    • Increase Reaction Temperature: Gently warming the reaction to 30-40°C can provide the necessary energy to overcome the steric barrier. However, this must be done with caution, as elevated temperatures can also promote side reactions. Monitor the reaction closely by TLC or LC-MS.[1]

    • Prolong Reaction Time: Sterically hindered substrates simply require more time for the reaction to reach completion. Extend the reaction time, taking aliquots every hour to monitor progress until the starting material is fully consumed.[2]

Potential Cause 3: Substrate Solubility

  • Scientific Rationale: An efficient reaction requires that the substrate be fully solvated. If your Boc-protected aminobenzoxaborole has poor solubility in the chosen solvent (e.g., DCM), the reaction becomes a heterogeneous mixture, severely limiting the accessibility of the acid to the reaction sites.[2][3]

  • Solution:

    • Alter the Solvent System: If solubility in DCM is poor, consider switching to or adding a co-solvent like 1,4-dioxane. For HCl-based deprotections, dioxane is the standard solvent.

    • Ensure Complete Dissolution: Before adding the acid, ensure your starting material is fully dissolved. Gentle warming or sonication can aid in dissolution.

Potential Cause 4: Degradation or Poor Quality of Reagents

  • Scientific Rationale: Trifluoroacetic acid (TFA) is notoriously hygroscopic. The presence of excess water can reduce its effective acidity, thereby slowing down the deprotection reaction.[2][4]

  • Solution:

    • Use Fresh Reagents: Always use a fresh bottle of TFA or HCl in dioxane. If you suspect your stock reagent is old or has been exposed to the atmosphere, use a newly opened bottle.

    • Ensure Anhydrous Conditions: Use anhydrous solvents to minimize the introduction of water into the reaction.

Q2: The deprotection seems to work, but my final product is impure. I'm observing unexpected side products by LC-MS. What's happening?

The generation of side products is most often caused by the reactive intermediate formed during the deprotection process.

Potential Cause: Alkylation by the tert-Butyl Cation

  • Scientific Rationale: The mechanism of Boc deprotection generates a reactive tert-butyl cation (t-Bu⁺).[5] This electrophilic carbocation can be intercepted by any nucleophilic sites on your aminobenzoxaborole molecule, leading to unwanted alkylation. Electron-rich aromatic rings are particularly susceptible to this side reaction.[5][6]

  • Solution: Employ Scavengers

    • Add a Scavenger to the Reaction Mixture: Scavengers are nucleophilic compounds added to the reaction cocktail to trap the tert-butyl cation before it can react with your product.[6] The most common and effective scavenger is triisopropylsilane (TIS).

    • Recommended Cocktail: A standard deprotection mixture to mitigate this issue is 95% TFA, 2.5% water, and 2.5% TIS. For substrates particularly sensitive to water, a mixture of TFA/DCM (1:1) with 5% TIS is also highly effective.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving incomplete Boc deprotection.

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Are aminobenzoxaboroles stable under the acidic conditions required for Boc deprotection?

The benzoxaborole moiety is a robust boronic acid derivative, but its stability is conditional.[7] While generally stable under basic conditions and moderately stable in anhydrous acids, the B-O bond can be susceptible to hydrolysis under aqueous acidic conditions.[8] Therefore, using anhydrous solvents and reagents is crucial not only for the efficiency of the deprotection but also for preserving the integrity of the benzoxaborole ring.

Q2: How can I best monitor the progress of my deprotection reaction?

Careful reaction monitoring is essential to avoid prolonged exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. A co-spot of your starting material and the reaction mixture will clearly show the conversion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive technique.[3] It allows you to accurately track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any potential side products.

Q3: What are the standard, go-to conditions for Boc deprotection of an aminobenzoxaborole?

For a standard, unhindered aminobenzoxaborole, the following two conditions are excellent starting points.

Reagent SystemSolventConcentrationTypical TimeTemperature
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)0.5 - 2 hours0°C to RT
Hydrochloric Acid (HCl)1,4-Dioxane4 M0.5 - 2 hoursRT

Table 1: Summary of common starting conditions for Boc deprotection.[1]

Q4: I'm concerned about other acid-sensitive groups in my molecule. Are there milder deprotection methods?

Yes. If your molecule contains other functional groups that are labile to strong acids (e.g., tert-butyl esters, silyl ethers), a more selective method may be required.

  • TMSI (Trimethylsilyl Iodide): This reagent can perform Boc deprotection under neutral conditions, which can be advantageous for highly sensitive substrates.[9]

  • Thermal Deprotection: In the absence of any acid, heating the Boc-protected compound (often >150°C) in a suitable solvent like dioxane/water or trifluoroethanol can effect cleavage.[9][10] This method is particularly useful when orthogonality is required.[10]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is the most common starting point for Boc deprotection.

  • Preparation: Dissolve the Boc-protected aminobenzoxaborole (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 25-50% (v/v). If your substrate is susceptible to alkylation, add triisopropylsilane (TIS) (5% v/v) to the solution at this stage.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).

  • Isolation: The resulting amine will be the TFA salt. It can be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

This protocol is an excellent alternative if TFA proves ineffective.

  • Preparation: Dissolve the Boc-protected aminobenzoxaborole (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Reagent Addition: To the solution, add a commercial solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction: Stir the solution at room temperature for 1-2 hours. A precipitate of the hydrochloride salt of the product may form. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether to the reaction mixture.

  • Isolation: Filter the resulting solid and wash with cold diethyl ether to obtain the deprotected amine as its hydrochloride salt. This salt is often a stable, crystalline solid that can be easily handled.

Boc Deprotection Mechanism

The following diagram illustrates the accepted mechanism for acid-catalyzed Boc deprotection.

Caption: Acid-catalyzed mechanism for Boc group removal.[11]

References

Technical Support Center: Preventing t-Butylation Side Reactions with Scavengers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent t-butylation, a common and problematic side reaction in solid-phase peptide synthesis (SPPS). Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity of your synthetic peptides.

The Challenge of t-Butylation in Peptide Synthesis

During the final cleavage step of Fmoc-based SPPS, strong acids like trifluoroacetic acid (TFA) are used to remove the peptide from the resin and cleave acid-labile side-chain protecting groups.[1][2] A common feature of these protecting groups is the tert-butyl (tBu) moiety, used to protect residues such as Asp, Glu, Ser, Thr, Tyr, and Lys.

The acid-catalyzed removal of these groups generates a high concentration of highly reactive tert-butyl cations.[3][4][5][6] These electrophilic carbocations can then attack nucleophilic amino acid side chains within the peptide sequence, a side reaction known as t-butylation.[3][4] This modification results in a +56 Da mass addition to the affected residue, leading to a heterogeneous product that is difficult to purify and may possess altered biological activity.[4]

Amino Acids at Risk

The amino acid residues most susceptible to t-butylation possess electron-rich, nucleophilic side chains:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and a primary target for t-butylation.[3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][4][7]

  • Cysteine (Cys): The free thiol group is readily alkylated, forming an S-tert-butyl thioether.[3][4][8]

  • Tyrosine (Tyr): The phenolic ring is also susceptible to alkylation, though generally less reactive than Trp or Cys.[3][4]

The key to preventing these unwanted modifications is the addition of scavengers to the cleavage cocktail. These are nucleophilic agents that react with and neutralize the t-butyl cations at a faster rate than the sensitive residues of the peptide, effectively "scavenging" the reactive electrophiles.[2][3][8]

Frequently Asked Questions (FAQs)

Here we address common questions and issues encountered by researchers dealing with t-butylation.

Q1: My LC-MS analysis shows a significant peak with a +56 Da mass shift. What is the cause?

A1: A mass addition of +56 Da is the classic signature of t-butylation.[4] This indicates that one or more susceptible residues in your peptide have been modified by a tert-butyl cation during TFA cleavage. The standard cleavage cocktail, often just TFA and water, is frequently insufficient to quench the large number of carbocations generated, especially in sequences rich in t-butyl-protected amino acids.[9]

Q2: Which scavenger should I choose for my peptide sequence?

A2: The optimal scavenger or "cocktail" of scavengers depends directly on the amino acid composition of your peptide.[1][3] A one-size-fits-all approach is rarely effective. Refer to the table below for guidance.

Q3: Can I use a single, universal scavenger for all my syntheses?

A3: While some scavengers have broad applicability, using a single scavenger is often not sufficient. For instance, Triisopropylsilane (TIS) is excellent at scavenging trityl cations but less effective against the smaller t-butyl cations, for which water is a better scavenger.[1][8] For complex peptides containing multiple sensitive residues like Cys, Trp, and Met, a carefully formulated cocktail of scavengers is essential for achieving high purity.[2][8]

Q4: I used scavengers, but I still see evidence of t-butylation. What went wrong?

A4: Several factors could be at play:

  • Insufficient Scavenger Concentration: Ensure you are using the recommended percentage of each scavenger in your cocktail.

  • Incorrect Scavenger Choice: Your chosen scavenger may not be optimal for the specific residues in your peptide. For example, using only TIS and water for a Cys-containing peptide is often inadequate.[8] Thiol-based scavengers are critical in this case.

  • Reaction Conditions: Longer cleavage times and higher temperatures can increase the likelihood of side reactions, including t-butylation.[8] It's often beneficial to perform a time-course study to find the minimum time required for complete deprotection.[10]

  • Old Reagents: Ensure your TFA and scavengers are fresh. Old TFA can contain impurities, and scavengers can degrade over time.

Q5: My peptide contains both Cysteine and Tryptophan. What is the best practice?

A5: This is a challenging combination that requires a robust scavenger cocktail. A common and effective mixture is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[11]

  • Phenol and Thioanisole protect the Trp indole ring.

  • EDT is a potent thiol scavenger that protects the Cys sulfhydryl group and helps maintain a reducing environment to prevent disulfide bond formation.[12][13]

  • Water acts as a general scavenger for t-butyl cations.[1]

Troubleshooting Guide: Common Issues and Solutions

IssuePossible Cause(s)Recommended Solution(s)
Significant peak at +56 Da in LC-MS t-Butylation of Trp, Met, Cys, or Tyr residues due to insufficient scavenging.[4]1. Identify Sensitive Residues: Review your peptide sequence. 2. Select Appropriate Scavengers: Use the Scavenger Selection Table below to formulate a targeted cocktail. 3. Optimize Cleavage Time: Reduce cleavage time to the minimum required for full deprotection (e.g., test at 1, 2, and 4 hours).[7][10]
Oxidation of Methionine or Cysteine The acidic cleavage environment can be oxidizing. Free Cys thiols can form disulfide bonds.[12]1. Add a Reducing Agent: Include a thiol scavenger like 1,2-ethanedithiol (EDT) or Dithiothreitol (DTT) in your cocktail. These maintain a reducing environment.[9][12][13] 2. Include DMS: For Met-containing peptides, dimethyl sulfide (DMS) can help prevent oxidation.[7][14]
Incomplete removal of Arg(Pbf) protecting group The Pbf group can be stubborn to remove, especially with shorter cleavage times.1. Increase Cleavage Time: Extend the cleavage duration, monitoring for completeness.[15] 2. Add Thioanisole: Thioanisole has been shown to accelerate the removal of Pbf groups.[1][2]
Alkylation of Trp by thioanisole adducts While thioanisole protects against t-butylation, its cation adducts can sometimes alkylate the Trp indole ring.If your peptide contains Trp, consider using scavengers like triethylsilane (TES) or triisopropylsilane (TIS) in combination with water and EDT, and avoid thioanisole if this side reaction is observed.[11]
Scavenger Selection and Mechanism of Action

The choice of scavenger is dictated by its mechanism and the residues it is designed to protect.

ScavengerMechanism

Data Summary: Common Scavenger Cocktails

This table summarizes common scavengers and cocktails, their primary targets, and typical concentrations.

Scavenger / CocktailComposition (v/v or w/v)Primary Use Case / Residues ProtectedMechanism of Action
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TIS[15]Peptides without Trp, Met, or Cys.H₂O: Scavenges t-butyl cations.[1] TIS: Scavenges trityl and other bulky cations.[1][16]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT[11][17]Complex peptides with multiple sensitive residues (Arg, Trp, Cys, Met).Phenol/Thioanisole: Protect Trp/Tyr.[2] EDT: Protects Cys, reduces Met(O).[12] H₂O: General cation scavenger.
Thiol-Specific Cocktail 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT[12][13]Peptides containing Cys and/or Met.EDT: Potent scavenger for cations and maintains a reducing environment to prevent Cys oxidation.[12]
Low Odor Cocktail (Reagent L) 88% TFA / 5% H₂O / 5% DTT (w/v) / 2% TIS[18]Alternative for Cys/Met peptides; avoids stench of EDT/thioanisole.DTT: A solid, low-odor thiol scavenger that protects Cys and reduces Met(O).[8][18]
Two-Step Cys Protection Step 1 (30 min): 70% TFA / 10% Thioanisole / 10% DMS / 5% H₂O / 5% TIS / 1% DTT. Step 2 (1.5-2 hr): Add TFA to 80-90%.[8][9]Highly effective for preventing S-t-butylation of Cysteine.Initial low-acid/high-scavenger phase efficiently traps cations as they form, followed by a higher-acid phase for complete deprotection.[8]

Experimental Protocol: Optimized Cleavage for a Cys-Containing Peptide

This protocol provides a validated, step-by-step methodology for the cleavage of a peptide containing one or more cysteine residues, designed to minimize both S-t-butylation and oxidation.

Objective: To cleave a Cys-containing peptide from the solid support while simultaneously removing all side-chain protecting groups and preventing side reactions.

Materials:

  • Peptide-bound resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Deionized water (H₂O)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Reaction vessel with a filter (e.g., fritted syringe)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon gas source

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual DMF and swell the resin. Dry the resin under a stream of nitrogen.[1]

  • Prepare Cleavage Cocktail: In a chemical fume hood, prepare the cleavage cocktail fresh. For a Cys-containing peptide, a recommended cocktail is TFA/H₂O/TIS/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .[12][13] For 100 mg of resin, prepare approximately 2-4 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended.[1]

  • Isolate the Peptide Solution: After the cleavage is complete, filter the TFA solution containing the peptide away from the resin beads into a clean centrifuge tube. Wash the resin once with a small volume of fresh TFA and combine the filtrates.[18]

  • Peptide Precipitation: Add the TFA solution dropwise into a new, larger centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[1][10]

  • Pellet and Wash: Centrifuge the mixture (e.g., 5 min at 3500 rpm) to pellet the precipitated peptide.[1] Carefully decant the ether.

  • Repeat Wash: To thoroughly remove scavengers and cleaved protecting groups, resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times.[13]

  • Drying: After the final wash and decanting, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.[13]

Workflow for Scavenger Selection

ScavengerSelection

By understanding the mechanisms of t-butylation and employing a rational, sequence-driven approach to scavenger selection, researchers can significantly improve the purity and yield of their synthetic peptides, streamlining downstream purification and ensuring the integrity of their final products.

References

Technical Support Center: Scaling Up the Nitration of 1-Hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nitration of 1-hydroxy-2,1-benzoxaborolane. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the bench to a larger scale. The benzoxaborole scaffold is a cornerstone in modern medicinal chemistry, with derivatives like tavaborole and crisaborole already on the market and others, such as DNDI-6148 for visceral leishmaniasis, in clinical development[1]. The synthesis of key intermediates, such as 6-amino-1-hydroxy-2,1-benzoxaborolane, often proceeds through a nitration-reduction sequence[1].

While straightforward on paper, the scale-up of this electrophilic aromatic substitution is fraught with challenges that can impact yield, purity, and most critically, safety. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities. We will address the core challenges identified during process development: process safety, substrate solubility and stability, and regioselectivity control[1].

Section 1: Process Safety & Thermal Hazard Management

Nitration reactions are notoriously energetic and require rigorous control when scaled.[2] The combination of a strong oxidizing agent (nitric acid) with an organic substrate creates a significant potential for thermal runaway.[2][3] Hazard evaluation is not just recommended; it is essential.[4]

Frequently Asked Questions (FAQs)

Q1: We are planning our first kilogram-scale run. What are the primary safety hazards we need to mitigate?

A1: The primary hazard is the highly exothermic nature of the reaction. Poor heat management can lead to a rapid temperature increase, accelerating the reaction rate and potentially causing a dangerous thermal runaway. This can result in vigorous outgassing (release of toxic NOx fumes), over-pressurization of the reactor, and violent decomposition of the reaction mixture.[2][5] Key precautions include:

  • Controlled Reagent Addition: The nitrating agent (e.g., fuming nitric acid or a mixed acid solution) must be added slowly and sub-surface to a cooled solution of the benzoxaborolane. This ensures the reactor's cooling system can dissipate the generated heat in real-time.

  • Robust Cooling: Ensure your reactor has sufficient cooling capacity to maintain the target temperature, with a safety margin.

  • Continuous Monitoring: Use temperature probes to monitor both the reaction mixture and the cooling jacket. An alarm system for temperature deviations is critical.

  • Emergency Quenching Plan: Have a pre-prepared, accessible quenching bath (e.g., a large volume of ice/water) ready in case of an uncontrolled exotherm.

Q2: How can we quantitatively assess the thermal risk before scaling up?

A2: Reaction calorimetry (RC) is the industry standard for this assessment.[3][4] An RC study on a small scale (e.g., using an RC1e calorimeter) will provide critical data:

  • Heat of Reaction (ΔH): Determines the total energy released.

  • Heat Flow: Measures the rate of heat generation, allowing you to design an adequate cooling strategy.

  • Adiabatic Temperature Rise (ΔTad): Calculates the theoretical temperature increase if all cooling were to fail. A high ΔTad indicates a high-risk process.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature reached under runaway conditions, which helps assess the risk of secondary decomposition.

Q3: Our process involves quenching the reaction mixture in water. Are there hidden dangers in this step?

A3: Yes, the quenching step can be hazardous if not properly controlled. Adding the acidic reaction mixture to water is also exothermic. The primary risk is adding water to the reaction mixture, which can create localized hot spots and cause violent boiling. The correct procedure is to slowly transfer the reaction mixture to a well-stirred, large volume of crushed ice and water . This provides a massive heat sink to absorb the heat of dilution safely.[6]

Section 2: Substrate Solubility and Stability

A significant hurdle in scaling this process is the limited solubility and potential instability of 1-hydroxy-2,1-benzoxaborolane in common nitration media.[1] This can lead to poor reaction kinetics, incomplete conversion, and degradation.

Frequently Asked Questions (FAQs)

Q1: Our starting material is not fully dissolving in concentrated sulfuric acid before nitration, leading to a slurry. Is this acceptable for scale-up?

A1: Operating with a slurry is highly discouraged during a large-scale nitration. It introduces several problems:

  • Poor Heat Transfer: Solids can insulate parts of the reaction mixture, leading to localized hot spots and an increased risk of thermal runaway.

  • Inconsistent Reaction: The reaction can only occur on the surface of the solid particles, leading to slow and unpredictable kinetics.

  • Agitation Issues: Slurries are harder to mix effectively, especially in large reactors, further exacerbating the issues above.

The goal should be a homogeneous solution. If solubility in your current solvent system is poor, you may need to explore alternative media, though options are limited by the reactive conditions.

Q2: We are observing significant charring and a drop in yield as the reaction progresses. What is causing the degradation?

A2: The benzoxaborole ring system can be sensitive to the harsh, oxidizing conditions of nitration.[1][7] Degradation can occur via two main pathways:

  • Oxidation: The strong nitrating medium can oxidize the substrate, leading to tar and byproduct formation. This is especially problematic at elevated temperatures.[2]

  • Ring Instability: The boronic acid moiety may not be perfectly stable in highly concentrated acid over long periods, potentially leading to protodeboronation or other decomposition pathways.

To mitigate this, focus on keeping the reaction temperature as low as possible (e.g., 0 to 5 °C) and minimizing the reaction time. Once the reaction is complete (as monitored by HPLC or TLC), it should be quenched promptly.

Section 3: Regioselectivity and Byproduct Formation

Controlling the position of nitration is key to obtaining the desired product, typically 6-nitro-1-hydroxy-2,1-benzoxaborolane, which is the precursor to the 6-amino derivative[1]. Lack of control leads to a mixture of isomers that are difficult to separate, reducing the process yield and increasing purification costs.

Frequently Asked Questions (FAQs)

Q1: We are obtaining a mixture of 4-, 5-, 6-, and 7-nitro isomers. How can we improve the regioselectivity for the 6-position?

A1: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.[8] The benzoxaborole system's directing effects are complex. To improve selectivity:

  • Temperature Control: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity by reducing the energy available to overcome activation barriers for other isomers.

  • Choice of Nitrating Agent: The nature of the electrophile (NO₂⁺) can be modulated. "Softer" nitrating agents, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride), can sometimes provide different selectivity compared to aggressive mixed acid (H₂SO₄/HNO₃) systems.[9] Experimentation with different nitrating systems on a small scale is advised.

Q2: Besides isomers, what other byproducts should we be looking for?

A2: The most common byproduct is the formation of di-nitrated species. If the reaction is left for too long, run at too high a temperature, or with an excess of nitrating agent, a second nitro group can be added to the ring.[9] Another potential byproduct is the formation of nitrophenols if cleavage of the oxaborole ring occurs. All major impurities should be identified and tracked by a validated analytical method (e.g., HPLC-UV/MS).

Q3: We have successfully completed the reaction, but purification by column chromatography is not viable on a large scale. What are the alternatives?

A3: For multi-kilogram scale, chromatography should be avoided. The preferred methods are:

  • Recrystallization: This is the most common and effective method for purifying solid products at scale. A systematic solvent screen should be performed to identify a solvent or solvent system that provides good recovery and excellent impurity rejection.

  • Trituration: If the impurities are much more soluble than the desired product, washing the crude solid with a specific solvent (in which the product is poorly soluble) can effectively remove them. This was successfully used in a related synthesis to purify an intermediate to >97% purity without chromatography.[1]

Section 4: Protocols and Data
General Lab-Scale Protocol for Nitration

This protocol serves as a starting point and must be optimized for your specific equipment and scale.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Charge Substrate: Charge 1-hydroxy-2,1-benzoxaborolane (1.0 eq) to the reactor.

  • Add Solvent: Add concentrated sulfuric acid (e.g., 5-10 volumes) and stir while cooling the reactor jacket to 0-5 °C. Stir until all solids are dissolved.

  • Prepare Nitrating Agent: In the dropping funnel, prepare a solution of fuming nitric acid (1.05-1.2 eq) in concentrated sulfuric acid (1-2 volumes).

  • Addition: Add the nitrating agent solution dropwise to the stirred, cooled substrate solution, ensuring the internal temperature does not exceed 5 °C. The addition rate should be dictated by the cooling capacity of the reactor.

  • Reaction: Stir the mixture at 0-5 °C for the predetermined reaction time (e.g., 1-2 hours). Monitor the reaction progress by TLC or HPLC.

  • Quench: In a separate vessel, prepare a well-stirred mixture of crushed ice and water (approx. 20 volumes). Slowly transfer the completed reaction mixture into the ice/water slurry, keeping the quench temperature below 20 °C.

  • Isolation: The product may precipitate upon quenching. If so, collect the solid by filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Extraction (if no precipitate): If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with water, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or trituration.

Table 1: Key Parameter Optimization
ParameterConditionPotential Impact on Scale-Up
Temperature 0-5 °CCritical for Safety & Selectivity. Higher temps risk runaway reactions and increase byproduct formation.
Equivalents of HNO₃ 1.05 - 1.2 eqUsing a slight excess ensures complete conversion but a large excess can promote di-nitration. Must be titrated accurately.[4]
Solvent Conc. H₂SO₄Provides the acidic medium for nitronium ion formation but can cause solubility and stability issues.[1]
Addition Time 1-3 hoursSlower addition provides better thermal control. Must be balanced with reaction time to avoid degradation.
Quench Method Slow addition to ice/waterCritical for Safety. Ensures dissipation of heat from dilution of the strong acid.
Section 5: Visualized Workflows

General Nitration & Work-up Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Reactor Setup & Cooling to 0-5 °C Charge Charge Substrate & Sulfuric Acid Prep->Charge Addition Slow Addition of Nitrating Agent Charge->Addition Reaction Stir at 0-5 °C Monitor by HPLC/TLC Addition->Reaction Quench Quench into Ice/Water Reaction->Quench Isolation Filter Precipitate OR Extract with Solvent Quench->Isolation Wash Wash & Dry Organic Layer Isolation->Wash Purify Recrystallize or Triturate Wash->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for scaling up aromatic nitration reactions.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Poor Result (Low Yield / Purity) CheckPurity Check Starting Material Purity Start->CheckPurity CheckTemp Review Temperature Logs Start->CheckTemp CheckAddition Review Addition Rate Start->CheckAddition CheckStoich Verify Reagent Stoichiometry Start->CheckStoich TempHigh High Temp Excursion? (> 10°C) CheckTemp->TempHigh IncompleteConv Incomplete Conversion? CheckStoich->IncompleteConv Degradation Probable Degradation -> Lower Temp, Faster Quench TempHigh->Degradation Yes NoTempIssue Temp OK TempHigh->NoTempIssue No HighByproducts High Impurity Levels? NoTempIssue->HighByproducts IncreaseEq Increase HNO3 eq. (e.g., 1.1 -> 1.2) IncompleteConv->IncreaseEq Yes NoConvIssue Conversion OK IncompleteConv->NoConvIssue No NoConvIssue->HighByproducts ByproductSol Over-nitration or Isomers -> Lower Temp, Reduce HNO3 eq. HighByproducts->ByproductSol Yes

Caption: Decision tree for troubleshooting common issues in nitration scale-up.

References

stability of benzoxaborolane ring under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoxaborole Chemistry

Guide: Navigating Acidic Deprotection in the Presence of Benzoxaboroles

Welcome to the technical support center for advanced chemistry applications. As Senior Application Scientists, we understand that novel pharmacophores like benzoxaboroles present unique challenges in multi-step synthesis. This guide provides in-depth analysis and field-proven protocols for a common yet critical operation: performing acidic deprotections, such as Boc removal, without compromising the integrity of the benzoxaborole ring.

Section 1: Foundational Principles - Understanding Benzoxaborole Stability

Before troubleshooting, it's essential to understand the inherent chemical nature of the benzoxaborole ring. Its perceived stability is nuanced and context-dependent.

Q1: How stable is the benzoxaborole ring system?

The benzoxaborole ring is often described as an "unusually robust" and "remarkably resistant" boronic acid derivative, particularly concerning hydrolytic deboronation under both acidic and basic aqueous conditions[1]. This stability is a key feature that makes it an attractive pharmacophore in medicinal chemistry, as seen in FDA-approved drugs like tavaborole and crisaborole[2]. However, this stability is not absolute and depends heavily on the reaction environment.

Q2: What is the underlying chemistry of its stability and reactivity?

The stability of the benzoxaborole arises from a dynamic, but highly favorable, equilibrium.

  • Ring-Chain Equilibrium: In solution, particularly in the presence of water, the benzoxaborole (the closed, cyclic hemiester form) exists in a rapid equilibrium with its corresponding open-chain form, 2-(hydroxymethyl)phenylboronic acid[1][3].

  • Thermodynamic Preference: For the five-membered benzoxaborole ring, this equilibrium strongly favors the closed, cyclic structure[1]. This preference is attributed to the relief of ring strain when the boron atom transitions from a neutral, trigonal planar geometry in the ring to an anionic, tetrahedral state upon ionization or nucleophilic addition[4][5]. This inherent Lewis acidity is more pronounced than in simple phenylboronic acids, contributing to its unique reactivity profile[4][5].

The equilibrium between the closed and open forms is a crucial concept. While the closed form dominates, the presence of the open form, however transient, provides a pathway for potential degradation under certain conditions.

Ring_Chain_Equilibrium cluster_legend Legend Benzoxaborole Benzoxaborole (Closed Form - Favored) OpenChain 2-(hydroxymethyl)phenylboronic acid (Open Form) Benzoxaborole->OpenChain + H₂O, H⁺ (Hydrolysis) Equilibrium Dynamic Equilibrium

Caption: Dynamic equilibrium of the benzoxaborole ring in aqueous acidic media.

Q3: What is the proposed mechanism for acid-mediated ring opening?

Acid-catalyzed ring opening is believed to proceed via protonation of the endocyclic ether oxygen. This activation makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water, if present. This process disrupts the stable cyclic form, pushing the equilibrium towards the open-chain boronic acid, which could be susceptible to further degradation like protodeboronation under harsh conditions.

Section 2: Troubleshooting Guide - Benzoxaborole Integrity During Boc Deprotection

The most common query we receive involves the deprotection of a tert-butyloxycarbonyl (Boc) group on a molecule that also contains a benzoxaborole moiety. Standard Boc deprotection protocols often employ strong acids, creating a potential conflict.

Q4: I need to remove a Boc group. Will standard TFA in DCM conditions affect my benzoxaborole?

This is a high-risk operation that requires careful consideration. While some protected benzoxaboroles show moderate stability to anhydrous acid, the hygroscopic nature of trifluoroacetic acid (TFA) and solvents like dichloromethane (DCM) introduces a significant risk of introducing water[6]. The tert-butyl cation generated during deprotection can also lead to side reactions[7][8].

Our field-proven advice is to avoid standard high-concentration TFA conditions (e.g., 20-50% TFA in DCM) as a first-line approach. The risk of partial or complete ring opening is significant.

Q5: My LC-MS shows a new peak corresponding to the mass of the open-ring boronic acid after TFA treatment. What happened and how can I fix it?

This observation confirms that acid-catalyzed hydrolysis has occurred. The acidic environment, likely with trace amounts of water, facilitated the ring-opening reaction depicted in Section 1.

Troubleshooting Steps:

  • Enforce Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Purchase and use anhydrous grade TFA or HCl solutions. Dry all glassware meticulously.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to slow the rate of the undesired ring-opening reaction. Boc deprotection can still proceed, albeit more slowly[9].

  • Reduce Reaction Time: Monitor the reaction closely by TLC or rapid LC-MS analysis (every 15-30 minutes). Quench the reaction as soon as the starting material is consumed to minimize exposure time.

  • Switch to a Milder Acidic System: Consider using 4M HCl in 1,4-dioxane or diethyl ether. These reagents are often perceived as "milder" and can be obtained in high-purity anhydrous grades, reducing the risk of water contamination[9].

Deprotection_Workflow start Need to Remove Boc Group in Presence of Benzoxaborole? check_stability Is the substrate known to be highly robust? start->check_stability protocol_mild Use Protocol 1: Mild Deprotection (4M HCl in Dioxane @ 0°C) check_stability->protocol_mild No / Unsure protocol_tfa Attempt cautious deprotection: Low conc. TFA (1-5%), 0°C, Strictly anhydrous, monitor closely check_stability->protocol_tfa Yes check_result Degradation Observed? protocol_mild->check_result protocol_tfa->check_result protect_bx Advanced Strategy: Protect the Benzoxaborole Moiety (See FAQ Q7) check_result->protect_bx Yes success Deprotection Successful check_result->success No

Caption: Decision workflow for selecting a Boc deprotection strategy.

Q6: What are the safest acidic conditions for Boc deprotection that preserve the benzoxaborole ring?

Based on collective experimental evidence, the safest approach involves using gaseous HCl passed into an anhydrous solvent or, more conveniently, a commercially available solution of 4M HCl in 1,4-dioxane . This reagent system is generally considered less aggressive than TFA and minimizes the risk of water-related side reactions.

Section 3: Protocols & Best Practices

Data Summary: Benzoxaborole Compatibility with Acidic Reagents
Reagent SystemConcentrationTemperatureGeneral Outcome on Benzoxaborole RingKey ConsiderationsReference(s)
TFA / DCM20 - 50%Room TempHigh Risk of Ring OpeningStandard but harsh conditions. Water contamination is a major issue.[7][8]
TFA / DCM1 - 5%0 °CModerate Risk Milder, but requires strict anhydrous conditions and careful monitoring.[9]
4M HCl / DioxaneNeat0 °C to RTLow Risk / Recommended Generally well-tolerated. Dioxane can be frozen to remove water.[6][9]
Acetic Acid (aq)VariesRoom TempHigh Risk Used for deprotecting a protected benzoxaborole; not suitable for preserving it.[6]
Anhydrous HCl (gas)Saturated0 °CLow Risk Excellent for anhydrous control but less convenient.[6]
Protocol 1: Recommended Conditions for Boc Deprotection

This protocol is designed to maximize the preservation of the benzoxaborole ring.

Materials:

  • Boc-protected substrate containing a benzoxaborole moiety

  • Anhydrous 1,4-dioxane

  • 4M HCl in 1,4-dioxane solution

  • Anhydrous diethyl ether (for precipitation)

  • Nitrogen or Argon gas line

  • Flame-dried glassware

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess HCl and dioxane. Co-evaporate with anhydrous toluene (2x) if necessary to ensure all HCl is removed.

    • The resulting product is the amine hydrochloride salt. If the free amine is desired, dissolve the residue in a suitable solvent and neutralize carefully with a non-aqueous base (e.g., triethylamine) or perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated NaHCO₃ solution).

    • Alternatively, the hydrochloride salt can often be precipitated by adding cold, anhydrous diethyl ether to the reaction mixture or the concentrated residue.

  • Isolation: Isolate the product by filtration or extraction, followed by drying under high vacuum.

Section 4: Advanced Topics & FAQs

Q7: For a particularly sensitive substrate, can I protect the benzoxaborole ring itself before performing harsh reactions?

Yes, this is an excellent advanced strategy. Raines and co-workers developed a divalent protecting group, 1-dimethylamino-8-methylaminonaphthalene, specifically for this purpose[4][6].

  • Protection: The benzoxaborole is protected by forming a stable, charge-neutral complex.

  • Stability: This protected complex is highly stable under basic conditions and, critically, is moderately stable to anhydrous acids like HCl in dioxane[6].

  • Deprotection: The protecting group is readily cleaved under aqueous acidic conditions (e.g., aqueous acetic acid), regenerating the free benzoxaborole[6].

Q8: Does substitution on the benzene ring affect the stability of the benzoxaborole?

Yes. The electronic nature of substituents on the aromatic ring influences the Lewis acidity of the boron center, which in turn affects the pKa and the stability of the ring[5]. Electron-withdrawing groups can increase the Lewis acidity, potentially making the ring more susceptible to nucleophilic attack, while electron-donating groups may have the opposite effect[10]. This should be considered when designing a synthetic route.

Q9: My benzoxaborole seems to be degrading even under supposedly anhydrous conditions. What are potential hidden sources of water?

This is a common and frustrating issue. Always consider these potential sources:

  • Hygroscopic Solvents: DCM and THF can absorb atmospheric moisture if not handled properly.

  • Reagents: TFA is notoriously hygroscopic.

  • Glassware: Insufficiently dried glassware is a primary culprit. Always flame-dry or oven-dry glassware and cool under an inert atmosphere.

  • Atmosphere: Perform reactions under a positive pressure of a dry inert gas like nitrogen or argon.

Conclusion

The benzoxaborole ring, while robust, is not inert. Its stability during acidic deprotection reactions is critically dependent on the exclusion of water. By understanding the underlying ring-chain equilibrium and employing carefully selected reagents and anhydrous techniques, researchers can successfully perform transformations like Boc deprotection while preserving this valuable pharmacophore. When in doubt, start with the mildest conditions (4M HCl in dioxane at 0 °C) and consider protecting the benzoxaborole for particularly challenging substrates.

References

avoiding protodeboronation during benzoxaborole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation and Maximizing Yields

Welcome to the Technical Support Center for benzoxaborole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. A primary focus of this guide is the mitigation of protodeboronation, a frequent and often frustrating side reaction that can significantly impact your yields and purity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding protodeboronation in the context of benzoxaborole synthesis.

Q1: What is protodeboronation and why is it a concern in benzoxaborole synthesis?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the synthesis of benzoxaboroles, which often start from ortho-substituted arylboronic acids like 2-formylphenylboronic acid, protodeboronation leads to the formation of a byproduct that lacks the essential boronic acid moiety for the final cyclization step. This directly results in reduced yields of your desired benzoxaborole and complicates the purification process.

Q2: What are the primary factors that trigger protodeboronation?

A2: The propensity for protodeboronation is highly dependent on the reaction conditions. Key factors include:

  • pH: Both acidic and basic conditions can catalyze protodeboronation.[2] For many arylboronic acids, the reaction is accelerated at high pH.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[2]

  • Solvent: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

Q3: Are some arylboronic acid precursors for benzoxaboroles more susceptible to protodeboronation than others?

A3: Yes. The electronic properties of the substituents on the aromatic ring play a crucial role. Arylboronic acids with electron-withdrawing groups are often more susceptible to protodeboronation. Additionally, the stability of heteroaromatic boronic acids can vary significantly depending on the nature and position of the heteroatom(s).[2]

Q4: How can I detect if protodeboronation is occurring in my reaction?

A4: The most common method for detecting protodeboronation is through analytical techniques such as:

  • NMR Spectroscopy: The appearance of new signals in the aromatic region of the 1H NMR spectrum corresponding to the deboronated byproduct is a clear indicator.

  • LC-MS or GC-MS: These techniques can be used to identify and quantify the mass of the protodeboronated side product in your crude reaction mixture.

Troubleshooting Guides

This section provides practical, in-depth solutions to common problems encountered during benzoxaborole synthesis.

Scenario 1: Low Yield of Benzoxaborole from 2-Formylphenylboronic Acid

Problem: "I am attempting to synthesize a benzoxaborole by reducing 2-formylphenylboronic acid, but my yields are consistently low, and I observe a significant amount of benzaldehyde as a byproduct."

Analysis: This is a classic case of protodeboronation competing with the desired intramolecular cyclization. The reaction conditions are likely favoring the cleavage of the C-B bond over the formation of the benzoxaborole ring.

Solutions:

1. Optimize Reaction Temperature and Time:

  • Rationale: Elevated temperatures can accelerate protodeboronation.[2] It is crucial to find a balance where the cyclization proceeds at a reasonable rate without significant decomposition of the starting material.

  • Protocol:

    • Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).

    • Monitor the reactions closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • Identify the temperature that provides the best conversion to the desired product with minimal formation of the protodeboronated byproduct.

    • Once the optimal temperature is determined, optimize the reaction time to avoid prolonged heating after the reaction has reached completion.

2. Control the pH of the Reaction Medium:

  • Rationale: As protodeboronation can be catalyzed by both acid and base, maintaining a near-neutral pH can be beneficial for the stability of many simple arylboronic acids.[1]

  • Protocol:

    • If your reaction conditions are acidic or basic, consider using a buffered system to maintain a pH closer to neutral.

    • If a base is required for the reaction, opt for a milder base.

Base StrengthRecommended BasesComments
Strong NaOH, KOHHigher risk of protodeboronation
Moderate K₂CO₃, Cs₂CO₃Often a good starting point for optimization
Mild K₃PO₄, NaOAcGenerally preferred to minimize protodeboronation

3. Employ Anhydrous Conditions:

  • Rationale: Since water is a necessary proton source for protodeboronation, minimizing its presence can suppress this side reaction.[1]

  • Protocol:

    • Use flame-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. If a co-solvent like water is absolutely necessary, use the minimum amount required.

Scenario 2: Protodeboronation During a Multi-Step Synthesis Involving a Benzoxaborole Moiety

Problem: "I have successfully synthesized my benzoxaborole, but it decomposes in a subsequent reaction step (e.g., a cross-coupling or a peptide coupling)."

Analysis: The benzoxaborole ring, while generally more stable than the corresponding open-chain boronic acid, can still be susceptible to decomposition under certain conditions, especially those involving strong bases, acids, or high temperatures.

Solutions:

1. Utilize a Protecting Group for the Benzoxaborole:

  • Rationale: Protecting the boronic acid functionality can shield it from harsh reaction conditions. For benzoxaboroles, specialized divalent protecting groups have been developed that form stable, neutral complexes.[3][4]

  • Protocol Example (using 1-dimethylamino-8-methylaminonaphthalene):

    • Protection: React your benzoxaborole with 1-dimethylamino-8-methylaminonaphthalene to form a stable, fluorescent, and charge-neutral complex.[3] This complex is reported to be stable under basic conditions, to anhydrous acid, and is compatible with chromatographic purification.[3]

    • Perform Subsequent Reactions: Carry out your desired synthetic transformations on other parts of the molecule.

    • Deprotection: The protecting group can be readily cleaved under aqueous acidic conditions to regenerate the free benzoxaborole.[3]

dot

cluster_workflow Workflow for Using a Protecting Group Start Benzoxaborole Protect React with Protecting Group Start->Protect Protected Stable Protected Benzoxaborole Complex Protect->Protected Reaction Perform Subsequent Synthetic Steps (e.g., Cross-Coupling) Protected->Reaction Deprotect Deprotection (Aqueous Acid) Reaction->Deprotect Final Functionalized Benzoxaborole Deprotect->Final

Caption: Workflow for utilizing a protecting group in multi-step benzoxaborole synthesis.

2. Convert to a More Stable Boronic Ester:

  • Rationale: While benzoxaboroles are cyclic boronic esters themselves, in some contexts, conversion to a different boronic ester (e.g., a pinacol ester) prior to the cyclization step can be beneficial, especially in radical cyclizations.[5] Pinacol esters are known to be more robust under certain conditions.

  • Protocol:

    • Start with the pinacol ester of 2-formylphenylboronic acid.

    • Perform the necessary synthetic modifications.

    • The final cyclization to the benzoxaborole can then be achieved under milder conditions.

Visualizing the Competing Pathways

The following diagram illustrates the critical choice between the desired benzoxaborole formation and the undesired protodeboronation pathway.

dot

cluster_pathways Competing Reaction Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start ortho-Substituted Arylboronic Acid Cyclization Intramolecular Cyclization Start->Cyclization Favorable Conditions: - Milder Base - Lower Temp - Anhydrous Protodeboronation Protodeboronation Start->Protodeboronation Unfavorable Conditions: - Strong Base/Acid - High Temp - Aqueous Product Benzoxaborole Cyclization->Product Byproduct Deboronated Byproduct Protodeboronation->Byproduct

Caption: The critical balance between benzoxaborole synthesis and protodeboronation.

References

Technical Support Center: Purification of 6-Amino-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 6-amino-1-hydroxy-2,1-benzoxaborolane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this critical benzoxaborole intermediate in high purity. As a key building block in the synthesis of promising therapeutics like DNDI-6148 for visceral leishmaniasis, its purity is paramount for downstream success.[1][2][3] This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to streamline your purification workflow.

The unique chemical properties of benzoxaboroles, particularly their Lewis acidity and ability to form reversible covalent bonds, can present specific purification challenges.[4][5] This guide is structured to address these directly, moving from high-level troubleshooting to specific, actionable protocols.

Section 1: Purification Troubleshooting Guide

Encountering unexpected results is a common part of process chemistry. The following table addresses frequent issues observed during the purification of 6-amino-1-hydroxy-2,1-benzoxaborolane, their probable causes, and recommended solutions.

Observed Issue Potential Root Cause(s) Recommended Action & Rationale
Low Purity (<95% by HPLC) After Initial Isolation 1. Incomplete reaction (e.g., residual nitro-intermediate).[1] 2. Formation of by-products (e.g., over-hydrolysis of nitrile precursors).[6] 3. Residual catalyst (e.g., Pd/C from hydrogenation steps).[1]1. Analyze Crude Material: Use HPLC and ¹H NMR to identify specific impurities. Knowing the impurity structure is key to selecting the right purification strategy.[7] 2. Catalyst Removal: If Pd/C is present, filter the reaction mixture through a pad of Celite®. This is a standard, effective method for removing heterogeneous catalysts before workup. 3. Implement Trituration: This is a highly effective and scalable method for removing more soluble impurities. See Protocol 1 for a detailed procedure.[1]
Product Fails to Solidify or Crystallize (Oily Product) 1. Presence of solvent impurities or excess solvent. 2. Impurities are inhibiting the crystal lattice formation. 3. The compound may exist as a dynamic equilibrium of open and closed forms, which can be influenced by the solvent environment.[5]1. Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum. 2. Trituration: Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to "crash out" the solid product while dissolving oily impurities. 3. Recrystallization Screen: Perform a solvent screen to find a suitable recrystallization system. See Protocol 2 for guidance. 4. Seed Crystals: If a small amount of pure, solid material is available, use it to seed the supersaturated solution.
Significant Product Loss During Purification 1. High solubility of the product in the chosen trituration or recrystallization solvent. 2. Degradation on silica gel during column chromatography. 3. Product loss in the aqueous phase during acid-base extraction due to its amphoteric nature.1. Optimize Solvents: Cool the trituration/crystallization solvent to 0-5 °C before filtration to minimize solubility losses. Analyze the mother liquor by HPLC to quantify losses and decide if a second crop is warranted. 2. Avoid/Optimize Chromatography: For large-scale work, non-chromatographic methods are preferred.[1][6] If chromatography is necessary, consider deactivating the silica gel with a small percentage of triethylamine or ammonia in the eluent to prevent streaking and degradation of the basic amine product.
Product Purity Decreases Upon Standing 1. The free amine is susceptible to air oxidation, which can lead to colored impurities. 2. The benzoxaborole moiety can be sensitive to certain conditions, though it is generally more stable than acyclic boronic acids.[8]1. Store as a Salt: Consider converting the final product to its hydrochloride salt for long-term storage, as it is generally more stable.[9][10] 2. Inert Atmosphere: Store the purified free amine under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (2-8 °C).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 6-amino-1-hydroxy-2,1-benzoxaborolane?

A1: The impurity profile depends heavily on the synthetic route.

  • Via Nitration/Reduction: The most common impurities are the starting material (1-hydroxy-2,1-benzoxaborolane) and the intermediate, 6-nitro-1-hydroxy-2,1-benzoxaborolane, if the reduction is incomplete.[6]

  • Via Hofmann Rearrangement: Expect to see unreacted amide precursor (6-carbamoyl-1-hydroxy-2,1-benzoxaborolane) or by-products from the rearrangement.[1][6]

  • Via Borylation/Reduction of 2-methyl-5-nitroaniline: Residual nitro-compound (6-nitro-1-hydroxy-2,1-benzoxaborolane) is the primary process-related impurity to monitor.[1]

Q2: Is column chromatography a viable purification strategy?

A2: While technically viable, flash column chromatography is often not ideal for large-scale purification of this compound due to cost, time, and potential for yield loss.[1][6] The amino group can cause streaking on silica gel. If chromatography must be used, a mobile phase containing a small amount of base (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes) is recommended to obtain better peak shape and recovery. For process scale, developing a robust crystallization or trituration procedure is far more practical.[1]

Q3: The literature mentions "trituration" as a key step. What is the principle behind this technique?

A3: Trituration is a purification technique that involves suspending an impure solid in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. By stirring or grinding the suspension, the soluble impurities are washed away from the solid particles. It is an exceptionally useful, scalable, and cost-effective alternative to recrystallization, especially when impurities are present in small amounts or are much more soluble than the product. One practical synthesis route achieved >99% HPLC purity for 6-amino-1-hydroxy-2,1-benzoxaborolane after a final trituration step.[1]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is essential for a comprehensive assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment (e.g., area % purity). Use a UV detector. A phenyl-hexyl column with a mobile phase of acidified water and methanol has been reported to give good separation.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of residual solvents or major impurities.

  • LC/MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product and helps in identifying unknown impurity peaks seen on HPLC.

Section 3: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for purifying crude 6-amino-1-hydroxy-2,1-benzoxaborolane.

G cluster_0 Purification Strategy Crude Crude Product (Post-Workup) Analysis Purity Analysis (HPLC, NMR, LC/MS) Crude->Analysis Decision Purity >99%? Analysis->Decision Pure_Product Pure Product Decision->Pure_Product  Yes Impure_Product Impure Product (Requires Purification) Decision->Impure_Product No   Trituration Purification Step 1: Trituration Recrystallization Purification Step 2: Recrystallization (Optional) Trituration->Recrystallization If further purity needed Final_Analysis Final Purity Check (Release Criteria) Trituration->Final_Analysis If sufficient purity Recrystallization->Final_Analysis Chromatography Alternative: Column Chromatography (Small Scale / Difficult Impurities) Chromatography->Final_Analysis Final_Analysis->Pure_Product Impure_Product->Trituration Impure_Product->Chromatography Alternative Path

Caption: Decision workflow for purification of 6-amino-1-hydroxy-2,1-benzoxaborolane.

Section 4: Detailed Purification Protocols

Protocol 1: Scalable Purification by Trituration

This protocol is adapted from a demonstrated scalable synthesis and is highly effective for removing residual intermediates and by-products.[1]

Objective: To purify crude 6-amino-1-hydroxy-2,1-benzoxaborolane to >99% purity by removing soluble impurities.

Methodology:

  • Preparation: Place the crude, solid 6-amino-1-hydroxy-2,1-benzoxaborolane into a clean Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal volume of a suitable solvent. Ethanol (EtOH) has been shown to be effective.[1] A good starting point is approximately 3-5 mL of solvent per gram of crude material. The goal is to form a slurry, not to dissolve the product completely.

  • Trituration: Stir the resulting slurry vigorously at room temperature (20-25 °C) for a period of 1-4 hours. The mechanical action helps break up solid particles and wash the impurities into the solvent phase.

  • Isolation: After the stirring period, cool the slurry to 0-5 °C in an ice bath for 30 minutes to minimize product solubility.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified solid under high vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

  • Analysis: Confirm the purity of the dried product using HPLC and ¹H NMR.

Protocol 2: Purification by Recrystallization

This is a classic purification technique for when trituration is insufficient or if the product is significantly contaminated.

Objective: To obtain highly pure, crystalline 6-amino-1-hydroxy-2,1-benzoxaborolane.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should:

    • Poorly dissolve the compound at room temperature.

    • Readily dissolve the compound at elevated temperatures (e.g., the solvent's boiling point).

    • Either dissolve impurities well at all temperatures or not at all.

    • Not react with the compound.

    • Suggested solvents to screen: Isopropanol, ethanol, methanol/water, acetone/water.

  • Dissolution: Place the crude material in a flask and add the chosen solvent portion-wise while heating and stirring until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper or Celite® to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as described in Protocol 1.

  • Analysis: Analyze the purified product and the mother liquor to assess purity and yield.

References

Technical Support Center: Optimizing the Hofmann Rearrangement for Aminobenzoxaborole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobenzoxaboroles via the Hofmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Benzoxaboroles are a critical class of compounds in medicinal chemistry, and the introduction of an amino group via the Hofmann rearrangement can be a key synthetic step.[1][2] However, this reaction is often accompanied by challenges that can significantly impact yield and purity. This resource provides practical, experience-driven advice to navigate these complexities.

Troubleshooting Guide

This section addresses common issues encountered during the Hofmann rearrangement for aminobenzoxaborole synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is the yield of my aminobenzoxaborole product significantly lower than expected, or why am I observing no product formation at all?

Low to no yield is a frequently encountered issue, particularly with substrates like 6-carboxamido-1-hydroxy-2,1-benzoxaborolane.[3] Several factors, ranging from reagent stability to substrate-specific side reactions, can contribute to this problem.

Potential Causes & Solutions:

  • Reagent Instability: The Hofmann rearrangement traditionally employs sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl), which are typically prepared in situ. These reagents are unstable and can disproportionate, especially at elevated temperatures.[2]

    • Solution: Prepare the sodium hypohalite solution at low temperatures (0-5 °C) and use it immediately. Ensure slow addition of bromine or bleach to a cold, stirred solution of sodium hydroxide.

  • Substrate Deactivation or Side Reactions: Benzoxaborole moieties can be sensitive to the harsh basic conditions of the classical Hofmann rearrangement. In the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, standard conditions using NaOCl resulted in no product formation, while Br₂/NaOH showed only minimal product formation (~8%) with no improvement upon further optimization.[3] This suggests that the benzoxaborole ring system may be susceptible to degradation or that the amide is particularly unreactive under these conditions.

    • Solution 1: Alternative Oxidizing Agents: For base-sensitive substrates, consider milder, non-traditional Hofmann reagents. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), can effect the rearrangement under neutral or mildly acidic conditions.[4] N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be a milder alternative.[5][6]

    • Solution 2: Trapping the Isocyanate Intermediate: If the desired primary amine is unstable under the reaction conditions or prone to side reactions, the intermediate isocyanate can be trapped with an alcohol (like methanol or tert-butanol) to form a more stable carbamate.[2][5] This carbamate can then be hydrolyzed in a separate step to yield the desired amine.

  • Poor Solubility: Aromatic amides, including benzoxaborole derivatives, can have poor solubility in the aqueous reaction media, leading to low conversion rates.[7][8]

    • Solution: Employing a co-solvent system, such as aqueous acetonitrile or dioxane, can improve the solubility of the starting material.[4][7]

Question 2: I am observing a significant amount of a white, insoluble precipitate as a byproduct. What is it and how can I minimize its formation?

The most common insoluble, white precipitate in this reaction is a symmetrically substituted urea (R-NH-CO-NH-R). This byproduct forms when the newly generated, nucleophilic aminobenzoxaborole attacks the electrophilic isocyanate intermediate before it can be hydrolyzed by water.

Prevention Strategies:

  • Maintain High Base Concentration: A high concentration of sodium hydroxide promotes the rapid hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to the desired amine. This kinetically favors the desired pathway over the bimolecular reaction leading to urea formation.

  • Control Reaction Temperature: While a final heating step is often necessary to drive the rearrangement, maintaining a low temperature during the initial stages helps to control the reaction rate and can minimize the accumulation of the isocyanate intermediate, thereby reducing the likelihood of urea formation.

  • Optimize Reagent Addition: Adding the hypohalite solution slowly to the amide solution can help to maintain a low concentration of the isocyanate at any given time, disfavoring the bimolecular side reaction.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I improve the purification process?

Purification challenges often stem from the presence of unreacted starting material, the urea byproduct discussed above, or products resulting from the degradation of the benzoxaborole ring.

Purification Strategies:

  • Acid-Base Extraction: The basicity of the desired aminobenzoxaborole can be exploited for purification. After the reaction, acidifying the mixture will protonate the product, making it water-soluble and allowing for the removal of non-basic impurities (like the urea byproduct and unreacted amide) by extraction with an organic solvent. Subsequent basification of the aqueous layer and extraction will then yield the purified amine.

  • Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), is typically effective.

  • Crystallization: If the aminobenzoxaborole is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hofmann rearrangement?

The Hofmann rearrangement is a multi-step process that converts a primary amide into a primary amine with one fewer carbon atom.[2][9] The key steps are:

  • N-Halogenation: The primary amide is halogenated at the nitrogen atom by the hypohalite to form an N-haloamide.[5]

  • Deprotonation: A base abstracts the acidic N-H proton from the N-haloamide to form an anion.[2]

  • Rearrangement: The anion rearranges, with the aryl group (the benzoxaborole moiety) migrating from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[5]

  • Hydrolysis and Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide.[2][10]

Hofmann_Mechanism cluster_start Starting Material & Reagents cluster_intermediates Key Intermediates cluster_products Products & Byproducts Amide Benzoxaborole Amide NHaloamide N-Bromoamide Amide->NHaloamide N-Halogenation Reagents Br₂ + NaOH (or alternative) Isocyanate Isocyanate NHaloamide->Isocyanate Rearrangement CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid Hydrolysis Urea Urea Byproduct Isocyanate->Urea + Amine Product Amine Aminobenzoxaborole CarbamicAcid->Amine Decarboxylation

Caption: Key steps and potential side reaction in the Hofmann rearrangement.

Q2: Are there any functional groups that are incompatible with the Hofmann rearrangement?

Yes, traditional Hofmann conditions (strong base) are incompatible with base-sensitive functional groups.[4] For complex molecules like many in drug development, this is a critical consideration. If your benzoxaborole scaffold contains esters, lactones, or other base-labile groups, they may be hydrolyzed under the reaction conditions. In such cases, using milder, non-basic methods, such as those employing hypervalent iodine reagents, is highly recommended.[4]

Q3: Can I use other halogens besides bromine?

While bromine is the classic reagent, chlorine (in the form of sodium hypochlorite or household bleach) is also commonly used.[6] Some modern protocols also utilize trichloroisocyanuric acid (TCCA) as a stable and efficient source of electrophilic chlorine. The choice of halogen can sometimes influence the reaction efficiency and should be considered during optimization.

Experimental Protocols

Protocol 1: General Procedure for Hofmann Rearrangement using NaOBr (Proceed with caution for benzoxaborole substrates)

  • Dissolve the benzoxaborole amide (1.0 equiv) in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equiv) to a cold (0-5 °C) solution of sodium hydroxide (4.0 equiv) in water.

  • Slowly add the freshly prepared, cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction at low temperature for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and work up as described in the purification section.

Protocol 2: Modified Hofmann Rearrangement using a Hypervalent Iodine Reagent (PIDA) [4]

  • Dissolve the benzoxaborole amide (1.0 equiv) in a mixture of 1,4-dioxane and water (1:1).

  • Add crushed potassium hydroxide (KOH) (e.g., 35 equiv, though this may need optimization) and stir the suspension for 5 minutes at room temperature.

  • Add (diacetoxyiodo)benzene (PIDA) (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

  • Quench the reaction with aqueous solutions of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under vacuum.

  • Purify the crude product by chromatography.

Data Summary Table

ParameterTraditional Hofmann (NaOBr)Modified Hofmann (PIDA)Rationale for Choice
Oxidant Br₂ / NaOH(Diacetoxyiodo)benzenePIDA is milder and suitable for base-sensitive substrates.[4]
Base Strong (e.g., NaOH)Can be run under neutral or basic conditionsAvoids degradation of base-labile functional groups.
Temperature 0 °C to 70 °CRoom TemperatureMilder conditions are generally safer and more controlled.
Typical Yield Highly substrate-dependent; can be low for benzoxaboroles[3]Generally good for a range of substratesPIDA can offer higher yields for complex amides.
Key Byproducts Symmetrical ureasFewer base-mediated side productsMilder conditions reduce the likelihood of side reactions.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low or No Yield of Aminobenzoxaborole CheckReagents Are NaOBr/NaOCl reagents freshly prepared and cold? Start->CheckReagents Solubility Is the starting amide fully dissolved? CheckReagents->Solubility Yes UseFreshReagents Prepare reagents fresh at 0-5°C and use immediately. CheckReagents->UseFreshReagents No BaseSensitivity Is the benzoxaborole substrate potentially base-sensitive? Solubility->BaseSensitivity Yes AddCosolvent Add a co-solvent like dioxane or acetonitrile. Solubility->AddCosolvent No SwitchReagent Switch to milder reagents (PIDA, NBS/DBU). BaseSensitivity->SwitchReagent Yes TrapIsocyanate Trap isocyanate as a carbamate. BaseSensitivity->TrapIsocyanate If amine is unstable UseFreshReagents->CheckReagents AddCosolvent->Solubility Success Improved Yield SwitchReagent->Success TrapIsocyanate->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Boc Deprotection Strategies Beyond TFA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Mild Alternatives for Amine Protection

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) group deprotection. As seasoned researchers and drug development professionals, you are well-aware that while trifluoroacetic acid (TFA) is a workhorse for Boc removal, its aggressive nature can be detrimental to sensitive substrates laden with other acid-labile functionalities. This guide provides an in-depth exploration of milder, alternative reagents and methodologies, structured to address the practical challenges and questions that arise in the lab. Here, we move beyond simple protocols to dissect the causality behind reagent choice and troubleshooting, ensuring the integrity of your complex molecules.

Troubleshooting Guide: Navigating Common Boc Deprotection Hurdles

This section is designed to address specific experimental issues in a practical question-and-answer format.

Issue 1: Incomplete Deprotection

Question: I am observing incomplete removal of the Boc group with my chosen mild acid (e.g., 10% aqueous phosphoric acid). What are the likely causes and how can I drive the reaction to completion?

Answer: Incomplete deprotection under mild acidic conditions is a common challenge, often stemming from insufficient acid strength for a particularly stable carbamate or suboptimal reaction conditions.

  • Causality: The mechanism of acid-catalyzed Boc cleavage involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which then decarboxylates.[1] If the acid is too weak or its concentration is too low, the initial protonation step is slow and reversible, leading to an equilibrium that favors the starting material.

  • Troubleshooting Steps:

    • Increase Acid Concentration or Temperature: Gradually increase the concentration of your mild acid or gently warm the reaction. For instance, with aqueous phosphoric acid, increasing the concentration or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can enhance the reaction rate.[2]

    • Switch to a Stronger, Yet Still Mild, Acid: Consider alternatives like p-toluenesulfonic acid (p-TSA) in acetonitrile, which is a solid and less corrosive than TFA but more effective than phosphoric acid for some substrates.[1]

    • Consider Anhydrous Conditions: If your substrate is compatible, switching to an anhydrous acidic system like 4M HCl in dioxane can be highly effective.[3] This reagent is often faster and more potent than aqueous acids but may affect other acid-sensitive groups.

Issue 2: Unwanted Side Reactions with Acid-Labile Groups

Question: My molecule contains a tert-butyl ester in addition to the N-Boc group. When I try to deprotect the Boc group, the ester is also cleaved. How can I achieve selective deprotection?

Answer: Achieving selectivity between two acid-labile groups is a classic challenge. The key is to exploit the subtle differences in their reactivity towards acid.

  • Causality: The Boc group is generally one of the most acid-sensitive protecting groups.[4] However, strong acids like TFA will often cleave both N-Boc and tert-butyl esters without discrimination.[5] Milder conditions are necessary to differentiate between them.

  • Selective Deprotection Protocols:

    • HCl in Organic Solvents: Using 1 M HCl in ethyl acetate or 4 M HCl in dioxane has been shown to selectively cleave N-Boc groups in the presence of tert-butyl esters.[3][5] The choice of solvent can be critical.

    • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane (DCM) has been reported to selectively deprotect tert-butyl esters in the presence of certain N-protecting groups, but it can be labile with N-Boc.[5] Conversely, catalytic amounts of iron(III) chloride (FeCl₃) in acetonitrile have been used for selective N-Boc removal.[6]

    • Control of Stoichiometry and Temperature: Precise control over the amount of acid and maintaining low temperatures can often tip the balance in favor of selective N-Boc cleavage.

Issue 3: Alkylation of Nucleophilic Residues

Question: After Boc deprotection, I'm observing a side product with an additional tert-butyl group on a tryptophan indole nucleus in my peptide. How can I prevent this?

Answer: This is a classic case of side-chain alkylation by the tert-butyl cation generated during deprotection.

  • Causality: The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation. This electrophile can then attack nucleophilic sites on the substrate, such as the indole ring of tryptophan, the thiol of cysteine, or the phenolic ring of tyrosine.[4][7]

  • Prevention with Scavengers:

    • Mechanism of Scavenging: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule.

    • Common Scavengers:

      • Thioanisole or Thiophenol: Highly effective for scavenging tert-butyl cations.

      • Anisole: A common and effective scavenger.

      • Triethylsilane (TES) or Triisopropylsilane (TIS): These act as hydride donors, reducing the tert-butyl cation to isobutane.

Scavenging_Mechanism

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" alternatives to TFA for Boc deprotection?

A1: From an environmental and safety perspective, several methods are preferable to using large excesses of TFA in chlorinated solvents.[4][7]

  • Aqueous Phosphoric Acid: This reagent is effective, environmentally benign, and allows for a convenient workup.[2]

  • Catalytic Methods: Using catalytic amounts of a Lewis acid like iron(III) chloride minimizes waste.[6]

  • Thermal Deprotection in Water: For thermally stable substrates, refluxing in water is a catalyst-free and solvent-free (in the traditional sense) option.[1][8]

  • Mechanochemical Methods: Ball-milling with solid p-TSA is a solvent-free approach that can be very rapid.[1]

Q2: Can I use basic conditions to remove a Boc group?

A2: While the Boc group is renowned for its stability to base, some methods for base-mediated deprotection have been reported, though they are less common. These are particularly useful when your substrate is highly sensitive to acid but stable to base.

  • Sodium carbonate in refluxing DME has been developed for this purpose.[9][10]

  • Sodium t-butoxide in slightly wet THF can also cleave unactivated primary N-Boc groups.[9][10] These methods are generally not as broadly applicable as acidic deprotection.

Q3: My compound is zwitterionic. Which mild deprotection method is most suitable?

A3: Zwitterionic compounds, such as amino acids, can present challenges with solubility and reactivity.

  • Trimethylsilyl Iodide (TMSI): TMSI-mediated deprotection has been specifically reported as effective for zwitterionic compounds.[10][11] It operates under non-hydrolytic conditions.[12] The reagent is often generated in situ from TMSCl and NaI due to its instability.[13]

  • Aqueous Acids: Mild aqueous acids like phosphoric acid can also be suitable, as the zwitterionic nature of the product is maintained in the aqueous medium.

Q4: How does the oxalyl chloride/methanol system for Boc deprotection work, and when should I consider it?

A4: The oxalyl chloride/methanol system is a very mild method for deprotecting a wide range of N-Boc protected amines, including those with acid-labile esters.[11][14]

  • Mechanism: While the reaction of oxalyl chloride and methanol generates HCl in situ, studies have shown that HCl alone under these conditions is not sufficient for deprotection.[9][14] The proposed mechanism involves a more complex interaction where the electrophilic character of oxalyl chloride plays a key role.[14]

  • Advantages: It is highly effective at room temperature with reaction times of 1-4 hours and is tolerant of many functional groups that would be compromised by stronger acids.[10][14]

  • Considerations: The reagents are toxic and moisture-sensitive, and the reaction may generate carbon monoxide as a byproduct, which could be a concern for large-scale processes.[10][14]

Comparative Overview of Alternative Reagents

Reagent/MethodTypical ConditionsAdvantagesDisadvantagesSelectivity Profile
HCl in Dioxane/EtOAc 4M in Dioxane or EtOAc, RT, 1-12 h[1]Cost-effective, readily available, potent.Can be less selective than milder acids, potential for chlorinated byproducts.[1]Can be selective for N-Boc over t-butyl esters.[3]
Phosphoric Acid (H₃PO₄) Aqueous solution in THF, RT[1][2]Mild, selective, environmentally benign.[2]Slower reaction times, potentially more complex workup.[1]Tolerates Cbz, benzyl esters, TBDMS ethers.[2]
p-Toluenesulfonic Acid (p-TSA) 2 equiv. in MeCN or neat (ball mill), 10 min - 1 h[1]Solid (easy to handle), less corrosive, "greener" alternative.[1]Can require heat in solution, may be slower than TFA.[1]Generally good for acid-sensitive substrates.
Iron(III) Chloride (FeCl₃) Catalytic amounts in MeCN, RT[1][6]Catalytic, mild, inexpensive, sustainable.[6]Workup can be complicated by iron salts.[1]Selective for N-Boc in the presence of N-Cbz.[6]
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂, MeOH, RT, 1-4 h[1][11]Very mild, tolerant of acid-labile esters.[11]Reagents are toxic and moisture-sensitive; CO byproduct.[10][14]Excellent for substrates with multiple sensitive groups.[11]
Thermal (Refluxing Water) Refluxing H₂O, ~15 min[1]Catalyst-free, "green."[8]Requires thermally stable substrate; limited solubility.N/A (thermal cleavage).
Trimethylsilyl Iodide (TMSI) 1.2-1.5 equiv. in CHCl₃ or MeCN, RT[12][15]Mild, non-hydrolytic, good for zwitterions.[10]Reagent is unstable and expensive.[13]Can cleave other silyl and benzyl ethers.

Experimental Protocols

Protocol 1: Mild Deprotection using Aqueous Phosphoric Acid[2]
  • Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable co-solvent like tetrahydrofuran (THF).

  • Add an aqueous solution of phosphoric acid (e.g., 85 wt. % in H₂O, 5-10 equiv.).

  • Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, neutralize the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol 2: Selective Deprotection using HCl in Dioxane[1][3]
  • Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.

  • For the free amine, the salt can be neutralized with a basic aqueous solution and extracted, or triturated with a solvent like diethyl ether and filtered.

Boc_Deprotection_Workflow

References

managing poor solubility of benzoxaborole intermediates in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the solubility of benzoxaborole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during the synthesis and application of these versatile compounds. As a privileged structure in medicinal chemistry, the benzoxaborole scaffold's unique physicochemical properties can sometimes present hurdles in reaction media.[1][2] This document provides in-depth, field-proven insights and practical troubleshooting protocols to help you overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my benzoxaborole intermediates often poorly soluble in common organic solvents?

A: The solubility of benzoxaborole intermediates is governed by a combination of factors. Like many boronic acids, they have a high melting point and a tendency to form intermolecular hydrogen bonds via their B-OH group, leading to stable crystal lattices that are difficult to solvate.[3] Furthermore, the benzoxaborole ring system itself possesses both a hydrophobic aromatic part and a polar boronic acid moiety, giving it a complex solubility profile that can be challenging to match with a single solvent. In some cases, bis-benzoxaborole derivatives can be particularly insoluble in organic media.[4]

Q2: My intermediate precipitates from the reaction mixture unexpectedly. What is the most common cause?

A: The most frequent cause of unexpected precipitation is a change in the reaction medium's properties. This can be triggered by the addition of a reagent dissolved in a different solvent (an "anti-solvent" effect), a change in pH upon adding an acidic or basic reagent, or a temperature shift that lowers solubility.[5] Benzoxaboroles are Lewis acids, and their solubility can be highly dependent on the pH of the medium.[6][7]

Q3: Is there a "go-to" solvent for benzoxaborole chemistry?

A: While there is no universal solvent, ethers (like THF or 1,4-dioxane) and polar aprotic solvents (such as DMF, DMA, and DMSO) are often effective starting points.[8] Mixed solvent systems, particularly aqueous-organic mixtures, are frequently required to achieve sufficient solubility, especially for reactions involving polar reagents.[9] For some derivatives, solubility is highest in chloroform, while it is very low in hydrocarbons like methylcyclohexane.[8][10]

Q4: Can I simply heat the reaction to dissolve my intermediate?

A: Increasing the temperature is a common and often effective method to transiently increase solubility. However, it must be done with caution. Elevated temperatures can accelerate side reactions or cause degradation of thermally sensitive intermediates.[7][11] It is crucial to assess the thermal stability of your specific compound before relying on high temperatures.

Q5: How does the structure of the benzoxaborole affect its solubility?

A: The substituents on the benzoxaborole ring play a significant role. Highly crystalline, symmetrical, or planar molecules often exhibit lower solubility.[4] Conversely, adding flexible side chains or groups that disrupt crystal packing can improve solubility. For instance, replacing a phenylboronic acid fragment with a benzoxaborole has been shown to improve water solubility at physiological pH in certain contexts.[7]

Troubleshooting Guide: From Precipitation to Clear Solution

This section provides a systematic approach to diagnosing and solving common solubility problems encountered during experimental work.

Issue 1: Intermediate Precipitates Upon Reagent Addition

Your benzoxaborole intermediate is fully dissolved, but upon adding the next reagent, a solid crashes out of the solution, halting the reaction.

Probable Causes:

  • Anti-Solvent Effect: The reagent was dissolved in a solvent in which your intermediate is insoluble. When added, it lowers the overall solvating power of the reaction medium.[5]

  • pH Shift: The added reagent is acidic or basic, shifting the reaction pH into a range where your intermediate is not ionized and therefore less soluble. The pKa of benzoxaboroles is a critical parameter influencing their charge state and solubility.[6][12]

  • Common Ion Effect or Salt Formation: The added reagent introduces ions that either form an insoluble salt with your intermediate or suppress its dissociation, reducing solubility.

Diagnostic & Solution Workflow

The following workflow can help you identify the cause and select the appropriate solution.

start Precipitation Occurs During Reaction check_reagent Was a new reagent/solvent added? start->check_reagent check_pH Is the reagent acidic or basic? check_reagent->check_pH Yes sol_other Consider salt formation or common ion effect. Analyze precipitate. check_reagent->sol_other No (Spontaneous) check_solvent Is the new solvent an 'anti-solvent' for your intermediate? check_pH->check_solvent No sol_pH Solution: 1. Use a buffered system. 2. Add the reagent slowly with vigorous stirring. 3. Switch to a non-ionic base/acid if possible. check_pH->sol_pH Yes sol_solvent Solution: 1. Dissolve the reagent in the primary reaction solvent. 2. Use a co-solvent system from the start. 3. Add the reagent at an elevated temperature. check_solvent->sol_solvent Yes check_solvent->sol_other No cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Neutral_Form R-B(OH)₂ (Less Soluble) OH- + OH⁻ Neutral_Form->OH- Anionic_Form [R-B(OH)₃]⁻ (More Soluble) H+ - OH⁻ Anionic_Form->H+ OH-->Anionic_Form H+->Neutral_Form

References

Validation & Comparative

A Comparative Guide for Drug Discovery Professionals: Benzoxaborole vs. Phenylboronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel inhibitors. Among the organoboron compounds, benzoxaboroles and phenylboronic acids have emerged as privileged structures, particularly for their ability to target serine hydrolases and enzymes with key diol-containing substrates or cofactors. This guide provides an in-depth, objective comparison of these two prominent inhibitor classes, grounded in experimental data and mechanistic insights to inform rational drug design.

Core Structural and Physicochemical Distinctions

The fundamental difference between these two scaffolds lies in the cyclic nature of the benzoxaborole. This seemingly simple variation imparts significant changes in physicochemical properties that directly influence biological activity.

  • Phenylboronic Acid: This is the archetypal arylboronic acid, featuring a boronic acid group [-B(OH)₂] attached to a phenyl ring. It is a mild Lewis acid, and its reactivity and pKa can be readily tuned through substitution on the aromatic ring.[1][2][3] Phenylboronic acids are generally planar, with an sp²-hybridized boron atom possessing an empty p-orbital.[3]

  • Benzoxaborole: This scaffold can be viewed as a cyclic ester of 2-formylphenylboronic acid.[4] The boron atom is incorporated into a five-membered oxaborole ring fused to a benzene ring.[5] This bicyclic structure introduces ring strain, which significantly enhances the Lewis acidity of the boron atom compared to its acyclic phenylboronic acid counterparts.[5][6] This heightened acidity facilitates the acceptance of a nucleophile (like a hydroxide ion or an active site residue), allowing the boron to transition from a trigonal planar (sp²) to a more stable, anionic tetrahedral (sp³) geometry, which relieves the ring strain.[6] This intrinsic property often leads to tighter binding interactions at physiological pH.

FeatureBenzoxaborolePhenylboronic AcidRationale & Significance
Core Structure Bicyclic; Boron in a fused oxaborole ringMonocyclic phenyl ring with a boronic acid substituentThe fused ring system of benzoxaborole pre-organizes the molecule for binding and enhances its electronic properties.
Lewis Acidity Generally higherModerateIncreased ring strain in the benzoxaborole scaffold makes the boron atom more electrophilic and receptive to nucleophiles.[5][6]
Stability Generally robust; resistant to hydrolytic deboronationStable, but the C-B bond can be cleaved under certain oxidative or cross-coupling conditions.The benzoxaborole ring system offers enhanced stability, a desirable trait for drug candidates.[6][7]
Solubility Generally good aqueous solubilityVaries with substitution; parent compound is soluble in polar organic solvents.[3]The benzoxaborole structure often improves solubility and other drug-like properties.[8]
Conformation Rigid, constrained structureMore flexible; rotation around the C-B bondThe rigidity of benzoxaboroles can reduce the entropic penalty upon binding to a target, potentially increasing affinity.

Mechanism of Action: A Tale of Shared Tactics and Specialized Strategies

Both inhibitor classes primarily function by leveraging the electrophilic nature of the boron atom. They are well-known for forming reversible, covalent adducts with nucleophilic serine residues in the active sites of enzymes like serine proteases and β-lactamases.[5][9] This forms a stable tetrahedral boronate intermediate that mimics the transition state of the enzymatic reaction, thereby blocking catalysis.[6]

However, the benzoxaborole scaffold possesses a distinct and highly effective alternative mechanism, particularly against a class of enzymes essential for protein synthesis.

Benzoxaborole's Unique Targeting of Aminoacyl-tRNA Synthetases (aaRS)

A primary mechanism of action for many antifungal and antiprotozoal benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS).[5] Unlike typical serine protease inhibition, this involves a unique "trapping" mechanism. The benzoxaborole inhibitor, such as the FDA-approved antifungal Tavaborole, enters the editing site of the LeuRS enzyme and forms a covalent adduct with the 2'- and 3'-hydroxyl groups (cis-diol) of the terminal adenosine on the tRNA molecule (tRNALeu).[8][10] This adduct effectively traps the tRNA in the editing site, halting the catalytic cycle and blocking protein synthesis.[5][10] This diol-binding capability is significantly enhanced in benzoxaboroles compared to many phenylboronic acids, making them exceptionally suited for this mode of inhibition.[6]

Phenylboronic Acid's Prowess as Proteasome and Signaling Inhibitors

Phenylboronic acids have found significant success in oncology, most notably with the proteasome inhibitor Bortezomib. Here, the boronic acid moiety forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting protein degradation pathways crucial for cancer cell survival.[11] Furthermore, studies have shown that phenylboronic acids can inhibit cancer cell migration by targeting key signaling networks, such as the Rho/ROCK pathway, which regulates actomyosin contractility.[1]

G cluster_0 General Serine Hydrolase Inhibition cluster_1 Benzoxaborole-Specific Mechanism Enzyme Enzyme Active Site (Ser-OH) Complex Tetrahedral Boronate Adduct (Inactivated Enzyme) Enzyme->Complex Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) LeuRS LeuRS Editing Site Adduct Stable tRNA-Bxb Adduct (Trapped) tRNA tRNA (cis-diol on terminal ribose) Bxb Benzoxaborole

Figure 1: Mechanisms of enzyme inhibition.

Performance in Drug Development: A Comparative Snapshot

The structural and mechanistic differences translate into distinct performance profiles and therapeutic applications. Comparative studies have often demonstrated the superiority of the benzoxaborole scaffold over a direct phenylboronic acid analog for specific biological activities, such as antifungal efficacy.[5]

Inhibitor ClassApproved Drug(s) (Example)Key TargetsTherapeutic Areas
Benzoxaborole Tavaborole (Kerydin®)Crisaborole (Eucrisa®)Leucyl-tRNA synthetasePhosphodiesterase 4 (PDE4)Antifungal (Onychomycosis)[12]Anti-inflammatory (Atopic Dermatitis)[12]
Phenylboronic Acid Bortezomib (Velcade®)26S ProteasomeAnticancer (Multiple Myeloma)[13]
Cyclic Boronic Acid Vaborbactamβ-LactamasesAntibacterial (Adjunct Therapy)[14]

Pharmacokinetically, the benzoxaborole scaffold has been shown to offer advantages. For instance, in the development of HCV NS5B inhibitors, replacing a phenylboronic acid group with a benzoxaborole resulted in a compound with significantly less risk of inhibiting major CYP enzymes and enhanced metabolic stability.[15][16]

Experimental Guide for Comparative Evaluation

To objectively compare a novel benzoxaborole inhibitor against its phenylboronic acid counterpart for a specific enzyme target (e.g., a serine protease), a multi-phase experimental approach is essential. This ensures a comprehensive understanding from biochemical potency to cellular efficacy.

G start Select Target Enzyme and Inhibitor Pairs (Benzoxaborole vs. Phenylboronic Acid) phase1 Phase 1: Biochemical IC₅₀ Determination (Enzyme Inhibition Assay) start->phase1 Assess Potency phase2 Phase 2: Mechanism of Action Study (Enzyme Kinetics) phase1->phase2 Determine 'How' phase3 Phase 3: Cellular Potency Assessment (Cell-Based Assay) phase2->phase3 Validate in Biological Context end Comparative Efficacy Profile phase3->end

Figure 2: Experimental workflow for inhibitor comparison.
Phase 1: Biochemical Enzyme Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of each inhibitor required to reduce enzyme activity by 50% (IC₅₀), providing a direct measure of potency.[17][18]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of a fluorogenic or chromogenic substrate specific to the enzyme.

    • Prepare serial dilutions of the benzoxaborole and phenylboronic acid inhibitors in DMSO, followed by a final dilution in the assay buffer.

  • Assay Protocol (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of each inhibitor dilution to the respective wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 20 µL of the enzyme solution to all wells except the "no enzyme" controls.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Phase 2: Mechanism of Action (MOA) Studies

Objective: To elucidate how the inhibitors affect the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), thereby determining the mode of inhibition (e.g., competitive, non-competitive).[17][19]

Methodology:

  • Assay Setup:

    • Design a matrix experiment. On one axis, use a range of substrate concentrations (e.g., 0.25x to 10x the Kₘ value).

    • On the other axis, use several fixed concentrations of the inhibitor (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection:

    • Measure the initial reaction velocities for every combination of substrate and inhibitor concentration, as described in Phase 1.

  • Data Analysis:

    • Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel.

Phase 3: Cell-Based Potency Assay

Objective: To evaluate inhibitor efficacy in a physiological context, accounting for cell permeability, stability, and off-target effects.[20][21][22]

Methodology (Example: Anti-inflammatory activity via cytokine release):

  • Cell Culture:

    • Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7) in a 96-well tissue culture plate and allow them to adhere.

  • Inhibitor Treatment:

    • Pre-treat the cells for 1 hour with a range of concentrations of the benzoxaborole and phenylboronic acid inhibitors.

  • Cell Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response and cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation:

    • Incubate the cells for 18-24 hours.

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of a key inflammatory cytokine (e.g., TNF-α or IL-6) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC₅₀ value for each inhibitor by plotting and fitting the data as described in Phase 1.

Conclusion

Both benzoxaborole and phenylboronic acid scaffolds are powerful tools in the armamentarium of the medicinal chemist. Phenylboronic acids offer a versatile and synthetically accessible platform that has led to landmark drugs like Bortezomib.[13] The benzoxaborole scaffold, while structurally related, represents a distinct evolution. Its inherent ring strain enhances the Lewis acidity of the boron atom, often leading to improved potency and a unique and highly effective mechanism for targeting enzymes via cis-diol binding, as exemplified by its success in inhibiting LeuRS.[5][6][10] Furthermore, the benzoxaborole core can confer superior stability and pharmacokinetic properties.[15]

The choice between these two inhibitor classes is not a matter of universal superiority but one of strategic design. The decision should be driven by the specific biological target, the desired mechanism of action, and the overall goals of the drug discovery program. For targets where interaction with a diol is paramount or where enhanced Lewis acidity may drive higher potency, the benzoxaborole is an exceptionally strong candidate. For other targets, the well-trodden and highly adaptable phenylboronic acid remains a cornerstone of inhibitor design. A rigorous experimental evaluation, as outlined in this guide, is the ultimate arbiter for selecting the optimal scaffold for a given therapeutic challenge.

References

A Senior Application Scientist's Guide to Benzoxaborolane Synthesis: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the benzoxaborolane scaffold is a privileged structure, offering a unique combination of stability, reactivity, and biological activity.[1][2] This guide provides a comparative analysis of the most common synthetic routes to this valuable heterocyclic system, with a focus on reaction yields, mechanistic rationale, and practical considerations for researchers in drug discovery and development.

Introduction to the Benzoxaborolane Scaffold

Benzoxaborolanes, first reported in 1957, are bicyclic organoboron compounds characterized by a benzene ring fused to a five-membered oxaborole ring.[1] The presence of the boron atom in this strained ring system imparts unique Lewis acidity and the ability to form reversible covalent bonds with diols, which is central to their biological activity.[3] This has led to the development of FDA-approved drugs such as tavaborole for onychomycosis and crisaborole for atopic dermatitis, with numerous other benzoxaborolane-based compounds in clinical trials for a range of indications.[2]

The synthetic accessibility of the benzoxaborolane core is therefore of critical importance. A variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide will delve into the most prevalent methods, offering a comparative analysis to aid in the selection of the most appropriate route for a given research objective.

Key Synthetic Routes to Benzoxaborolanes

The most common strategies for the synthesis of benzoxaborolanes can be broadly categorized into three main approaches:

  • Palladium-Catalyzed Borylation/Cyclization of ortho-Halobenzyl Alcohols: A widely used and versatile method.

  • Multi-step Synthesis from Substituted Toluenes: A classical approach that offers flexibility in substituent placement.

  • Transition Metal-Catalyzed C-H Borylation: An emerging and atom-economical strategy.

Palladium-Catalyzed Borylation/Cyclization of ortho-Halobenzyl Alcohols

This method has become a workhorse for the synthesis of a wide array of benzoxaborolane derivatives due to its generally good to excellent yields and functional group tolerance. The reaction proceeds via a palladium-catalyzed Miyaura borylation of an o-bromobenzyl alcohol with a diboron reagent, followed by an in-situ cyclization.

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the diboron reagent. Reductive elimination then furnishes the arylboronate ester, which subsequently undergoes spontaneous intramolecular cyclization to yield the benzoxaborolane product. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky electron-rich phosphine ligands often being employed.

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br o-Bromobenzyl alcohol Ar-Br->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation B2pin2 Bis(pinacolato)diboron B2pin2->Transmetalation Ar-Pd(II)-Bpin(Ln) Ar-Pd(II)-Bpin(Ln) Transmetalation->Ar-Pd(II)-Bpin(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Bpin(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Bpin Arylboronate Ester Reductive Elimination->Ar-Bpin Cyclization Cyclization Ar-Bpin->Cyclization Benzoxaborolane Benzoxaborolane Cyclization->Benzoxaborolane

Palladium-catalyzed Miyaura borylation and cyclization.
Experimental Protocol: Synthesis of Unsubstituted Benzoxaborolane

The following is a representative protocol for the synthesis of the parent 1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborole.

Materials:

  • 2-Bromobenzyl alcohol

  • Bis(pinacolato)diboron (B₂pin₂)

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzyl alcohol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired benzoxaborolane.

Yield and Considerations

This method typically provides good to excellent yields, often in the range of 70-95% for a variety of substituted benzoxaborolanes. The starting o-bromobenzyl alcohols are readily available or can be synthesized from the corresponding benzoic acids. A key advantage is the one-pot nature of the reaction, which avoids the isolation of the intermediate boronate ester. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.

Multi-step Synthesis from Substituted Toluenes

This classical approach offers significant flexibility in the synthesis of benzoxaborolanes with diverse substitution patterns on the aromatic ring. A common route involves the benzylic bromination of a substituted toluene, followed by conversion to the corresponding benzyl alcohol, ortho-lithiation, and borylation.

Synthetic Workflow

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: ortho-Lithiation and Borylation Substituted Toluene Substituted Toluene NBS, AIBN NBS, AIBN Substituted Toluene->NBS, AIBN Benzylic Bromide Benzylic Bromide NBS, AIBN->Benzylic Bromide Benzyl Alcohol Benzyl Alcohol Benzylic Bromide->Benzyl Alcohol H2O, base n-BuLi, B(OiPr)3 n-BuLi, B(OiPr)3 Benzyl Alcohol->n-BuLi, B(OiPr)3 Benzoxaborolane Benzoxaborolane n-BuLi, B(OiPr)3->Benzoxaborolane

Multi-step synthesis of benzoxaborolanes.
Experimental Protocol: Synthesis of a 6-Substituted Benzoxaborolane

This protocol outlines a general procedure for the synthesis of a 6-substituted benzoxaborolane starting from a 4-substituted-2-methylbromobenzene.

Step 1: Benzylic Bromination

  • Dissolve the 4-substituted-2-methylbromobenzene (1.0 equiv) in a suitable solvent such as carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Reflux the mixture with irradiation from a sunlamp or UV lamp until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.

Step 2: Hydrolysis to Benzyl Alcohol

  • Dissolve the crude benzylic bromide in a mixture of acetone and water.

  • Add a base such as calcium carbonate and reflux the mixture for several hours.

  • Cool the reaction, filter, and remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to give the crude benzyl alcohol.

Step 3: ortho-Lithiation and Borylation

  • Dissolve the benzyl alcohol (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 2.2 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 equiv) dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired benzoxaborolane.

Yield and Considerations

The overall yield for this multi-step sequence is typically in the range of 25-50% .[3] While the yields for individual steps can be high, the cumulative yield over several steps is lower than the one-pot palladium-catalyzed method. The main advantage of this route is the ability to introduce a wide variety of substituents on the aromatic ring starting from readily available toluenes. However, the use of cryogenic temperatures and organolithium reagents requires specialized equipment and careful handling.

Transition Metal-Catalyzed C-H Borylation

Direct C-H borylation is a powerful and increasingly popular method for the synthesis of arylboronic esters, which can then be converted to benzoxaborolanes. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. Iridium and rhodium catalysts are commonly employed for this transformation. More recently, nickel-catalyzed methods have emerged as a more cost-effective alternative.[4]

Mechanistic Overview

The mechanism of iridium-catalyzed C-H borylation generally involves the oxidative addition of the Ir(I) catalyst to a B-H or B-B bond of the boron reagent. This is followed by the coordination of the arene and a C-H activation step to form a hydrido-aryl-iridium(III) complex. Reductive elimination then furnishes the arylboronate ester and regenerates the active catalyst.

G Ir(I) Catalyst Ir(I) Catalyst Oxidative Addition Oxidative Addition Ir(I) Catalyst->Oxidative Addition B2pin2 Diboron Reagent B2pin2->Oxidative Addition Ir(III) Complex Ir(III) Complex Oxidative Addition->Ir(III) Complex C-H Activation C-H Activation Ir(III) Complex->C-H Activation Arene Substituted Benzene Arene->C-H Activation Hydrido-Aryl-Ir(III) Complex Hydrido-Aryl-Ir(III) Complex C-H Activation->Hydrido-Aryl-Ir(III) Complex Reductive Elimination Reductive Elimination Hydrido-Aryl-Ir(III) Complex->Reductive Elimination Reductive Elimination->Ir(I) Catalyst Arylboronate Ester Arylboronate Ester Reductive Elimination->Arylboronate Ester

Simplified mechanism of Iridium-catalyzed C-H borylation.
Experimental Protocol: Nickel-Catalyzed Borylation/Cyclization

The following protocol describes a room-temperature, nickel-catalyzed synthesis of benzoxaboroles.[4]

Materials:

  • ortho-Bromobenzyl alcohol derivative

  • Bis(neopentyl glycolato)diboron (B₂neop₂)

  • NiCl₂(PCy₃)₂

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Potassium tert-butoxide (KOtBu)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, add the ortho-bromobenzyl alcohol (1.0 equiv), B₂neop₂ (1.2 equiv), NiCl₂(PCy₃)₂ (0.05 equiv), dtbbpy (0.05 equiv), and KOtBu (2.0 equiv) to a vial.

  • Add anhydrous 1,4-dioxane and seal the vial.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to afford the benzoxaborolane.

Yield and Considerations

Yields for C-H borylation routes can be variable depending on the substrate and catalyst system, but for optimized reactions, they can be in the range of 60-90% . The main advantage of this approach is the use of simple, unfunctionalized starting materials, which can significantly shorten synthetic sequences. The development of nickel-catalyzed methods at room temperature also represents a significant step towards more sustainable and cost-effective synthesis.[4] However, controlling the regioselectivity of C-H activation can be a challenge for complex substrates.

Comparative Analysis of Benzoxaborolane Synthesis Routes

FeaturePalladium-Catalyzed BorylationMulti-step Synthesis from ToluenesTransition Metal-Catalyzed C-H Borylation
Typical Yield 70-95%25-50% (overall)60-90%
Starting Materials o-Halobenzyl alcoholsSubstituted toluenesSimple arenes
Key Reagents Pd catalyst, diboron reagentNBS, n-BuLi, borate esterIr, Rh, or Ni catalyst, diboron reagent
Advantages High yields, one-pot, good functional group toleranceHigh flexibility in substitution patterns, readily available starting materialsAtom-economical, avoids pre-functionalization, milder conditions (for some methods)
Disadvantages Cost of palladium catalystMultiple steps, lower overall yield, use of hazardous reagents (n-BuLi)Regioselectivity can be an issue, catalyst cost (for Ir and Rh)

Conclusion

The choice of synthetic route to a benzoxaborolane will ultimately depend on the specific goals of the research program. For the rapid synthesis of a variety of analogs with high yields, the palladium-catalyzed borylation of ortho-halobenzyl alcohols is often the method of choice. When flexibility in substitution patterns is paramount and the starting materials are readily available substituted toluenes, a multi-step synthesis may be more appropriate, despite the lower overall yields. The emerging field of transition metal-catalyzed C-H borylation , particularly with more economical metals like nickel, offers a promising and sustainable alternative that is likely to see increased application in the future.

References

Monovalent vs. Multivalent Benzoxaborole Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibition, the pursuit of enhanced potency and selectivity is a perpetual endeavor. Carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in physiological and pathological processes, have been a key target for therapeutic intervention. The emergence of the benzoxaborole scaffold as a novel zinc-binding group has opened new avenues for CA inhibitor design. This guide provides an in-depth technical comparison of monovalent and multivalent benzoxaborole-based carbonic anhydrase inhibitors, offering insights into their performance, the mechanistic rationale for their design, and the experimental methodologies for their evaluation.

Introduction to Carbonic Anhydrases and Benzoxaborole Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. With 12 catalytically active human isoforms, these enzymes are implicated in a range of conditions including glaucoma, epilepsy, and cancer. Consequently, the development of potent and isoform-selective CA inhibitors is of significant therapeutic interest.

Benzoxaboroles have emerged as a promising class of CA inhibitors. The boron atom in the benzoxaborole moiety can interact with the zinc ion in the CA active site in its tetrahedral anionic form, leading to potent inhibition. Structural studies have revealed that benzoxaboroles can adopt different binding conformations and coordination geometries with the catalytic zinc ion, a versatility that can be exploited to achieve isoform selectivity.

Monovalent Benzoxaborole Inhibitors: The Foundation

Monovalent benzoxaborole inhibitors feature a single benzoxaborole pharmacophore responsible for binding to the CA active site. These inhibitors have demonstrated significant efficacy and have been the subject of extensive structure-activity relationship (SAR) studies.

Mechanism of Action and Binding Characteristics

The inhibitory activity of monovalent benzoxaboroles stems from the interaction of the boronic acid moiety with the catalytic zinc ion (Zn²⁺) at the core of the enzyme's active site. The benzoxaborole binds to the zinc ion in its tetrahedral anionic form. X-ray crystallography studies have revealed two primary binding modes for monovalent benzoxaboroles:

  • Tetrahedral Coordination: One of the hydroxyl groups of the benzoxaborole coordinates directly to the zinc ion.

  • Trigonal Bipyramidal Coordination: In some instances, the inhibitor binds to the zinc ion using two of its oxygen atoms, resulting in a trigonal bipyramidal geometry.

The specific binding mode and affinity are influenced by the substitution pattern on the benzoxaborole ring, allowing for the fine-tuning of inhibitory potency and selectivity against different CA isoforms.

Performance and Limitations

Monovalent benzoxaborole inhibitors have shown good inhibitory properties against various CA isoforms. For instance, the parent 6-aminobenzoxaborole and 6-carboxybenzoxaborole exhibit inhibition constants (Kᵢ) in the nanomolar to micromolar range against several human CA isoforms. However, achieving high isoform selectivity with monovalent inhibitors can be challenging due to the conserved nature of the active site among the different CA isoforms. This can lead to off-target effects and potential side effects in therapeutic applications.

Multivalent Benzoxaborole Inhibitors: A Strategy for Enhanced Affinity and Selectivity

Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a powerful strategy in drug design to enhance binding affinity and selectivity. In the context of CA inhibition, this approach involves covalently linking two or more benzoxaborole moieties to a central scaffold.

The Rationale Behind Multivalency

The enhanced performance of multivalent inhibitors is attributed to several thermodynamic and kinetic factors:

  • Avidity: Multivalent binding leads to a significant increase in the overall binding strength, known as avidity. This is due to the chelate effect, where the dissociation of one ligand is sterically hindered by the continued binding of the other ligands on the same molecule, effectively increasing the local concentration of the inhibitor at the enzyme surface.

  • Statistical Rebinding: If one binding moiety dissociates, the high local concentration of the other tethered moieties increases the probability of rebinding to the same or an adjacent active site.

  • Linker Optimization: The nature, length, and flexibility of the linker connecting the benzoxaborole units play a crucial role in optimizing the binding geometry and minimizing entropic penalties upon binding.

Multivalent_vs_Monovalent_Inhibition cluster_0 Monovalent Inhibition cluster_1 Multivalent Inhibition Enzyme CA Enzyme Inhibitor_M Monovalent Inhibitor Enzyme->Inhibitor_M Single Binding Event Enzyme_Multi CA Enzyme Dimer Inhibitor_B Bivalent Inhibitor Enzyme_Multi->Inhibitor_B Multiple Simultaneous Binding Events (Avidity)

Comparative Performance: A Case Study

A study on bis-benzoxaboroles, where two benzoxaborole units are linked together, provides compelling evidence for the advantages of multivalency. One particularly effective compound, 2h , features a glutamic acid core linking two benzoxaborole moieties.

InhibitorTarget IsoformInhibition Constant (Kᵢ)
6-aminobenzoxaborole (Monovalent)hCA IX813 nM
6-carboxybenzoxaborole (Monovalent)hCA IX400 nM
Compound 2h (Bivalent) hCA IX 64 nM
6-aminobenzoxaborole (Monovalent)hCA II-
6-carboxybenzoxaborole (Monovalent)hCA II-
Compound 2h (Bivalent) hCA II 291 nM

Table 1: Comparison of inhibitory potency (Kᵢ) of monovalent and bivalent benzoxaborole inhibitors against human carbonic anhydrase isoforms IX and II.

As shown in Table 1, the bivalent inhibitor 2h demonstrates significantly enhanced potency against the tumor-associated isoform hCA IX (Kᵢ = 64 nM) compared to its monovalent counterparts (Kᵢ = 813 nM and 400 nM). This represents a greater than 6-fold increase in potency. Furthermore, compound 2h exhibits improved selectivity for hCA IX over the ubiquitous off-target isoform hCA II.

The superior performance of multivalent benzoxaboroles highlights the potential of this strategy to develop more potent and selective CA inhibitors, particularly for targeting disease-associated isoforms like hCA IX, which is overexpressed in many cancers.

Experimental Protocols

The evaluation and comparison of monovalent and multivalent benzoxaborole inhibitors rely on a series of well-established experimental protocols.

Synthesis of a Bivalent Benzoxaborole Inhibitor (General Overview)

The synthesis of bis-benzoxaboroles typically starts from a functionalized benzoxaborole precursor, such as 6-aminobenzoxaborole. This precursor can then be coupled to a bifunctional linker molecule. For example, the synthesis of a glutamic acid-linked bis-benzoxaborole involves an amide coupling reaction.

General Steps:

  • Preparation of 6-aminobenzoxaborole: This starting material can be synthesized in two steps from commercially available 1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

  • Amide Coupling: 6-aminobenzoxaborole is reacted with a dicarboxylic acid (e.g., N-Cbz-glutamic acid) in the presence of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and a base such as DIEA (Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

  • Purification: The resulting bis-benzoxaborole is typically purified by precipitation and washing, or by column chromatography.

Synthesis_Workflow Start 6-Aminobenzoxaborole Coupling Amide Coupling (HATU, DIEA, DMF) Start->Coupling Linker Dicarboxylic Acid Linker (e.g., N-Cbz-Glutamic Acid) Linker->Coupling Purification Purification (Precipitation/Chromatography) Coupling->Purification Product Bivalent Benzoxaborole Inhibitor Purification->Product

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method

The gold standard for measuring CA activity and inhibition is the stopped-flow CO₂ hydration assay. This method monitors the pH change resulting from the enzyme-catalyzed hydration of CO₂.

Principle: The assay rapidly mixes a solution containing the CA enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic reaction produces protons, causing a decrease in pH, which is detected as a change in the absorbance of the pH indicator. The initial rate of this reaction is proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Enzyme Solution: Prepare a stock solution of the desired human CA isoform in the assay buffer.

    • CO₂ Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Solutions: Prepare serial dilutions of the monovalent and multivalent benzoxaborole inhibitors in a suitable solvent (e.g., DMSO).

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell.

    • Set the observation wavelength to the λ_max of the pH indicator at the assay pH.

  • Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme solution and the other with the CO₂-saturated solution.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before the measurement.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Record the change in absorbance over time. The initial linear phase of the absorbance change corresponds to the enzyme-catalyzed reaction rate.

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance vs. time curves.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition) by plotting the reaction rates against the inhibitor concentrations.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Structural and Computational Insights

While X-ray crystal structures of multivalent benzoxaborole inhibitors in complex with carbonic anhydrases are not yet available in the public domain, computational modeling and structural data from monovalent inhibitors provide valuable insights.

Structural analysis of monovalent benzoxaboroles reveals key interactions within the CA active site that contribute to their binding affinity. It is hypothesized that in a multivalent inhibitor, the linker allows the two benzoxaborole moieties to simultaneously engage with two CA active sites, particularly in dimeric CA isoforms, or to bind to a single active site with an optimized orientation that enhances interactions with surrounding residues.

Molecular dynamics simulations can be employed to model the binding of multivalent inhibitors to CA isoforms, providing a dynamic view of the binding process and helping to rationalize the observed increases in affinity and selectivity. These simulations can aid in the design of linkers with optimal length and flexibility to maximize the avidity of the inhibitor.

In Vitro and In Vivo Studies

The ultimate validation of the superiority of multivalent inhibitors comes from their evaluation in cellular and animal models of disease. For instance, given the overexpression of CA IX in many hypoxic tumors, comparing the efficacy of monovalent and multivalent benzoxaborole inhibitors in cancer cell lines under hypoxic conditions would be a critical step. Such studies would typically involve cell viability assays, apoptosis assays, and invasion assays.

Furthermore, in vivo studies using animal models of cancer would be essential to assess the pharmacokinetic properties, tumor-targeting efficiency, and overall anti-tumor efficacy of multivalent benzoxaborole inhibitors compared to their monovalent counterparts.

Conclusion and Future Directions

The development of multivalent benzoxaborole inhibitors represents a significant advancement in the field of carbonic anhydrase inhibition. The available data strongly suggest that multivalency is a highly effective strategy for enhancing both the potency and selectivity of these inhibitors, particularly against disease-relevant isoforms such as hCA IX.

Future research in this area should focus on:

  • Systematic Linker Optimization: A comprehensive investigation into the effects of linker length, rigidity, and chemical nature is needed to fully harness the potential of multivalency.

  • Structural Biology: Obtaining X-ray crystal structures of multivalent benzoxaborole inhibitors in complex with CA isoforms is crucial for a detailed understanding of their binding mode and for guiding the rational design of next-generation inhibitors.

  • Thermodynamic and Kinetic Studies: Detailed thermodynamic and kinetic analyses using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) will provide a deeper understanding of the driving forces behind the enhanced avidity of multivalent inhibitors.

  • In Vivo Evaluation: Rigorous preclinical evaluation of the most promising multivalent inhibitors in relevant animal models of disease is essential to translate the in vitro findings into potential therapeutic applications.

By continuing to explore the principles of multivalency, researchers are well-positioned to develop highly potent and selective benzoxaborole-based carbonic anhydrase inhibitors with improved therapeutic profiles.

A Comparative Validation of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate for the Anti-leishmanial Drug Candidate DNDI-6148

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Intermediates in Drug Accessibility

The development of novel therapeutics for neglected diseases, such as visceral leishmaniasis (VL), is a multi-faceted challenge that extends beyond the discovery of a potent active pharmaceutical ingredient (API).[1][2][3] The feasibility of large-scale, cost-effective, and safe synthesis is paramount to ensuring that these life-saving medicines reach the populations in dire need. DNDI-6148, a promising benzoxaborole-based drug candidate for the treatment of VL, Chagas disease, and cutaneous leishmaniasis, exemplifies this challenge.[1][4] Its convergent synthesis relies on two key intermediates: 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid and 6-amino-1-hydroxy-2,1-benzoxaborolane.[1][2] This guide focuses on the latter, a critical component whose traditional synthesis poses significant hurdles to the affordable and scalable production of DNDI-6148.[1][2][3][5]

This document provides a comprehensive validation and comparison of synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane, offering a detailed analysis of a conventional approach and two more practical, recently developed alternatives. The objective is to equip researchers and drug development professionals with the necessary data and methodologies to make informed decisions in the process development and scale-up of DNDI-6148 and other benzoxaborole-containing compounds.

The Benzoxaborole Pharmacophore: A Unique Scaffold

Benzoxaboroles are a class of heterocyclic compounds containing a boron atom integrated into a bicyclic system.[6][7] This unique structural feature imparts distinct physicochemical properties, including Lewis acidity and the ability to form reversible covalent bonds with diols, which is fundamental to their biological activity.[8][9] The stability of the benzoxaborole ring system, compared to simpler boronic acids, makes it an attractive pharmacophore in drug discovery.[6][7] In the case of DNDI-6148, the benzoxaborole moiety is crucial for its mechanism of action, which involves the inhibition of the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).

Conventional Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Bottleneck to Progress

The established synthetic route to 6-amino-1-hydroxy-2,1-benzoxaborolane begins with the expensive starting material, 1-hydroxy-2,1-benzoxaborolane.[1][2] This precursor undergoes a two-step sequence of nitration followed by hydrogenation of the resulting nitro group to yield the desired amine.

While seemingly straightforward, this pathway is fraught with challenges, particularly during scale-up:

  • High Cost of Starting Material: 1-hydroxy-2,1-benzoxaborolane is a costly raw material, significantly impacting the overall cost of DNDI-6148 production.[1][2]

  • Hazardous Nitration Step: The nitration of 1-hydroxy-2,1-benzoxaborolane is a hazardous process, raising significant safety concerns in a manufacturing environment.[1][2]

  • Scalability Issues: The solubility and stability of 1-hydroxy-2,1-benzoxaborolane in the nitration medium present considerable challenges for large-scale production.[1][2]

  • Suboptimal Reduction: The initial Clemmensen-type reduction of the nitro group has been replaced by a safer palladium-catalyzed hydrogenation; however, the use of hydrogen gas still necessitates specialized equipment and safety protocols.[2]

These limitations underscore the urgent need for alternative synthetic strategies that are safer, more cost-effective, and readily scalable.

Alternative Synthetic Routes: A Paradigm Shift in Efficiency and Scalability

Recent research has focused on developing practical and economical syntheses of 6-amino-1-hydroxy-2,1-benzoxaborolane that circumvent the problematic nitration of the pre-formed benzoxaborole ring.[1][2][3][10] Two particularly promising approaches have emerged, starting from inexpensive and readily available raw materials.

Alternative Route 1: A Five-Step Sequence from 4-Tolunitrile via Hofmann Rearrangement

This route commences with the commercially available and inexpensive 4-tolunitrile. The key transformation in this five-step sequence is a Hofmann rearrangement to install the amino group.

Experimental Protocol: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane from 4-Tolunitrile

  • Synthesis of 6-cyano-1-hydroxy-2,1-benzoxaborolane: This intermediate is prepared from 4-tolunitrile according to reported protocols.

  • Amide Formation: The nitrile moiety of 6-cyano-1-hydroxy-2,1-benzoxaborolane is hydrolyzed to the corresponding amide using methanesulfonic acid, which was found to be optimal for this conversion.

  • Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using trichloroisocyanuric acid (TCCA) as the oxidant at 25 °C to yield 6-amino-1-hydroxy-2,1-benzoxaborolane.

This approach successfully avoids the hazardous nitration step and the expensive 1-hydroxy-2,1-benzoxaborolane starting material.[1][2]

Alternative Route 2: A Five-Step Sequence from 2-Methyl-5-nitroaniline Featuring Continuous Flow Hydrogenation

This second, and more promising, alternative begins with 2-methyl-5-nitroaniline. This pathway features a borylation of the aniline and a highly efficient continuous flow hydrogenation as the key steps.

Experimental Protocol: Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane from 2-Methyl-5-nitroaniline

  • Intermediate Synthesis: 2-methyl-5-nitroaniline is converted in three steps to the cyclized nitro-benzoxaborole intermediate.

  • Continuous Flow Transhydrogenation: The final step involves the reduction of the nitro group. This is achieved through a continuous flow transhydrogenation using ammonium formate as a hydrogen source and palladium on carbon (Pd/C) as the catalyst in ethanol at room temperature.[1]

This route is particularly advantageous due to its mild operating conditions, facile product isolation, and the safety and efficiency benefits of continuous flow processing.[1][3][10]

Comparative Performance and Validation Data

The validation of an intermediate hinges on key performance indicators such as overall yield, purity, and the scalability of the synthetic process. The following table provides a comparative summary of the three routes.

Performance Metric Conventional Route Alternative Route 1 (from 4-Tolunitrile) Alternative Route 2 (from 2-Methyl-5-nitroaniline)
Starting Material 1-hydroxy-2,1-benzoxaborolane4-tolunitrile2-methyl-5-nitroaniline
Cost of Starting Material High[1][2]Low[1][2]Low[1][2]
Key Transformation Nitration, HydrogenationHofmann RearrangementBorylation, Continuous Flow Hydrogenation
Overall Yield Not reported as a primary metric due to focus on process challenges40%[1][10]46%[1][3]
Purity of Final Product Requires purificationRequires column chromatography for optimization[1][2]>99% HPLC purity after trituration[1]
Scalability Challenging due to safety and stability issues[1][2]Promising, but requires further optimization[1][2]Highly practical and scalable[1][3][10]
Safety Concerns Hazardous nitration step[1][2]Avoids nitrationMild operating conditions, avoids nitration and high-pressure hydrogenation[1][10]

Visualizing the Synthetic Pathways and Validation Workflow

To further elucidate the synthetic strategies and the validation process, the following diagrams are provided.

Synthetic_Pathways cluster_conventional Conventional Route cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 1-hydroxy-2,1-benzoxaborolane 1-hydroxy-2,1-benzoxaborolane Nitration Nitration 1-hydroxy-2,1-benzoxaborolane->Nitration HNO3/H2SO4 6-nitro-1-hydroxy-2,1-benzoxaborolane 6-nitro-1-hydroxy-2,1-benzoxaborolane Nitration->6-nitro-1-hydroxy-2,1-benzoxaborolane Hydrogenation Hydrogenation 6-nitro-1-hydroxy-2,1-benzoxaborolane->Hydrogenation H2, Pd/C 6-amino-1-hydroxy-2,1-benzoxaborolane_conv 6-amino-1-hydroxy- 2,1-benzoxaborolane Hydrogenation->6-amino-1-hydroxy-2,1-benzoxaborolane_conv 4-tolunitrile 4-tolunitrile Multi-step_synthesis_1 4 steps 4-tolunitrile->Multi-step_synthesis_1 Amide_intermediate Amide Intermediate Multi-step_synthesis_1->Amide_intermediate Hofmann_rearrangement Hofmann_rearrangement Amide_intermediate->Hofmann_rearrangement TCCA 6-amino-1-hydroxy-2,1-benzoxaborolane_alt1 6-amino-1-hydroxy- 2,1-benzoxaborolane Hofmann_rearrangement->6-amino-1-hydroxy-2,1-benzoxaborolane_alt1 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Multi-step_synthesis_2 4 steps 2-methyl-5-nitroaniline->Multi-step_synthesis_2 Nitro_intermediate Nitro-benzoxaborole Intermediate Multi-step_synthesis_2->Nitro_intermediate Continuous_flow_hydrogenation Continuous_flow_hydrogenation Nitro_intermediate->Continuous_flow_hydrogenation HCO2NH4, Pd/C 6-amino-1-hydroxy-2,1-benzoxaborolane_alt2 6-amino-1-hydroxy- 2,1-benzoxaborolane Continuous_flow_hydrogenation->6-amino-1-hydroxy-2,1-benzoxaborolane_alt2

Figure 1: Comparative Synthetic Pathways to 6-amino-1-hydroxy-2,1-benzoxaborolane.

Validation_Workflow cluster_analytical_methods Analytical Methods Start Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane Crude_Product Crude Product Isolation Start->Crude_Product Purification Purification (e.g., Trituration, Chromatography) Crude_Product->Purification Characterization Structural Characterization Purification->Characterization Purity_Analysis Purity and Impurity Profiling Purification->Purity_Analysis Final_Product Validated Intermediate Characterization->Final_Product NMR 1H NMR, 13C NMR Characterization->NMR MS LC/MS, HRMS Characterization->MS Purity_Analysis->Final_Product HPLC HPLC Assay Purity_Analysis->HPLC

References

A Comparative Guide to the Inhibitory Activity of Benzoxaborole Derivatives Against SARS-CoV-2 Mpro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Viral Replication

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on a critical enzyme, the main protease (Mpro or 3CLpro), for its replication. This cysteine protease is essential for cleaving viral polyproteins into functional non-structural proteins, which are necessary for assembling the viral replication and transcription complex.[1] Due to its indispensable role and high conservation across coronaviruses, Mpro has emerged as a primary target for the development of antiviral therapeutics.[2] This guide provides an in-depth assessment of a promising class of Mpro inhibitors: benzoxaborole derivatives. We will objectively compare their biochemical potency with leading approved antivirals, detail the experimental methodologies required for such an evaluation, and explore the underlying mechanism of action that makes this chemical scaffold a compelling candidate for further drug development.

The Competitors: A Snapshot of Mpro Inhibitors

To establish a robust benchmark, we will compare the performance of benzoxaborole derivatives against two well-characterized and clinically significant Mpro inhibitors:

  • Nirmatrelvir (PF-07321332): The active component of the FDA-approved oral antiviral PAXLOVID™. It is a peptidomimetic, reversible-covalent inhibitor that targets the catalytic cysteine (Cys145) of Mpro.[3][4]

  • Ensitrelvir (S-217622): A non-covalent Mpro inhibitor approved for use in Japan. It also binds to the active site, but without forming a covalent bond.[5]

  • Benzoxaborole Derivatives: A class of boron-containing heterocyclic compounds known to act as inhibitors of various proteases. Their potential against SARS-CoV-2 Mpro is an active area of research.[6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available in vitro efficacy data for representative benzoxaborole derivatives and the comparator drugs. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of the Mpro enzyme's activity in a biochemical assay. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in a cell-based assay.

InhibitorTarget(s)Mpro IC50 (µM)Antiviral EC50 (µM)Cell Line(s) for EC50Reference(s)
Benzoxaborole Cpd. 18 SARS-CoV-2 Mpro6.2Data Not Available for SARS-CoV-2-[6]
Benzoxaborole Cpd. 8 SARS-CoV-2 Mpro13.9Data Not Available for SARS-CoV-2-[6]
Nirmatrelvir SARS-CoV-2 Mpro0.003 - 0.0100.032 - 0.074Vero E6, A549, dNHBE[4]
Ensitrelvir SARS-CoV-2 Mpro0.0130.37Vero E6[5]
Boceprevir (Reference) SARS-CoV-2 Mpro~18.0--[6]

Analysis of Performance Data: The biochemical data reveals that the most potent benzoxaborole derivative identified in the cited study, compound 18, exhibits a single-digit micromolar IC50 value (6.2 µM) against SARS-CoV-2 Mpro.[6] This potency is approximately three times higher than that of the reference compound boceprevir, a previously investigated hepatitis C protease inhibitor.[6] However, when compared to the specifically designed Mpro inhibitors, Nirmatrelvir and Ensitrelvir, the benzoxaborole derivatives show significantly lower biochemical potency, with IC50 values in the micromolar range versus the low nanomolar activity of the approved drugs.

A critical gap in the current literature is the lack of reported EC50 values for these specific benzoxaborole derivatives against SARS-CoV-2 in cell-based assays. The primary study evaluated their cellular activity against the Dengue virus protease, where they showed promising submicromolar efficacy.[6] Without SARS-CoV-2 specific cell-based data, a complete assessment of their antiviral potential and a direct comparison of their performance in a biological context with Nirmatrelvir and Ensitrelvir cannot be made. This highlights a crucial area for future research to determine if the biochemical inhibition translates to effective antiviral activity in infected cells.

Mechanism of Action: The Role of Boron in Covalent Inhibition

The inhibitory activity of benzoxaboroles against cysteine proteases like Mpro is predicated on the unique electrophilic nature of the boron atom within the heterocyclic ring system. This allows for the formation of a reversible covalent bond with the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the Mpro active site.

Here is the proposed two-step mechanism:

  • Non-covalent Binding: The inhibitor first docks into the enzyme's active site, guided by non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) between the inhibitor's scaffold and the substrate-binding pockets of the protease.

  • Reversible Covalent Bond Formation: The Lewis acidic boron atom of the benzoxaborole is attacked by the thiolate anion of Cys145. This forms a tetrahedral boronate intermediate, resulting in a stable, yet reversible, covalent adduct. This adduct effectively blocks the active site, preventing the natural substrate from binding and being cleaved, thus halting the viral replication cycle.

The strained five-membered ring of the benzoxaborole moiety is thought to increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack compared to a simple phenylboronic acid. This is supported by experimental data showing that phenylboronic acid analogues of the active benzoxaboroles had nearly no activity against SARS-CoV-2 Mpro.[6] Although mass spectrometry experiments in the foundational study by Kühl et al. were unable to detect the covalent adduct, likely due to its instability under the experimental conditions, this reversible covalent mechanism is the most plausible explanation for their inhibitory activity.[6]

G cluster_0 SARS-CoV-2 Mpro Active Site cluster_1 Benzoxaborole Inhibitor cluster_2 Reversible Covalent Adduct Cys145 Cys145-SH His41 His41 Cys145->His41 H-bond Adduct Cys145-S-B(OH)O-R (Tetrahedral Intermediate) Cys145->Adduct Bond Formation Inhibitor Benzoxaborole (R-BO2) Inhibitor->Cys145 Nucleophilic Attack Adduct->Cys145 Reversible

Caption: Proposed mechanism of reversible covalent inhibition of SARS-CoV-2 Mpro by a benzoxaborole derivative.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, detailed and robust experimental protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate Mpro inhibitors.

Biochemical Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro using a synthetic substrate that fluoresces upon cleavage.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

    • Enzyme Solution: Dilute purified recombinant SARS-CoV-2 Mpro in assay buffer to a final concentration of 20-50 nM.

    • Substrate Solution: Prepare a FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in assay buffer to a final concentration of 20 µM.

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., benzoxaborole derivative) in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense 200 nL of the serially diluted compounds into the wells of a black, low-volume 384-well plate. Include controls for 100% inhibition (DMSO only, no enzyme) and 0% inhibition (DMSO only, with enzyme).

    • Add 10 µL of the Mpro enzyme solution to each well, except for the no-enzyme control wells.

    • Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm).

    • Monitor the increase in fluorescence intensity kinetically every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the velocities to the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start prep Prepare Reagents (Enzyme, Substrate, Compounds) start->prep plate Plate Compounds & Controls (384-well format) prep->plate add_enzyme Add Mpro Enzyme plate->add_enzyme incubate Pre-incubate (15 min) add_enzyme->incubate add_substrate Add FRET Substrate (Initiate Reaction) incubate->add_substrate read Kinetic Fluorescence Reading add_substrate->read analyze Calculate Velocities & IC50 read->analyze end End analyze->end

Caption: Experimental workflow for a FRET-based SARS-CoV-2 Mpro biochemical inhibition assay.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, or CPE), thus providing a measure of antiviral efficacy in a more biologically relevant context.

Methodology:

  • Cell Preparation:

    • Seed a susceptible cell line (e.g., Vero E6) in 96-well clear-bottom plates at a density of 2 x 10^4 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI), typically 0.05. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

    • Incubate the plates at 37°C with 5% CO2 for 72 hours.

  • Quantification of Cell Viability:

    • After incubation, visually inspect the plates for CPE.

    • Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.

    • Plot the percent cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50 value.

    • In parallel, run a cytotoxicity assay (same procedure but without the virus) to determine the 50% cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI = CC50 / EC50), where a higher value indicates a more favorable therapeutic window.

Conclusion and Future Directions

Benzoxaborole derivatives represent an intriguing class of compounds with demonstrated biochemical inhibitory activity against the SARS-CoV-2 main protease. The most promising derivative from the foundational study by Kühl et al. showed an IC50 of 6.2 µM.[6] Their proposed mechanism of reversible covalent inhibition of the catalytic Cys145 is chemically plausible and leverages the unique properties of boron chemistry.

However, a direct comparison with approved drugs like Nirmatrelvir reveals a significant gap in biochemical potency. Furthermore, the critical lack of cell-based antiviral data (EC50) for benzoxaboroles against SARS-CoV-2 prevents a full assessment of their therapeutic potential. Future research must prioritize:

  • Cell-Based Efficacy Studies: Determining the EC50 values of lead benzoxaborole compounds against SARS-CoV-2 in relevant human cell lines is paramount.

  • Structural Elucidation: Obtaining a co-crystal structure of a benzoxaborole derivative bound to Mpro would provide definitive proof of the covalent binding mechanism and offer a blueprint for structure-based drug design to improve potency.

  • Pharmacokinetic Profiling: Lead compounds will require thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

While not yet as potent as clinically approved alternatives, the benzoxaborole scaffold remains a valuable starting point. Its proven activity, potential for covalent modification, and favorable properties like passive membrane permeability warrant further optimization in the ongoing search for novel and broad-spectrum coronavirus inhibitors.[6]

References

A Researcher's Guide to Evaluating Benzoxaborole Inhibitor Selectivity Across Enzyme Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzoxaborole scaffold represents a versatile and powerful tool in the design of novel therapeutics.[1][2] Its unique boron chemistry allows for a covalent, yet often reversible, interaction with the active sites of various enzymes, leading to potent inhibition.[3] However, the ultimate success of any inhibitor lies not just in its potency, but in its selectivity. The ability to preferentially inhibit a target enzyme isoform over other closely related ones is critical for maximizing therapeutic efficacy while minimizing off-target effects.[4]

This guide provides an in-depth comparison of the selectivity of prominent benzoxaborole inhibitors against different enzyme isoforms, supported by experimental data and detailed protocols to empower your own investigations. We will delve into the nuances of evaluating inhibitors for phosphodiesterases (PDEs), aminoacyl-tRNA synthetases (aaRS), β-lactamases, and carbonic anhydrases (CAs), offering a comprehensive resource for your research endeavors.

The Critical Role of Isoform Selectivity in Drug Development

Many enzymes targeted for therapeutic intervention exist as multiple isoforms, each with distinct tissue distribution, substrate specificity, and physiological roles.[5][6] For instance, the phosphodiesterase 4 (PDE4) family comprises four subtypes (A, B, C, and D), all of which hydrolyze the second messenger cyclic AMP (cAMP).[7][8] While inhibiting PDE4 is beneficial in inflammatory diseases, non-selective inhibition can lead to side effects like nausea and emesis, which are primarily associated with the PDE4D subtype. Therefore, developing inhibitors with selectivity for specific subtypes, such as PDE4B, is a key goal in drug discovery.[9][10]

Similarly, targeting microbial enzymes, such as fungal leucyl-tRNA synthetase (LeuRS), requires high selectivity over the human orthologs (both cytoplasmic and mitochondrial) to ensure patient safety.[11][12] This guide will equip you with the knowledge and methodologies to rigorously assess the isoform selectivity of your benzoxaborole inhibitors.

Comparative Selectivity Profiles of Benzoxaborole Inhibitors

The following sections provide a comparative analysis of the selectivity of key benzoxaborole inhibitors. The data is summarized in tables for easy reference, followed by a discussion of the implications for their therapeutic applications.

Crisaborole: A Case Study in PDE4 Inhibition

Crisaborole (formerly AN2728) is a topical PDE4 inhibitor approved for the treatment of atopic dermatitis.[13] Its anti-inflammatory effects are mediated by the inhibition of PDE4, which leads to increased intracellular cAMP levels.[14] While crisaborole inhibits all four PDE4 subtypes, it exhibits some degree of selectivity among them.

Enzyme IsoformIC50 (nM)[7][9]
PDE4A55
PDE4B61 - 75
PDE4C340
PDE4D340
PDE1B3,700
PDE2A1>9,400
PDE3A>9,400
PDE3B>9,400
PDE6C>9,400
PDE7A1730
Table 1: In vitro inhibitory activity of crisaborole against a panel of human phosphodiesterase isoforms. Data compiled from multiple sources.

As shown in Table 1, crisaborole is most potent against PDE4A and PDE4B isoforms, with significantly lower potency against PDE4C and PDE4D. This profile may contribute to its favorable side-effect profile when applied topically. Furthermore, crisaborole demonstrates substantial selectivity for the PDE4 family over other PDE families (PDE1, 2, 3, 6, and 7).[15]

Tavaborole: Targeting Fungal Leucyl-tRNA Synthetase

Tavaborole (formerly AN2690) is an antifungal agent used for the topical treatment of onychomycosis.[16][17] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[12][18] A critical feature of tavaborole is its high selectivity for the fungal enzyme over its human counterparts.

EnzymeIC50 (nM)Selectivity (Fold)
Saccharomyces cerevisiae (yeast) cytoplasmic LeuRS290>1000-fold vs. human cytoplasmic LeuRS
Human cytoplasmic LeuRS>300,000
Table 2: Selectivity of tavaborole for fungal versus human cytoplasmic leucyl-tRNA synthetase. While specific IC50 values for human mitochondrial LeuRS are not readily available in the public domain, the high selectivity for the fungal enzyme is a key attribute.[11][19]

This remarkable selectivity is achieved by exploiting structural differences in the editing site of the fungal and human enzymes. The boron atom of tavaborole forms a covalent adduct with the terminal ribose of tRNALeu, trapping it in the editing site and thereby inhibiting protein synthesis.[20][21]

Vaborbactam: A Broad-Spectrum Serine-β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[22][23] It protects meropenem from degradation by a wide range of serine-β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzymes.[24][25]

β-Lactamase ClassEnzymeKi (nM)[22][24]
Class AKPC-256
KPC-350
CTX-M-1522
SHV-12180
Class CAmpC (E. cloacae)104
Class DOXA-2366,000
OXA-4814,000
Table 3: Inhibition constants (Ki) of vaborbactam against various β-lactamase enzymes. Vaborbactam is a potent inhibitor of Class A and Class C enzymes but shows poor inhibition of Class D enzymes and no activity against Class B metallo-β-lactamases.[22][25]

The data in Table 3 clearly demonstrates vaborbactam's potent activity against Class A and C β-lactamases, while having significantly weaker activity against Class D enzymes. This selectivity profile makes it a valuable agent for treating infections caused by carbapenem-resistant Enterobacteriaceae (CRE) that produce KPC enzymes.[26][27]

Emerging Benzoxaborole Carbonic Anhydrase Inhibitors

Benzoxaboroles are also being explored as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[11][26] Certain CA isoforms, such as hCA IX and hCA XII, are overexpressed in tumors, making them attractive targets for anticancer therapies.[28]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Compound 2h [28]>10,0002916489
Compound 5 [28]85017311559
Compound 18 [11]>10,00093380-
Acetazolamide (Standard) [29]25012255.7
Table 4: Inhibition constants (Ki) of selected benzoxaborole derivatives against human carbonic anhydrase isoforms. These compounds show promising selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous hCA I and hCA II.

The data in Table 4 highlights the potential for developing isoform-selective CA inhibitors from the benzoxaborole scaffold. For example, compound 2h shows potent inhibition of hCA IX and XII with much weaker activity against hCA I and II, a desirable profile for an anticancer agent.[28]

Experimental Protocols for Evaluating Inhibitor Selectivity

To ensure the scientific integrity of your research, it is crucial to employ robust and validated experimental protocols. The following sections provide step-by-step methodologies for key assays used to determine the selectivity of benzoxaborole inhibitors.

Workflow for Determining Enzyme Inhibitor Selectivity

The general workflow for assessing the selectivity of an inhibitor involves determining its potency (typically as an IC50 or Ki value) against the primary target enzyme and then comparing this to its potency against a panel of related enzyme isoforms.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Isoform Selectivity Profiling cluster_2 Phase 3: Cellular Confirmation A Develop & Optimize Enzyme Assay B Determine IC50 of Inhibitor against Primary Target A->B D Perform IC50/Ki Determinations for each Isoform B->D Proceed with potent hits C Source or Express Related Enzyme Isoforms C->D E Calculate Selectivity Ratios (IC50_isoform / IC50_primary) D->E G Measure Cellular Potency & Confirm Isoform Selectivity E->G Validate in a physiological context F Develop Cell-Based Assay (if applicable) F->G

Caption: General workflow for assessing enzyme inhibitor selectivity.

Protocol 1: PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay, a common method for measuring PDE4 activity and inhibition.[30][31]

Principle: The assay measures the change in polarization of a fluorescently labeled cAMP (FAM-cAMP) probe. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the smaller product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. Inhibitors of PDE4 prevent this hydrolysis, resulting in a high polarization signal.

Materials:

  • Recombinant human PDE4 isoforms (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

  • FAM-cAMP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • 384-well black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Dilute the PDE4 enzyme isoforms to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to give a robust signal window.

    • Prepare serial dilutions of the benzoxaborole inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

    • Prepare the FAM-cAMP substrate solution in Assay Buffer. The concentration should be at or below the Km of the enzyme for cAMP.

  • Assay Plate Setup:

    • Add 5 µL of the inhibitor dilutions or vehicle (for positive and negative controls) to the wells of the 384-well plate.

    • Add 5 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells.

    • Add 5 µL of Assay Buffer to the negative control wells (no enzyme).

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 530 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol outlines an aminoacylation assay to measure the activity of LeuRS and its inhibition.[16][32][33]

Principle: The assay measures the incorporation of a radiolabeled amino acid ([14C]-Leucine) onto its cognate tRNA by LeuRS. The amount of radioactivity incorporated is proportional to the enzyme's activity.

Materials:

  • Purified recombinant fungal and human LeuRS enzymes

  • [14C]-L-leucine

  • Total tRNA (from a relevant source, e.g., yeast or human cells)

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.8, 30 mM MgCl2, 30 mM KCl, 1 mM DTT)

  • ATP solution

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, tRNA, [14C]-L-leucine, and the LeuRS enzyme.

    • Add the benzoxaborole inhibitor at various concentrations. Include a vehicle control (DMSO).

    • Pre-incubate the mixture for a short period (e.g., 10-20 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate Reaction:

    • Start the aminoacylation reaction by adding ATP to the mixture.

  • Stop Reaction and Precipitate:

    • After a fixed time within the linear range of the reaction (e.g., 7-10 minutes), stop the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 15 minutes to precipitate the tRNA and any attached radiolabeled leucine.

  • Filter and Wash:

    • Spot the reaction mixture onto a glass fiber filter.

    • Wash the filters extensively with cold 5% TCA to remove unincorporated [14C]-L-leucine.

    • Perform a final wash with ethanol.

  • Quantify:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the amount of [14C]-Leucine incorporated into tRNA for each inhibitor concentration.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol uses the chromogenic cephalosporin nitrocefin to measure β-lactamase activity.[5][6]

Principle: Nitrocefin undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of this color change, monitored spectrophotometrically at 490 nm, is proportional to the enzyme's activity.

Materials:

  • Purified β-lactamase enzymes (e.g., KPC-2, AmpC, OXA-48)

  • Nitrocefin solution

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Benzoxaborole inhibitor (vaborbactam) stock solution (in DMSO)

  • 96-well clear microplates

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the inhibitor dilutions or vehicle control.

    • Add the purified β-lactamase enzyme to each well.

    • Include a control with no enzyme to measure background hydrolysis of nitrocefin.

  • Pre-incubation:

    • Incubate the enzyme and inhibitor together for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Start the reaction by adding the nitrocefin solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value. To determine the inhibition constant (Ki), the assay should be repeated at various substrate (nitrocefin) concentrations, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model.

Protocol 4: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This protocol describes the stopped-flow method for measuring the CO2 hydration activity of carbonic anhydrases.[14][23][29]

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. This reaction causes a change in pH, which is monitored by a pH indicator (e.g., phenol red). The initial rate of the pH change is proportional to the CA activity.

Materials:

  • Purified CA isoforms (e.g., hCA I, II, IX, XII)

  • Buffer A (e.g., 20 mM HEPES, pH 7.5)

  • Buffer B (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator like phenol red)

  • CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Solution Preparation:

    • Prepare the inhibitor dilutions in Buffer B containing the enzyme.

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water.

    • Load the other syringe with the enzyme-inhibitor mixture in Buffer B.

  • Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over a short time course (milliseconds to seconds).

    • Record the initial, linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the slope of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 or Ki values. The Ki is typically determined using the Cheng-Prusoff equation after measuring the IC50.

Visualizing the Path to Selectivity

Understanding the relationships between different experimental stages and the desired outcomes is crucial. The following diagram illustrates the logical progression from initial screening to the identification of a selective inhibitor.

G cluster_screening High-Throughput Screening cluster_selectivity Selectivity Profiling cluster_offtarget Off-Target Profiling A Compound Library B Primary Assay (Target Enzyme) A->B C Potent Hits B->C D Isoform Panel Assays C->D F Unrelated Target Assays C->F E Selective Hits D->E H In Vivo Studies E->H Lead Candidate G Non-Selective Hits (Discard) F->G

Caption: The path from screening to a selective lead candidate.

Conclusion

The evaluation of isoform selectivity is a cornerstone of modern drug discovery. For a promising scaffold like the benzoxaboroles, a thorough understanding of their interaction with different enzyme isoforms is paramount. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively characterize their inhibitors, leading to the development of more effective and safer therapeutics. The journey from a potent inhibitor to a successful drug is paved with rigorous scientific validation, and a deep appreciation for the nuances of enzyme selectivity.

References

A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Benzoxaborole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxaborole scaffold has emerged as a versatile and promising platform for the development of novel therapeutics targeting a wide array of diseases, from fungal infections to inflammatory conditions.[1][2] The unique chemical properties of the boron atom within this heterocyclic system confer a distinct mechanism of action, often involving the inhibition of key enzymes.[1][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of novel benzoxaborole-based drug candidates, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data.

The Benzoxaborole Advantage: A Unique Mechanism of Action

At the heart of the biological activity of many benzoxaboroles is the electron-deficient nature of the boron atom.[1] This allows for the formation of stable covalent bonds with target biomolecules, particularly with cis-diol-containing structures. A prime example is the inhibition of aminoacyl-tRNA synthetases, crucial enzymes in protein synthesis. For instance, the antifungal benzoxaborole tavaborole (formerly AN2690) targets fungal leucyl-tRNA synthetase (LeuRS).[3][4] By forming an adduct with the terminal ribose of tRNALeu in the editing site of the enzyme, it effectively traps the tRNA and halts protein synthesis, leading to fungal cell death.[5] This mechanism provides a high degree of selectivity for the fungal enzyme over its human counterpart.[6]

In the realm of anti-inflammatory agents, benzoxaboroles like crisaborole utilize a different but equally targeted approach. Crisaborole acts as a phosphodiesterase-4 (PDE4) inhibitor.[7] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and IL-17, which are implicated in skin diseases like atopic dermatitis and psoriasis.[7]

Benzoxaborole_Mechanism_of_Action cluster_antifungal Antifungal Mechanism (e.g., Tavaborole) cluster_anti_inflammatory Anti-inflammatory Mechanism (e.g., Crisaborole) Benzoxaborole_A Benzoxaborole (e.g., Tavaborole) LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Benzoxaborole_A->LeuRS Binds to editing site Adduct Stable tRNA-Benzoxaborole Adduct LeuRS->Adduct Traps tRNA_Leu tRNA Leu tRNA_Leu->Adduct Protein_Synthesis_Block Blockage of Protein Synthesis Adduct->Protein_Synthesis_Block Fungal_Cell_Death Fungal Cell Death Protein_Synthesis_Block->Fungal_Cell_Death Benzoxaborole_I Benzoxaborole (e.g., Crisaborole) PDE4 Phosphodiesterase-4 (PDE4) Benzoxaborole_I->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP_increase Increased cAMP PDE4->cAMP_increase Inhibition leads to Cytokine_reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) cAMP_increase->Cytokine_reduction Inflammation_reduction Reduced Inflammation Cytokine_reduction->Inflammation_reduction

Caption: Mechanisms of action for antifungal and anti-inflammatory benzoxaboroles.

In Vitro Efficacy: The Foundation of Drug Discovery

In vitro assays are the initial and critical step in evaluating the potential of a new drug candidate. They provide a controlled environment to assess a compound's direct activity against a specific target, be it a microorganism or a cellular pathway.[8]

Antimicrobial Benzoxaboroles: Determining Potency

For antimicrobial candidates, the primary in vitro metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[9] This is often determined using broth microdilution or agar dilution methods according to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]

Table 1: Comparative In Vitro Antifungal Activity of Tavaborole

OrganismMIC Range (µg/mL)Reference
Trichophyton rubrum1 - 8[6]
Trichophyton mentagrophytes1 - 8[6]
Candida albicansNot specified, but has broad-spectrum activity[10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., T. rubrum) is prepared to a concentration of approximately 5x105 colony-forming units (CFU)/mL.[9]

  • Serial Dilution: The benzoxaborole candidate is serially diluted in a multi-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., temperature, time) to allow for microbial growth.[9]

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows no visible turbidity.[9]

Anti-inflammatory Benzoxaboroles: Cellular Assays

For anti-inflammatory candidates, in vitro efficacy is often assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in relevant cell types, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines.

Table 2: In Vitro Anti-inflammatory Activity of Novel Benzoxaboroles

CompoundTargetAssayIC50 (µM)Reference
Crisaborole (AN2728)PDE4TNF-α release from human PBMCs-[7]
AN3485TLR-mediated inflammationTNF-α, IL-1β, IL-6 release from human PBMCs0.018 - 0.58[11]
6-(benzoylamino)benzoxaborole (1q)Cytokine productionTNF-α, IL-1β, IL-6 release from LPS-stimulated PBMCs0.19 - 0.50[12]

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Human PBMCs are isolated and cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: The stimulated cells are treated with varying concentrations of the benzoxaborole candidate.

  • Incubation: The cells are incubated for a specified period to allow for cytokine release.

  • Quantification: The concentration of cytokines (e.g., TNF-α, IL-6) in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.

In Vivo Efficacy: Bridging the Gap to Clinical Relevance

While in vitro data is essential, it does not always predict how a drug will behave in a complex living organism.[8][13] In vivo studies in animal models are crucial for evaluating a drug's pharmacokinetics, safety, and efficacy in a physiological context.[14][15]

Antimicrobial Benzoxaboroles: Infection Models

For antimicrobial drugs, various animal models of infection are used to assess their therapeutic potential. These models aim to mimic human infections and allow for the evaluation of endpoints such as microbial burden reduction and survival.[16][17]

Tavaborole for Onychomycosis: Due to the nature of onychomycosis (fungal nail infection), traditional animal models are challenging. However, ex vivo models using human nail plates have been instrumental in demonstrating the superior penetration of tavaborole compared to other topical antifungals like ciclopirox.[18] Clinical trials in humans serve as the ultimate in vivo assessment.

Table 3: Clinical Efficacy of Tavaborole 5% Topical Solution in Onychomycosis (Phase 3 Trials at Week 52)

Efficacy EndpointTavaborole (%)Vehicle (%)P-valueReference
Complete Cure6.5 - 9.10.5 - 1.5≤0.001[10][19]
Mycological Cure31.1 - 35.97.2 - 12.2≤0.001[10][19]

Experimental Workflow: Topical Infection Model

In_Vivo_Topical_Infection_Workflow Start Start: Drug Candidate Selection Animal_Model Animal Model Selection (e.g., mouse, minipig) Start->Animal_Model Infection Induction of Localized Infection Animal_Model->Infection Treatment_Groups Establish Treatment Groups (Vehicle, Drug Doses) Infection->Treatment_Groups Topical_Application Daily Topical Application of Formulation Treatment_Groups->Topical_Application Monitoring Monitor Clinical Signs (e.g., lesion size, redness) Topical_Application->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Microbial_Burden Quantify Microbial Burden (CFU/tissue) Endpoint->Microbial_Burden Histopathology Histopathological Analysis Endpoint->Histopathology Data_Analysis Statistical Analysis of Results Microbial_Burden->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on In Vivo Efficacy Data_Analysis->Conclusion

Caption: General workflow for an in vivo topical infection model.

Anti-inflammatory Benzoxaboroles: Disease Models

For anti-inflammatory candidates, animal models of diseases like psoriasis, atopic dermatitis, and arthritis are employed to evaluate their ability to reduce inflammation and disease severity.

Crisaborole for Atopic Dermatitis: The efficacy of crisaborole has been demonstrated in various preclinical models. For example, topical application of a benzoxaborole PDE4 inhibitor was shown to suppress cytokine expression in mouse skin.[7]

Table 4: In Vivo Anti-inflammatory Activity of Novel Benzoxaboroles

CompoundAnimal ModelRoute of AdministrationKey FindingReference
Crisaborole analoguePMA-induced skin inflammation in miceTopicalSuppressed IL-13, IL-22, IL-17F, and IL-23 transcription[7]
AN3485PMA-induced contact dermatitis in miceTopicalSignificantly reduced inflammation[11]
AN3485Collagen-induced arthritis in miceOralSuppressed arthritis development[20]
6-(benzoylamino)benzoxaborole (1q)LPS-induced cytokine elevation in miceOralInhibited TNF-α and IL-6 elevation[12]
6-(benzoylamino)benzoxaborole (1q)Collagen-induced arthritis in miceOralImproved arthritis[12]

Correlating In Vitro and In Vivo Data: Challenges and Considerations

A significant challenge in drug development is the translation of in vitro potency to in vivo efficacy.[21][22] Several factors can contribute to discrepancies between the two:

  • Pharmacokinetics and Metabolism: A compound that is highly active in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching therapeutic concentrations at the target site.[13]

  • Bioavailability: For topically applied drugs, penetration through the skin or nail is a critical factor that is not fully captured in standard in vitro assays.[18][19]

  • Host Factors: The complex interplay of the immune system, metabolic processes, and other physiological factors in a living organism can significantly influence a drug's activity.[13]

For benzoxaboroles, their small molecular weight and tunable physicochemical properties can be advantageous for achieving good pharmacokinetic profiles.[4][23] However, careful optimization is often required, as seen in the development of various analogues with improved metabolic stability and oral bioavailability.[24]

Conclusion

Benzoxaborole-based drug candidates represent a promising class of therapeutics with diverse applications. A thorough understanding of both their in vitro and in vivo efficacy is paramount for their successful development. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are indispensable for validating these findings in a complex biological system and predicting clinical success. The data presented in this guide highlights the journey of these novel compounds from the laboratory bench to potential clinical applications, underscoring the importance of a multi-faceted and comparative approach to drug evaluation.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management from "cradle-to-grave." This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, is governed by a hierarchy of regulations and best practices. In the United States, the primary frameworks are established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP), which outlines procedures for the safe handling, storage, and disposal of hazardous chemicals to protect workers.[1] Your institution's specific CHP is the first document you should consult.

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[2][3] This comprehensive management system requires generators of hazardous waste to ensure it is handled and disposed of in an environmentally sound manner.[4]

Hazard Identification and Risk Assessment

Understanding the hazards associated with a chemical is the first step in managing its disposal. This compound is a benzoxaborole, a class of cyclic boronic acid derivatives.[5] While often more stable than their corresponding open-chain boronic acids, they possess inherent reactivity and physiological effects that must be respected.[6][7]

A review of available safety data provides the following hazard profile:

Hazard TypeDescriptionPrecautionary ActionSource
Skin Irritation Causes skin irritation upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[8][9]
Eye Irritation Causes serious eye irritation.Wear safety glasses or chemical splash goggles as described by OSHA regulations (29 CFR 1910.133).[10][9]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[9][9]
Aquatic Hazard Boron-containing compounds can have environmental effects. Some related compounds are classified as harmful to aquatic life.Prevent release to the environment. Do not dispose of down the drain.

Toxicological Data Gaps: The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated. In the absence of comprehensive data, it must be handled as a substance of unknown but potential toxicity.

Step-by-Step Disposal Protocol

Given the lack of a validated chemical neutralization or deactivation procedure for this compound, the only safe and compliant method of disposal is through a licensed hazardous waste management company. The following protocol details the steps for accumulating and preparing the waste for professional pickup.

Step 1: Waste Characterization and Segregation
  • Designate as Hazardous Waste : Due to its irritant properties and the lack of comprehensive safety data, all waste streams containing this compound (solid compound, contaminated consumables, solutions) must be managed as hazardous chemical waste.

  • Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless you can confirm their compatibility. At a minimum, keep benzoxaborole waste separate from strong oxidizing agents, strong bases, and reactive metals. Store in a secondary containment bin to prevent spills.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container :

    • For Solids : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean and dry before use.

    • For Liquids/Solutions : Use a chemically-resistant bottle (HDPE or glass) designed for liquid waste. The container must seal without leaking.[2] Never use food-grade containers like milk jugs.[2]

  • Label the Container Immediately : Proper labeling is a critical EPA requirement.[11] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any solvents present. Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Irritant ").

    • The date on which waste was first added to the container (accumulation start date).

    • Your name, department, and contact information.

Step 3: Waste Accumulation
  • Use a Satellite Accumulation Area (SAA) : Accumulate the waste at or near the point of generation, under the direct control of the laboratory personnel producing it.[4]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times except when actively adding waste.[2] This is a common and serious regulatory violation.

  • Do Not Overfill : Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion.

Step 4: Arranging for Disposal
  • Contact Your Institution's EHS Office : Follow your facility's established procedures for hazardous waste pickup. Your Environmental Health and Safety (EHS) or equivalent department is responsible for coordinating with licensed hazardous waste transporters and disposal facilities.

  • Maintain Records : Keep accurate records of the waste you generate as required by your institution and the EPA.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the compliant disposal of this compound waste.

G start Waste Generated (Solid, Solution, or Contaminated Labware) is_neutralization_protocol Is there an EHS-approved chemical neutralization protocol? start->is_neutralization_protocol no_protocol_note No. For this compound, a validated neutralization protocol is not available. Default to collection. is_neutralization_protocol->no_protocol_note No collect_waste Collect Waste in a Compatible, Labeled Container label_details Label MUST Include: - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) - Accumulation Date collect_waste->label_details storage Store in a Designated Satellite Accumulation Area collect_waste->storage ehs_pickup Arrange for Pickup by EHS/Licensed Waste Vendor storage->ehs_pickup end Disposal Complete ehs_pickup->end no_protocol_note->collect_waste

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • For small, manageable spills, wear appropriate PPE (lab coat, gloves, eye protection).

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Sweep up the absorbed material carefully to avoid raising dust.

  • Place the contaminated absorbent material into your designated hazardous waste container.

  • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

The Question of Chemical Deactivation

While no specific deactivation protocol for this compound is published, the chemistry of boronic acids offers theoretical pathways for transformation. Boronic acids can be converted to boronate salts under basic conditions, which increases their aqueous solubility.[12] A potential, but unvalidated , procedure could involve hydrolysis of the benzoxaborole to the corresponding 2-formylphenylboronic acid derivative, followed by treatment with a base.

This approach is NOT recommended for disposal purposes for several critical reasons:

  • Lack of Validation : The reaction kinetics, optimal conditions, and completeness of the reaction for this specific molecule are unknown.

  • Hazard of Byproducts : The degradation or reaction byproducts may be as hazardous, or more so, than the parent compound.

  • Regulatory Non-Compliance : Performing chemical treatment on a hazardous waste stream without proper permits and validation may violate EPA regulations.[13]

Therefore, any such procedure should be considered a research project in itself, requiring rigorous analytical confirmation and approval from your institution's safety committee. It is not a disposal method.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane
Reactant of Route 2
Reactant of Route 2
6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.